molecular formula C35H43N7O11 B560158 Mc-Val-Cit-PABC-PNP CAS No. 159857-81-5

Mc-Val-Cit-PABC-PNP

Cat. No.: B560158
CAS No.: 159857-81-5
M. Wt: 737.8 g/mol
InChI Key: HYSPJPGXSALJRR-DHIFEGFHSA-N
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Description

Mc-Val-Cit-PABC-PNP is a peptide linker molecule used in the synthesis of antibody-drug conjugates (ADCs). It contains a maleimidocaproyl (Mc) group that can be conjugated to an antibody and a p-nitrophenol (PNP) group that allows the peptide to be linked to anticancer compounds, such as doxorubicin or monomethyl auristatin E (MMAE; ). ADCs target specific cell populations to induce a selective response, such as cell death in cancer cells.> this compound is a cathepsin cleavable ADC peptide linker. For example, FDA approved drug, brentuximab vedotin, adopts this linker.

Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N7O11/c1-22(2)31(40-28(43)8-4-3-5-20-41-29(44)17-18-30(41)45)33(47)39-27(7-6-19-37-34(36)48)32(46)38-24-11-9-23(10-12-24)21-52-35(49)53-26-15-13-25(14-16-26)42(50)51/h9-18,22,27,31H,3-8,19-21H2,1-2H3,(H,38,46)(H,39,47)(H,40,43)(H3,36,37,48)/t27-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSPJPGXSALJRR-DHIFEGFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N7O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101100278
Record name N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide
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Molecular Weight

737.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159857-81-5
Record name N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159857-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mc-Val-cit-pab-pnp
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-[[[(4-nitrophenoxy)carbonyl]oxy]methyl]phenyl]-L-ornithinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MC-Val-Cit-PAB-PNP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY7B3AFP6T
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mc-Val-Cit-PABC-PNP Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the Maleimidocaproyl-Valine-Citrulline-para-aminobenzylcarbamate-para-nitrophenyl (Mc-Val-Cit-PABC-PNP) linker, a cornerstone technology in the development of antibody-drug conjugates (ADCs). This linker system is engineered for optimal stability in systemic circulation and programmed for efficient, selective cleavage within the target tumor cell, ensuring the conditional release of potent cytotoxic payloads.

Core Mechanism of Action: A Sequentially Activated Process

The therapeutic efficacy of an ADC utilizing the this compound linker is contingent upon a multi-step activation cascade that occurs following internalization into the target cancer cell. This process ensures that the highly potent cytotoxic drug is delivered specifically to the site of action, thereby minimizing off-target toxicity. The mechanism can be dissected into the following key stages:

  • Antibody-Antigen Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody (mAb) component recognizes and binds to a specific antigen expressed on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The internal environment of the lysosome is characterized by a low pH (approximately 4.5-5.0) and a high concentration of various hydrolytic enzymes, including proteases.

  • Enzymatic Cleavage of the Val-Cit Dipeptide: The Valine-Citrulline (Val-Cit) dipeptide within the linker is a specific substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2][3] Within the acidic milieu of the lysosome, Cathepsin B recognizes and hydrolyzes the amide bond between the C-terminus of the citrulline residue and the p-aminobenzylcarbamate (PABC) spacer.[1][4] This enzymatic cleavage is the pivotal and rate-limiting step in the drug release cascade, providing a high degree of tumor cell specificity.[3]

  • Self-Immolation of the PABC Spacer: The cleavage of the Val-Cit dipeptide unmasks an aniline (B41778) nitrogen on the PABC spacer, initiating a spontaneous and irreversible 1,6-elimination reaction.[2][4][5] This electronic cascade is termed "self-immolation" because it proceeds without the need for further enzymatic activity. The fragmentation of the PABC spacer is crucial for the efficient and traceless release of the active drug.[2][5]

  • Payload Release: The self-immolation of the PABC spacer results in the collapse of the carbamate (B1207046) linkage to the drug. The para-nitrophenyl (B135317) (PNP) carbonate group is an excellent leaving group that facilitates the attachment of an amine-containing payload during ADC synthesis.[] The fragmentation of the PABC spacer liberates the cytotoxic drug in its unmodified, fully active form, allowing it to diffuse out of the lysosome and exert its pharmacological effect on the cancer cell.[3]

Visualizing the Pathway: From ADC to Active Drug

The following diagrams illustrate the key steps in the mechanism of action of the this compound linker.

ADC_Internalization_and_Drug_Release cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) + Cathepsin B Endosome->Lysosome 3. Trafficking Payload Active Cytotoxic Payload Lysosome->Payload 4. Cleavage & 5. Release

Fig 1. Cellular uptake and processing of the ADC.

Linker_Cleavage_Mechanism cluster_linker This compound Linker with Payload Mc Mc ValCit Val-Cit Mc->ValCit PABC PABC ValCit->PABC PNP_Payload PNP-Payload PABC->PNP_Payload SelfImmolation Self-Immolation (1,6-Elimination) PABC->SelfImmolation CathepsinB Cathepsin B CathepsinB->ValCit Cleavage ReleasedPayload Released Payload SelfImmolation->ReleasedPayload

Fig 2. Enzymatic cleavage and self-immolation cascade.

Data Presentation: Quantitative Analysis of Linker Cleavage

The efficiency of the enzymatic cleavage of the Val-Cit dipeptide by Cathepsin B is a critical determinant of the overall efficacy of the ADC. This is typically quantified by determining the Michaelis-Menten kinetic parameters: Km, kcat, and the catalytic efficiency (kcat/Km). It is important to note that these parameters are highly dependent on the specific ADC construct, including the antibody, payload, and conjugation site, and are not widely published in a standardized format.[7] Therefore, empirical determination is essential for each unique ADC.

ParameterDescriptionSignificance in ADC DevelopmentIllustrative Value (Val-Cit Linker)
Km (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the affinity of the enzyme for its substrate.A lower Km indicates a higher affinity of Cathepsin B for the Val-Cit linker, suggesting that cleavage can occur efficiently even at low intracellular ADC concentrations.Not widely published for specific ADCs; must be determined empirically.
kcat (Turnover Number) The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.A higher kcat signifies a faster rate of drug release once the linker is bound to the enzyme, leading to a more rapid onset of cytotoxic action.Not widely published for specific ADCs; must be determined empirically.
kcat/Km (Catalytic Efficiency) A measure of how efficiently an enzyme converts a substrate to a product. It reflects both binding and catalytic activity.This is the most comprehensive parameter for evaluating linker performance. A higher catalytic efficiency indicates a more rapid and efficient release of the payload within the target cell, which is a key attribute of a successful ADC.Not widely published for specific ADCs; must be determined empirically.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of linker cleavage and the determination of kinetic parameters.

Protocol 1: In Vitro Cathepsin B Cleavage Assay (Endpoint Analysis)

This protocol is designed for the qualitative or semi-quantitative assessment of payload release from an ADC after a fixed incubation time with Cathepsin B.

Materials:

  • ADC construct with this compound linker

  • Recombinant human Cathepsin B

  • Activation Buffer: 30 mM DTT, 15 mM EDTA in water

  • Assay Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0

  • Quenching Solution: Acetonitrile with an internal standard (for LC-MS analysis)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation: In a microcentrifuge tube, combine 5 µL of Cathepsin B stock solution with 10 µL of Activation Buffer. Incubate for 15 minutes at room temperature.

  • Reaction Setup: In separate tubes, prepare the reaction mixtures by adding the ADC construct to the pre-warmed (37°C) Assay Buffer.

  • Initiate Reaction: Add the activated Cathepsin B solution to the reaction mixtures. For a no-enzyme control, add an equivalent volume of Assay Buffer.

  • Incubation: Incubate all tubes at 37°C for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).

  • Quench Reaction: At each time point, stop the reaction by adding an excess of the Quenching Solution.

  • Sample Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.

Endpoint_Assay_Workflow A Activate Cathepsin B (15 min, RT) C Initiate Reaction (Add Activated Enzyme to ADC) A->C B Prepare ADC in Assay Buffer B->C D Incubate at 37°C (Time Points: 0, 1, 4, 8, 24h) C->D E Quench Reaction (Add Acetonitrile + IS) D->E F Analyze by LC-MS/MS (Quantify Released Payload) E->F

Fig 3. Workflow for the endpoint in vitro cleavage assay.
Protocol 2: In Vitro Cathepsin B Kinetic Assay (Determination of Km and kcat)

This protocol is designed to determine the kinetic constants of Cathepsin B for a specific ADC linker.

Materials:

  • Same as Protocol 1

  • A range of concentrations of the ADC construct

Procedure:

  • Enzyme Activation: Activate Cathepsin B as described in Protocol 1.

  • Substrate Preparation: Prepare a series of dilutions of the ADC construct in Assay Buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.

  • Assay Setup: In a 96-well plate, add the activated Cathepsin B solution to each well.

  • Initiate Reactions: Add the different concentrations of the ADC substrate to the wells to start the reactions simultaneously.

  • Time-Course Analysis: At multiple time points within the initial linear phase of the reaction, withdraw aliquots and quench the reaction with the Quenching Solution.

  • LC-MS/MS Analysis: Quantify the concentration of the released payload in each quenched sample.

  • Data Analysis:

    • For each substrate concentration, plot the concentration of the released payload against time to determine the initial reaction velocity (V₀).

    • Plot V₀ against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Kinetic_Assay_Workflow A Activate Cathepsin B C Initiate Reactions in 96-well Plate A->C B Prepare Serial Dilutions of ADC B->C D Incubate and Collect Time Points C->D E Quench Reactions D->E F Quantify Payload by LC-MS/MS E->F G Calculate V₀ for each [S] F->G H Plot V₀ vs. [S] and Fit to Michaelis-Menten Equation G->H I Determine Km and kcat H->I

Fig 4. Workflow for the kinetic analysis of linker cleavage.

References

An In-Depth Technical Guide to the Chemical Properties of the Mc-Val-Cit-PABC-PNP Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of the Maleimidocaproyl-Valine-Citrulline-para-aminobenzylcarbamate-para-nitrophenyl carbonate (Mc-Val-Cit-PABC-PNP) linker, a cornerstone in the development of antibody-drug conjugates (ADCs). This document details its synthesis, mechanism of action, stability, and the analytical methods for its characterization, supported by quantitative data and detailed experimental protocols.

Core Chemical Properties and Mechanism of Action

The this compound linker is a protease-cleavable system designed for the targeted release of cytotoxic payloads within the tumor microenvironment.[1][2] Its structure is a sophisticated assembly of functional units, each with a specific role in the ADC's efficacy and safety.

The linker's mechanism of action is a sequential process initiated upon internalization of the ADC into the target cancer cell.[3]

  • Enzymatic Cleavage: Within the lysosome of the cancer cell, the Valine-Citrulline (Val-Cit) dipeptide is recognized and cleaved by the protease Cathepsin B, which is often overexpressed in tumor cells.[4][5] This cleavage is the primary drug release trigger.

  • Self-Immolation: Cleavage of the Val-Cit dipeptide initiates a spontaneous 1,6-elimination reaction of the para-aminobenzylcarbamate (PABC) spacer.[3] This self-immolative cascade results in the release of the unmodified, active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[3]

The p-nitrophenyl (PNP) carbonate group is a highly activated leaving group that facilitates the conjugation of the linker to the cytotoxic payload, which typically contains a hydroxyl or amino group.[2][6] The maleimidocaproyl (Mc) group at the other end of the linker is designed for covalent attachment to thiol groups on the antibody, commonly generated by the reduction of interchain disulfide bonds.[2][6]

Below is a diagram illustrating the cleavage mechanism of the Mc-Val-Cit-PABC linker.

G ADC ADC-S-Mc-Val-Cit-PABC-Drug Lysosome Lysosome (Acidic pH, High Cathepsin B) ADC->Lysosome Internalization CathepsinB Cathepsin B Lysosome->CathepsinB Enzymatic Activity CleavedADC ADC-S-Mc-Val-Cit-OH + HO-PABC-Drug CathepsinB->CleavedADC Cleavage SelfImmolation Spontaneous 1,6-Elimination CleavedADC->SelfImmolation ReleasedDrug Active Drug SelfImmolation->ReleasedDrug Byproducts CO2 + p-aminobenzyl quinone methide SelfImmolation->Byproducts

Cleavage mechanism of the Mc-Val-Cit-PABC linker.

Quantitative Data

Physicochemical Properties
PropertyValue
Molecular Formula C35H43N7O11
Molecular Weight 737.76 g/mol
CAS Number 159857-81-5
Plasma Stability

The stability of the linker in plasma is a critical determinant of an ADC's therapeutic index. The Val-Cit linker is generally stable in human plasma but exhibits instability in rodent plasma due to cleavage by the carboxylesterase Ces1c.[7]

LinkerSpeciesHalf-life (t1/2)Reference
Mc-Val-Cit-PABCMouseUnstable[7]
Mc-Val-Cit-PABCHumanGenerally Stable[8]
Enzymatic Cleavage Kinetics

While the Val-Cit linker is known for its efficient cleavage by Cathepsin B, specific kinetic parameters (Km and kcat) for the full this compound linker are not consistently available in the public domain. However, comparative studies of dipeptide linkers provide insights into their relative cleavage efficiencies.

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Reference
Val-Cit1x[7]
Val-Ala~0.5x[7]
Phe-Lys~30x[7]

Note: Relative cleavage rates can vary depending on the specific experimental conditions and the conjugated payload.

Hydrolysis and pH Stability

Experimental Protocols

Synthesis of this compound

The synthesis of the this compound linker is a multi-step process involving peptide coupling and the introduction of the maleimide (B117702) and p-nitrophenyl carbonate functionalities. The following is a representative synthetic scheme.

G cluster_synthesis Synthesis of this compound L-Citrulline L-Citrulline Fmoc-Cit-OH Fmoc-Cit-OH L-Citrulline->Fmoc-Cit-OH Fmoc-Cl Fmoc-Cit-PAB-OH Fmoc-Cit-PAB-OH Fmoc-Cit-OH->Fmoc-Cit-PAB-OH p-aminobenzyl alcohol H2N-Cit-PAB-OH H2N-Cit-PAB-OH Fmoc-Cit-PAB-OH->H2N-Cit-PAB-OH Piperidine Fmoc-Val-Cit-PAB-OH Fmoc-Val-Cit-PAB-OH H2N-Cit-PAB-OH->Fmoc-Val-Cit-PAB-OH Fmoc-Val-OSu H2N-Val-Cit-PAB-OH H2N-Val-Cit-PAB-OH Fmoc-Val-Cit-PAB-OH->H2N-Val-Cit-PAB-OH Piperidine Mc-Val-Cit-PAB-OH Mc-Val-Cit-PAB-OH H2N-Val-Cit-PAB-OH->Mc-Val-Cit-PAB-OH Mc-OSu This compound This compound Mc-Val-Cit-PAB-OH->this compound p-nitrophenyl chloroformate

Synthetic workflow for this compound.

A detailed, step-by-step protocol can be found in the supplementary information of various publications and is generally performed using standard solid-phase or solution-phase peptide synthesis techniques.

Characterization of this compound

The identity and purity of the synthesized linker are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the linker. While specific peak assignments are dependent on the solvent and instrument, the spectra should be consistent with the expected structure of this compound.[4][]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight of the linker. The observed mass should correspond to the calculated exact mass of the molecule (C35H43N7O11).[4][]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. A high degree of purity is crucial for its use in the synthesis of ADCs.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the linker to enzymatic cleavage by Cathepsin B.

G cluster_workflow In Vitro Cathepsin B Cleavage Assay Workflow start Start prep_reagents Prepare Reagents: - ADC with Mc-Val-Cit-PABC linker - Recombinant Human Cathepsin B - Assay Buffer (pH 5.5) - Activation Buffer (with DTT) - Quenching Solution start->prep_reagents end End activate_enzyme Activate Cathepsin B in Activation Buffer prep_reagents->activate_enzyme setup_reaction Set up reaction in 96-well plate: - Add ADC to Assay Buffer activate_enzyme->setup_reaction initiate_reaction Initiate reaction by adding activated Cathepsin B setup_reaction->initiate_reaction incubate Incubate at 37°C for various time points initiate_reaction->incubate quench_reaction Quench reaction at each time point with Quenching Solution incubate->quench_reaction analyze_samples Analyze samples by LC-MS/MS to quantify released payload quench_reaction->analyze_samples data_analysis Plot payload concentration vs. time to determine cleavage kinetics analyze_samples->data_analysis data_analysis->end

Experimental workflow for an in vitro cleavage assay.

Objective: To quantify the rate of drug release from an ADC containing the Mc-Val-Cit-PABC linker upon incubation with recombinant human Cathepsin B.[12]

Materials:

  • ADC with Mc-Val-Cit-PABC linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

  • Quenching Solution (e.g., cold acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare all buffers and solutions.

  • Enzyme Activation: Activate Cathepsin B in the Activation Buffer.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the ADC and activated Cathepsin B in the assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold quenching solution to the aliquot.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.

Plasma Stability Assay

This assay determines the stability of the ADC linker in plasma.

Objective: To assess the stability of the ADC and quantify the premature release of the payload in plasma.[13][14]

Methodology:

  • ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse) at 37°C.[13] Include a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.[13]

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[13] Immediately freeze the collected aliquots at -80°C.

  • Sample Preparation for Free Payload Analysis: Thaw the plasma aliquots and precipitate the plasma proteins with cold acetonitrile containing an internal standard.[13]

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the percentage of released payload over time to determine the stability profile and calculate the half-life of the ADC in plasma.

Conclusion

The this compound linker is a highly effective and versatile tool in the development of antibody-drug conjugates. Its design allows for stable circulation of the ADC and specific, efficient release of the cytotoxic payload within the tumor microenvironment. A thorough understanding of its chemical properties, including its synthesis, cleavage mechanism, and stability, is essential for the rational design and successful clinical translation of novel ADCs. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and evaluation of this critical ADC component.

References

The Cornerstone of Controlled Payload Release: A Technical Guide to the PABC Self-Immolative Spacer in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the sophisticated design of the linker connecting the monoclonal antibody to the potent cytotoxic payload. A pivotal innovation in linker technology is the incorporation of self-immolative spacers, with the p-aminobenzyloxycarbonyl (PABC) spacer standing out as a cornerstone in the design of numerous clinically successful ADCs. This technical guide provides a comprehensive overview of the PABC spacer's function, mechanism of action, and the experimental protocols crucial for its evaluation in ADC development, offering a deep dive into its critical role in enabling controlled and efficient payload release.

Core Function and Mechanism of the PABC Spacer

The primary role of the PABC spacer is to facilitate the traceless release of an unmodified cytotoxic payload within the target cancer cell. It is a key component of many cleavable linker systems, particularly those designed to be susceptible to enzymatic cleavage by lysosomal proteases such as Cathepsin B.

The PABC spacer is strategically positioned between a cleavable motif (commonly a dipeptide like valine-citrulline) and the payload. This placement serves to mitigate steric hindrance that the bulky payload might otherwise present to the cleaving enzyme, thereby ensuring efficient enzymatic action. Once the ADC is internalized by a cancer cell and transported to the lysosome, proteases cleave the linker, initiating the self-immolative cascade of the PABC spacer. This process involves a spontaneous and irreversible 1,6-elimination reaction, leading to the release of the payload in its active form. The self-immolation mechanism ensures that the linker cleavage event is distinct from the payload release, enhancing the versatility of this technology for a broad range of payloads.

The following diagram illustrates the sequential steps of payload release following enzymatic cleavage of a linker containing a PABC spacer.

PABC_Self_Immolation cluster_lysosome Inside Lysosome (pH 4.5-5.0) cluster_circulation Systemic Circulation ADC Antibody-Linker-Val-Cit-PABC-Payload Cleaved_Linker H₂N-Val-Cit-PABC-Payload ADC->Cleaved_Linker Cathepsin B Cleavage Intermediate Unstable p-aminobenzyl carbamate intermediate Cleaved_Linker->Intermediate Spontaneous 1,6-elimination initiation Payload_Released Free Payload (Active) Intermediate->Payload_Released Byproducts CO₂ + Aza-quinone methide Intermediate->Byproducts Stable_ADC Intact ADC (Stable in Circulation) ADC_Development_Workflow Design Linker-Payload Design & Synthesis Conjugation Antibody Conjugation & Purification Design->Conjugation Characterization Biophysical Characterization (DAR, Aggregation) Conjugation->Characterization InVitro_Stability In Vitro Stability (Plasma, Lysosomes) Characterization->InVitro_Stability InVitro_Efficacy In Vitro Efficacy (Cytotoxicity Assay) Characterization->InVitro_Efficacy InVivo_Studies In Vivo Preclinical Studies (PK/PD, Efficacy, Toxicity) InVitro_Stability->InVivo_Studies InVitro_Efficacy->InVivo_Studies Clinical_Dev Clinical Development InVivo_Studies->Clinical_Dev

The Critical Cut: An In-depth Technical Guide to Val-Cit Dipeptide Cleavage by Cathepsin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of modern antibody-drug conjugates (ADCs), offering a sophisticated and highly specific mechanism for the targeted release of potent cytotoxic payloads within tumor cells. This technical guide provides a comprehensive exploration of the core mechanism of Val-Cit cleavage by the lysosomal protease Cathepsin B, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

The Mechanism of Action: A Precisely Orchestrated Release

The therapeutic efficacy of an ADC utilizing a Val-Cit linker is contingent upon a multi-step intracellular process that ensures the cytotoxic payload remains inert in systemic circulation and is only activated within the target cancer cell. This process minimizes off-target toxicity, a critical factor in the development of safe and effective cancer therapies.

The journey begins with the ADC binding to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.[1] The ADC-antigen complex is then trafficked through the endosomal pathway to the lysosome, a cellular organelle characterized by its acidic environment and a high concentration of degradative enzymes, including Cathepsin B.[2]

Within the lysosome, the acidic pH (typically 4.5-5.5) provides the optimal environment for Cathepsin B activity.[3] Cathepsin B recognizes and specifically cleaves the amide bond between the C-terminus of the citrulline residue and a self-immolative spacer, commonly para-aminobenzyl carbamate (B1207046) (PABC).[2][] This enzymatic cleavage is the pivotal event that initiates the release of the cytotoxic payload.

Following the cleavage of the Val-Cit dipeptide, the PABC spacer becomes unstable and undergoes a rapid, spontaneous 1,6-elimination reaction.[2] This "self-immolation" results in the release of the unmodified, fully active cytotoxic drug, along with carbon dioxide and an aromatic remnant.[2] This traceless release mechanism is crucial for ensuring the payload can exert its full cytotoxic effect.

It is important to note that while Cathepsin B is the primary enzyme responsible for Val-Cit cleavage, studies have shown that other lysosomal proteases, such as Cathepsin L, S, and F, can also contribute to this process, providing a degree of redundancy that may circumvent potential resistance mechanisms.

Quantitative Data on Dipeptide Linker Cleavage

The choice of dipeptide sequence within the linker significantly impacts the cleavage efficiency and, consequently, the overall performance of the ADC. The following tables summarize comparative data on the cleavage of various dipeptide linkers by Cathepsin B.

Table 1: Relative Cleavage Rates of Common Dipeptide Linkers by Cathepsin B

Dipeptide LinkerRelative Cleavage Rate (Compared to Val-Cit)Key Features
Val-Cit 1x (Benchmark)High cleavage efficiency by Cathepsin B.[5]
Val-Ala ~0.5xCleaved at approximately half the rate of Val-Cit; exhibits lower hydrophobicity, which can reduce ADC aggregation.[][5]
Phe-Lys Significantly faster than Val-Cit by isolated Cathepsin BRates are similar in lysosomal extracts, suggesting the involvement of other proteases.[5]
Glu-Val-Cit -Offers increased stability in mouse plasma compared to Val-Cit.[5]
cBu-Cit -A peptidomimetic linker with a cyclobutane (B1203170) modification that demonstrates enhanced specificity for Cathepsin B.[]

Note: Relative cleavage rates are approximate and can vary depending on the specific experimental conditions and the nature of the conjugated payload.

Table 2: Illustrative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC Data not consistently available in a standardized formatData not consistently availableData not consistently available
Z-Arg-Arg-AMC --High catalytic efficiency
Z-Phe-Arg-AMC --Broadly cleaved by cathepsins

Note: Direct kinetic parameters (Km, kcat) for the cleavage of full ADC constructs are not widely published and are best determined empirically for each specific ADC candidate. The data for model substrates like Z-Arg-Arg-AMC and Z-Phe-Arg-AMC are often used for comparative purposes.

Experimental Protocols

Accurate and reproducible in vitro assays are essential for characterizing the cleavage of Val-Cit linkers and predicting the in vivo performance of ADCs. The following are detailed protocols for common assays.

In Vitro Cathepsin B Cleavage Assay (HPLC or LC-MS/MS-Based)

This assay quantifies the rate of payload release from an ADC in the presence of purified recombinant Cathepsin B.

Materials:

  • ADC with Val-Cit linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[2]

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[2]

  • Quench Solution: Cold acetonitrile (B52724) with a suitable internal standard[5]

  • HPLC or LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare all buffers and solutions.

  • Enzyme Activation: Activate recombinant Cathepsin B in the Activation Buffer according to the manufacturer's instructions, typically for 15 minutes at room temperature.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration of 1 µM) and the activated Cathepsin B (e.g., final concentration of 20 nM) in the pre-warmed (37°C) Assay Buffer.[6]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5]

  • Reaction Quenching: Immediately terminate the reaction by adding an excess of the cold Quench Solution to the aliquot.[5]

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.

Controls:

  • No-Enzyme Control: Incubate the ADC in Assay Buffer without Cathepsin B to assess the stability of the linker under assay conditions.[6]

  • Inhibitor Control: Pre-incubate the activated Cathepsin B with a specific inhibitor (e.g., CA-074) before adding the ADC to confirm that the observed cleavage is enzyme-specific.[2]

Fluorogenic Substrate Cleavage Assay

This high-throughput assay is ideal for screening the susceptibility of different linker sequences to Cathepsin B cleavage using a fluorogenic substrate.

Materials:

  • Recombinant Human Cathepsin B

  • Peptide linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5[2]

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)[2]

  • Cathepsin B Inhibitor (e.g., CA-074)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare the Assay Buffer and Activation Buffer. Prepare a stock solution of the peptide-AMC substrate in DMSO.

  • Enzyme Activation: Activate recombinant Cathepsin B in the Activation Buffer.

  • Assay Setup: In a 96-well microplate, add the peptide-AMC substrate solution to the wells. For a negative control, pre-incubate the activated Cathepsin B with the inhibitor before adding it to the substrate.

  • Initiate Reaction: Add the activated Cathepsin B to the wells containing the substrate.

  • Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a specified duration (e.g., 60 minutes). Use excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[2]

  • Data Analysis: Subtract the background fluorescence from a blank well (buffer and substrate only). Plot the fluorescence intensity versus time. The rate of cleavage is determined from the initial linear slope of the plot.

Visualizing the Process: Pathways and Mechanisms

Visual diagrams are invaluable tools for understanding the complex biological and chemical processes involved in Val-Cit dipeptide cleavage.

ADC_Internalization_and_Cleavage cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH, High Cathepsin B) Endosome->Lysosome 3. Trafficking & Fusion Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker Effect Cytotoxic Effect (e.g., Apoptosis) Payload->Effect 5. Induction of Apoptosis

ADC internalization and payload release pathway.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reagents Prepare Reagents: - ADC Stock - Cathepsin B - Buffers Activation Activate Cathepsin B (with DTT) Reagents->Activation Incubation Incubate ADC with Activated Cathepsin B at 37°C Activation->Incubation Aliquots Collect Aliquots at Time Points Incubation->Aliquots Quench Quench Reaction (e.g., with Acetonitrile) Aliquots->Quench Analysis Analyze Samples (LC-MS/MS or HPLC) Quench->Analysis Quantification Quantify Released Payload and Calculate Cleavage Rate Analysis->Quantification

Workflow for an in vitro ADC cleavage assay.

Cleavage_Mechanism ADC Val-Cit-PABC-Payload Intermediate Unstable Intermediate (p-aminobenzyl alcohol) ADC->Intermediate 1. Enzymatic Cleavage (Cathepsin B in Lysosome) Products Active Payload CO₂ Aromatic Remnant Intermediate->Products 2. Self-Immolation (1,6-Elimination)

Mechanism of Val-Cit-PABC linker cleavage.

References

The Architect's Blueprint: A Technical Guide to Designing Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of an antibody-drug conjugate (ADC) is critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. Cleavable linkers, designed to release the payload in response to specific triggers within the tumor microenvironment or inside cancer cells, represent a sophisticated strategy to maximize on-target toxicity while minimizing systemic side effects. This in-depth technical guide explores the core design principles of cleavable ADC linkers, providing a comprehensive overview of their mechanisms, quantitative performance data, and the experimental protocols required for their evaluation.

Core Principles of Cleavable Linker Design

An ideal cleavable linker must maintain a delicate balance: it must be sufficiently stable in systemic circulation to prevent premature drug release, yet labile enough to efficiently liberate the payload upon reaching the target site.[1][2] The design of such linkers hinges on exploiting the unique physiological and biochemical differences between the bloodstream and the tumor microenvironment or intracellular compartments.[3][4]

The primary strategies for achieving controlled cleavage fall into three main categories:

  • pH-Sensitive Cleavage: Exploiting the acidic environment of endosomes and lysosomes.

  • Enzyme-Sensitive Cleavage: Utilizing enzymes that are overexpressed in tumor cells or their lysosomes.

  • Glutathione-Sensitive Cleavage: Leveraging the high intracellular concentration of reducing agents.

Types of Cleavable Linkers: Mechanisms and Design Considerations

pH-Sensitive Linkers

These linkers are engineered to hydrolyze in the acidic milieu of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0), while remaining stable at the physiological pH of blood (~7.4).[5][]

  • Hydrazones: Formed by the reaction of a ketone or aldehyde with a hydrazine (B178648) derivative, hydrazone linkers were among the first to be clinically evaluated.[7] While effective in acidic environments, they can exhibit instability in plasma, leading to premature payload release.[5] For instance, a phenylketone-derived hydrazone linker showed a half-life of approximately two days in human and mouse plasma.[5]

  • Carbonates: These linkers also demonstrate pH-dependent hydrolysis. The stability of simple carbonates in serum can be limited, but modifications such as the inclusion of a p-aminobenzyl (PAB) group can significantly increase their half-life.[5]

  • Acetals and Ketals: These classic pH-sensitive groups hydrolyze rapidly under acidic conditions to release payloads containing alcohol and carbonyl functionalities. Their hydrolysis rates can be fine-tuned through steric and electronic modifications.[]

  • Phosphoramidates: A newer class of tunable pH-sensitive linkers, phosphoramidates can be designed to release amine-containing drugs. The cleavage is facilitated by a proximal acidic group, and the rate of release can be modulated by altering the pKa of the leaving amine and the linker scaffold's rigidity.[8]

Enzyme-Sensitive Linkers

This class of linkers incorporates peptide or other sequences that are substrates for enzymes highly expressed in tumor cells, particularly within the lysosome.[9][10]

  • Peptide Linkers: Dipeptides such as valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) are the most common examples.[11] They are primarily cleaved by lysosomal proteases like cathepsin B, which is often upregulated in cancer cells.[3][12] The Val-Cit linker, in particular, has demonstrated high plasma stability and efficient intracellular cleavage.[12] Often, a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC) is placed between the dipeptide and the drug. Cleavage of the dipeptide by cathepsin B triggers a 1,6-elimination of the PABC spacer, releasing the unmodified payload.[13]

  • β-Glucuronide Linkers: These linkers utilize a hydrophilic sugar moiety that is cleaved by β-glucuronidase, an enzyme present in the lysosomes of tumor cells and in necrotic regions of tumors.[13][14] This approach can enhance the hydrophilicity of the ADC, which is beneficial for preventing aggregation, especially with hydrophobic payloads.[14]

  • Sulfatase-Cleavable Linkers: These linkers are designed to be cleaved by sulfatases, which are overexpressed in certain tumors. They have shown high plasma stability, with one study reporting stability for over 7 days in mouse plasma, compared to Val-Ala and Val-Cit linkers which were hydrolyzed within an hour.[5]

Glutathione-Sensitive (Disulfide) Linkers

These linkers exploit the significant difference in the concentration of the reducing agent glutathione (B108866) (GSH) between the extracellular environment (~5 µM in blood) and the intracellular cytoplasm (1-10 mM).[][16]

  • Disulfide Bonds: Linkers containing a disulfide bond are stable in the bloodstream but are readily cleaved in the reducing environment of the cytoplasm.[14] The stability of disulfide linkers can be enhanced by introducing steric hindrance around the disulfide bond, for example, by adding methyl groups.[] This strategy has been employed in several maytansinoid-based ADCs.[17]

Quantitative Data on Cleavable Linker Performance

The selection of an optimal cleavable linker requires a thorough evaluation of its stability, cleavage kinetics, and resulting in vitro and in vivo efficacy. The following tables summarize key quantitative data for different linker types.

Linker TypeExampleStability (Half-life in Plasma)Cleavage ConditionsReference(s)
pH-Sensitive
HydrazonePhenylketone-derived~2 days (human and mouse plasma)Acidic pH (e.g., 5.0)[5]
Carbonate-~36 hours (human plasma)Acidic pH[5]
Silyl Ether->7 days (human plasma)Acidic pH[5]
Enzyme-Sensitive
Dipeptide (Val-Cit)-High stabilityCathepsin B and other lysosomal proteases[12]
Dipeptide (Val-Ala)-High stabilityCathepsin B (cleaved at half the rate of Val-Cit)[18]
Sulfatase-cleavable->7 days (mouse plasma)Sulfatases[5]
Glutathione-Sensitive
Disulfide-Generally stable, can be tuned with steric hindranceHigh concentrations of Glutathione (GSH)[]
Linker TypeADC ExampleTarget Cell LineIC50Reference(s)
Enzyme-Sensitive
Val-Cit-MMAETrastuzumab-vc-MMAEHER2+ cancer cellsPotent (nM range)[4]
Sulfatase-cleavable-HER2+ cells61 and 111 pM[5]
Non-Cleavable (for comparison)
Thioether (MCC-DM1)Trastuzumab-MCC-DM1 (Kadcyla®)HER2+ cancer cellsPotent (nM range)[4]

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of rational ADC design. The following section provides detailed methodologies for key experiments used to evaluate the performance of cleavable linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from various species.[1][12]

Methodology:

  • Incubation: Incubate the ADC at a final concentration of approximately 100 µg/mL in plasma (e.g., human, mouse, rat) at 37°C.[4][13] A parallel control sample in PBS should be included.[13]

  • Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 2, 6, 24, 48, 96, 168 hours).[1][13]

  • Sample Processing: Immediately freeze the collected aliquots at -80°C to stop any further reactions.[3][13]

  • Quantification:

    • Intact ADC (Drug-to-Antibody Ratio - DAR): Isolate the ADC from the plasma matrix using immunoaffinity capture (e.g., Protein A/G magnetic beads).[13][19] Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[13][20]

    • Released Payload: Extract the free payload from the plasma samples, for example, through protein precipitation with acetonitrile (B52724). Quantify the free payload using LC-MS/MS.[4]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of the released payload over time to determine the linker's half-life in plasma.[1]

Lysosomal Cleavage Assay

Objective: To assess the rate and efficiency of linker cleavage by lysosomal enzymes.

Methodology:

  • Reagent Preparation: Prepare the ADC stock solution, an assay buffer at an acidic pH (e.g., pH 5.0), and a solution of the relevant enzyme (e.g., Cathepsin B).[3]

  • Reaction Incubation: Combine the ADC and the enzyme solution in a microplate and incubate at 37°C for various time points (e.g., 0-24 hours).[3]

  • Reaction Quenching: Stop the reaction at each time point by adding a quenching solution, such as acetonitrile containing an internal standard.[3]

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of released payload and the remaining intact ADC.[3]

  • Data Interpretation: Plot the percentage of released payload over time to determine the cleavage rate.[3]

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target and non-target cancer cell lines.[1][21]

Methodology:

  • Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cancer cells in separate 96-well plates at an optimal density and allow them to adhere overnight.[1][21]

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in complete cell culture medium.[1][21] Treat the cells with the different concentrations of the test articles.[1]

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).[4]

  • Cell Viability Assessment:

    • Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[1]

    • Incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[21]

    • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO).[21]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[1][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve to determine the IC50 value using a suitable software package.[21]

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in the development of ADCs with cleavable linkers.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Antigen/Receptor ADC->Receptor 1. Binding Endosome Early Endosome (pH 5.5-6.2) Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking & Fusion Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (pH, Enzyme, or GSH) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: ADC internalization and payload release pathway.

Experimental_Workflow Linker_Design Cleavable Linker Design (pH, Enzyme, or GSH-sensitive) ADC_Synthesis ADC Synthesis & Characterization Linker_Design->ADC_Synthesis Plasma_Stability In Vitro Plasma Stability Assay ADC_Synthesis->Plasma_Stability Cleavage_Assay In Vitro Cleavage Assay ADC_Synthesis->Cleavage_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay ADC_Synthesis->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Plasma_Stability->In_Vivo_Studies Cleavage_Assay->In_Vivo_Studies Cytotoxicity_Assay->In_Vivo_Studies Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development

Caption: Experimental workflow for evaluating cleavable ADC linkers.

Conclusion

The design of cleavable linkers is a cornerstone of modern ADC development, enabling the targeted delivery and controlled release of potent cytotoxic agents. A deep understanding of the various cleavage chemistries, coupled with rigorous experimental evaluation of stability, cleavage kinetics, and cytotoxic potency, is paramount for the successful translation of these complex biotherapeutics from the laboratory to the clinic. By carefully selecting and optimizing the linker, researchers can significantly enhance the therapeutic index of ADCs, paving the way for more effective and safer cancer therapies.

References

An In-depth Technical Guide to the Mc-Val-Cit-PABC-PNP Structure in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Maleimidocaproyl-Valine-Citrulline-para-aminobenzylcarbamate-para-nitrophenyl carbonate (Mc-Val-Cit-PABC-PNP) linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its sophisticated, multi-component structure is engineered for optimal stability in systemic circulation and efficient, selective cleavage within the target tumor cell, ensuring the conditional release of potent cytotoxic payloads. This guide provides a comprehensive technical overview of the this compound linker, including its core components, mechanism of action, relevant quantitative data, and detailed experimental protocols.

Core Components and Their Functions

The this compound linker is a modular system where each component plays a critical role in the overall function of the ADC.

ComponentAbbreviationFunction
Maleimidocaproyl McA thiol-reactive spacer that enables the covalent conjugation of the linker to cysteine residues on the monoclonal antibody.
Valine-Citrulline Val-CitA dipeptide sequence that serves as a specific recognition and cleavage site for lysosomal proteases, primarily Cathepsin B, which are often upregulated in the tumor microenvironment.[1][]
para-aminobenzylcarbamate PABCA self-immolative spacer that connects the dipeptide to the cytotoxic payload.[] Following enzymatic cleavage of the Val-Cit linker, the PABC moiety undergoes a spontaneous 1,6-elimination, ensuring the release of the payload in its unmodified, active form.[4][5]
para-nitrophenyl carbonate PNPA highly reactive activated ester that facilitates the efficient conjugation of the linker to hydroxyl or amine groups on the cytotoxic payload.[6][7]

Mechanism of Action: From Systemic Circulation to Payload Release

The therapeutic efficacy of an ADC utilizing the this compound linker is dependent on a finely orchestrated sequence of events, beginning with administration and culminating in the targeted destruction of cancer cells.

cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_release Payload Release Cascade cluster_effect Cellular Effect ADC Intact ADC in Circulation (Linker is Stable) Internalization 1. ADC binds to target antigen and is internalized via endocytosis ADC->Internalization Endosome 2. Trafficking to Endosome Internalization->Endosome Lysosome 3. Fusion with Lysosome (Acidic pH) Endosome->Lysosome Cleavage 4. Cathepsin B cleaves the Val-Cit bond Lysosome->Cleavage SelfImmolation 5. PABC self-immolation Cleavage->SelfImmolation PayloadRelease 6. Active payload is released into the cytoplasm SelfImmolation->PayloadRelease TargetInteraction 7. Payload interacts with intracellular target (e.g., microtubules, DNA) PayloadRelease->TargetInteraction Apoptosis 8. Induction of Apoptosis TargetInteraction->Apoptosis

Figure 1: ADC internalization and payload release pathway.

Quantitative Data

The stability of the linker in plasma and its susceptibility to enzymatic cleavage are critical parameters for the efficacy and safety of an ADC.

Plasma Stability of Val-Cit Linkers

The stability of the Val-Cit linker can vary significantly between species, a crucial consideration for preclinical studies.

Linker TypeSpeciesIncubation TimeStability/Payload ReleaseReference
Mc-Val-Cit-PABOHMouse-Half-life of 6.0 days[4][5]
Mc-Val-Cit-PABOHMonkey-Half-life of 9.6 days[4][5]
Val-Cit-PABC-MMAEHuman6 days<1% released[5]
Val-Cit-PABC-MMAEMouse6 days>20% released[5]
Val-Cit ADCHuman28 daysNo significant degradation[8]
Val-Cit ADCMouse14 days>95% loss of conjugated drug[8]
Glu-Val-Cit ADCMouse14 daysAlmost no linker cleavage[9]
Enzymatic Cleavage of Val-Cit Linkers

While Cathepsin B is the primary enzyme responsible for Val-Cit cleavage, other cathepsins can also contribute.[10][11]

EnzymeActivity on Val-Cit LinkerNotesReference
Cathepsin B High Primary lysosomal protease for Val-Cit cleavage.[][11]
Cathepsin L ModerateCan also contribute to linker cleavage.[12]
Cathepsin S ModerateAlso implicated in the cleavage of Val-Cit linkers.[10]
Cathepsin F ModerateContributes to the overall cleavage in the lysosome.[10]
Neutrophil Elastase HighCan lead to premature cleavage in circulation, potentially causing off-target toxicity.[11]
Carboxylesterase 1c (mouse) HighResponsible for the instability of Val-Cit linkers in mouse plasma.[13][14]

Note: Specific kinetic parameters (Km, kcat) for the cleavage of the full this compound linker are not consistently available in the public domain and can be highly dependent on the specific ADC construct and experimental conditions.

Experimental Protocols

Detailed and reproducible protocols are essential for the synthesis and evaluation of ADCs containing the this compound linker.

Synthesis of this compound

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity.

cluster_synthesis Synthesis of this compound start L-Citrulline step1 1. Protection of L-Citrulline (e.g., with Fmoc-Cl) start->step1 step2 2. Coupling with p-aminobenzyl alcohol (e.g., using HATU) step1->step2 step3 3. Fmoc deprotection step2->step3 step4 4. Coupling with Fmoc-Valine (e.g., Fmoc-Val-OSu) step3->step4 step5 5. Fmoc deprotection step4->step5 step6 6. Coupling with Maleimidocaproic acid (e.g., Mc-OSu) step5->step6 step7 7. Activation with p-nitrophenyl chloroformate step6->step7 end This compound step7->end

Figure 2: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Fmoc-L-Citrulline Synthesis: L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate in a solvent mixture such as water and tetrahydrofuran (B95107) (THF). The reaction is typically stirred at room temperature.

  • Fmoc-Cit-PABOH Synthesis: The Fmoc-protected L-Citrulline is coupled with 4-aminobenzyl alcohol using a coupling reagent like HATU in an anhydrous solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group is removed from Fmoc-Cit-PABOH using a base, such as piperidine (B6355638) in DMF, to yield the free amine.

  • Fmoc-Val-Cit-PABOH Synthesis: The resulting amine is then coupled with Fmoc-protected valine, for instance, using Fmoc-Val-OSu (N-hydroxysuccinimide ester), in a suitable solvent like DMF.

  • Fmoc Deprotection: The Fmoc group is again removed from Fmoc-Val-Cit-PABOH using piperidine in DMF.

  • Mc-Val-Cit-PABOH Synthesis: The free amine is reacted with an activated form of 6-maleimidohexanoic acid, such as Mc-OSu, to introduce the maleimide (B117702) group.

  • This compound Synthesis: The hydroxyl group of Mc-Val-Cit-PABOH is activated by reacting it with p-nitrophenyl chloroformate in the presence of a base like pyridine (B92270) in an anhydrous solvent such as dichloromethane (B109758) (DCM). The final product is purified by chromatography.

In Vitro Cathepsin B Cleavage Assay

This assay is crucial for verifying the intended mechanism of payload release.

cluster_assay In Vitro Cathepsin B Cleavage Assay Workflow start ADC Sample step1 1. Incubate ADC with recombinant human Cathepsin B at 37°C in an acidic buffer (pH 5.0-6.0) start->step1 step2 2. Collect aliquots at various time points step1->step2 step3 3. Quench the reaction (e.g., with acetonitrile) step2->step3 step4 4. Analyze samples by HPLC or LC-MS/MS step3->step4 end Quantify released payload and intact ADC step4->end

Figure 3: Experimental workflow for an in vitro ADC cleavage assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5) containing a reducing agent like dithiothreitol (B142953) (DTT) to activate Cathepsin B.

    • Reconstitute recombinant human Cathepsin B in the assay buffer.

    • Prepare a stock solution of the ADC to be tested.

  • Assay Procedure:

    • In a microplate or microcentrifuge tubes, combine the ADC solution with the activated Cathepsin B.

    • Incubate the reaction mixture at 37°C.

    • At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Sample Quenching and Processing:

    • Immediately quench the reaction in the aliquots by adding a cold organic solvent like acetonitrile (B52724) to precipitate the enzyme and stop the reaction.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).

    • Quantify the amount of released payload and the remaining intact ADC by integrating the respective peak areas and comparing them to standard curves.

  • Data Interpretation:

    • Plot the concentration of the released payload against time to determine the cleavage kinetics.

Signaling Pathways and Downstream Effects

The ultimate biological effect of the ADC is determined by the mechanism of action of the released payload. The this compound linker is payload-agnostic and can be conjugated to a variety of cytotoxic agents.

cluster_tubulin Microtubule Inhibition cluster_dna DNA Damage Payload Released Cytotoxic Payload (e.g., MMAE, DM1) Tubulin Payload binds to tubulin Payload->Tubulin e.g., MMAE, DM1 Intercalation Payload intercalates into DNA or inhibits topoisomerase Payload->Intercalation e.g., Doxorubicin Disruption Disruption of microtubule dynamics Tubulin->Disruption Arrest Mitotic Arrest (G2/M phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis StrandBreaks Induction of DNA strand breaks Intercalation->StrandBreaks DamageResponse Activation of DNA damage response pathways StrandBreaks->DamageResponse DamageResponse->Apoptosis

Figure 4: General signaling pathways affected by common ADC payloads.

Commonly used payloads with the this compound linker include auristatins (like MMAE) and maytansinoids (like DM1).[15] These potent cytotoxic agents primarily act by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16] Other payloads that can be attached via this linker may target different cellular processes, such as DNA replication and repair.

Conclusion

The this compound linker represents a highly refined and effective system for the targeted delivery of cytotoxic agents in the form of antibody-drug conjugates. Its design balances the need for stability in circulation with the requirement for efficient and specific payload release within the tumor microenvironment. A thorough understanding of its components, mechanism of action, and the nuances of its behavior in different biological systems is paramount for the successful development of next-generation ADCs. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers in this rapidly advancing field.

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Fundamental Chemistry of Maleimide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental requirement.[1] Maleimide-based bioconjugation has emerged as a cornerstone technology in this field, prized for its high selectivity, efficiency, and mild reaction conditions.[1][2] This chemistry is central to the development of transformative therapeutics like antibody-drug conjugates (ADCs), advanced diagnostic reagents, and a vast array of tools for biological research.[1][3][]

This technical guide provides a comprehensive exploration of the core principles of maleimide (B117702) conjugation chemistry. It covers the reaction mechanism, kinetics, stability considerations, detailed experimental protocols, and the quantitative data necessary for optimizing conjugation strategies in a laboratory setting.

Core Principles of the Thiol-Maleimide Reaction

The utility of maleimide chemistry is rooted in the highly specific and efficient reaction between a maleimide functional group and a sulfhydryl (thiol) group, most commonly found in the cysteine residues of proteins and peptides.[1][]

The Reaction Mechanism: A Michael Addition

The fundamental mechanism of maleimide conjugation is a Michael addition reaction.[1][3] In this reaction, the thiol group, in its deprotonated thiolate anion form, acts as a nucleophile and attacks one of the electron-deficient carbons of the maleimide's double bond.[6] This process results in the formation of a stable, covalent thioether bond, securely linking the maleimide-containing molecule to the thiol-containing biomolecule.[][7] The reaction is highly efficient and proceeds rapidly under physiological conditions without the need for a catalyst.[1][3]

G cluster_reactants Reactants cluster_product Product Maleimide Maleimide N O O Adduct Thiosuccinimide Adduct N O O Stable Thioether Bond Maleimide->Adduct Thiol Biomolecule-SH (Thiol Group) Thiol->Adduct Michael Addition (Nucleophilic Attack)

Figure 1. The Thiol-Maleimide Michael Addition Reaction.
Factors Influencing the Reaction

The rate, selectivity, and overall success of the maleimide-thiol conjugation are highly dependent on several key experimental parameters.

  • pH: This is the most critical factor. The optimal pH range for the reaction is between 6.5 and 7.5.[][6] Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing the reaction rate.[6] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and competitive side reactions with primary amines (e.g., lysine (B10760008) residues) can occur, reducing selectivity.[8][9] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][][8]

  • Stoichiometry (Molar Ratio): A molar excess of the maleimide-containing reagent is typically used to drive the reaction to completion and ensure all available thiol groups are labeled.[6][9] However, the optimal ratio depends on the specific reactants. For example, a 2:1 maleimide-to-thiol ratio was found to be optimal for conjugating the cRGDfK peptide, achieving 84% efficiency, whereas a 5:1 ratio was optimal for an 11A4 nanobody, yielding 58% efficiency.[10][11]

  • Temperature and Time: Most maleimide conjugations proceed efficiently at room temperature (20-25°C) within 1-2 hours or can be performed overnight at 4°C to minimize potential degradation of sensitive biomolecules.[12]

  • Reagents and Buffers: Buffers such as PBS, Tris, and HEPES are commonly used, provided they do not contain extraneous thiol compounds.[13] To prevent the oxidation of thiols to unreactive disulfide bonds, buffers should be degassed, and a chelating agent like EDTA can be added to sequester metal ions that catalyze oxidation.[6][12] If disulfide bonds are present in the target biomolecule, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) must be used prior to conjugation to generate free thiols.[1][12]

Quantitative Data on Reaction Parameters

The efficiency of maleimide conjugation can be quantified and is influenced by the specific conditions chosen.

ParameterRecommended Range/ValueRationale & NotesCitation(s)
pH 6.5 - 7.5Balances the concentration of reactive thiolate with the stability of the maleimide group.[3][6]
Temperature 4°C to 25°CReaction is rapid at room temperature (1-2 hours); 4°C can be used for sensitive proteins.[12]
Maleimide:Thiol Molar Ratio 2:1 to 20:1Excess maleimide drives the reaction. The optimal ratio is empirical and biomolecule-dependent.[10][11][12]
Reaction Rate Selectivity ~1,000x faster for thiols vs. amines at pH 7.0Highlights the high chemoselectivity of the reaction under optimal pH conditions.[3][8]
Conjugation Efficiency 58% - 84% (example-dependent)Efficiency varies based on the biomolecule, accessibility of thiols, and molar ratios used.[7][10][11]

Stability of the Maleimide-Thiol Adduct

While the formation of the thioether bond is robust, the long-term stability of the resulting thiosuccinimide conjugate, particularly in vivo, is a critical consideration in drug development.[14][15] The adduct's fate is governed by a competition between two pathways: an undesirable retro-Michael reaction and a stabilizing hydrolysis reaction.[14]

Competing Fates: Retro-Michael Reaction vs. Hydrolysis
  • Retro-Michael Reaction (Instability): The Michael addition is reversible. The thiosuccinimide linkage can revert to the original thiol and maleimide.[9][14] In a biological environment rich in other thiols, such as glutathione, this can lead to "thiol exchange," where the conjugated payload is transferred from its intended target to other molecules, causing off-target effects and reduced efficacy.[14][16]

  • Succinimide (B58015) Ring Hydrolysis (Stability): The succinimide ring of the adduct can undergo irreversible hydrolysis in aqueous solution to form a stable succinamic acid thioether.[9][14][15] This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively locking the conjugate in a stable form.[14][17] The rate of this stabilizing hydrolysis can be accelerated by incorporating electron-withdrawing groups on the maleimide's nitrogen substituent.[17][18]

G cluster_instability Instability Pathway cluster_stability Stability Pathway Thiol_Maleimide Reformed Thiol + Reformed Maleimide Thiosuccinimide Thiosuccinimide Adduct (Reversible) Thiol_Maleimide->Thiosuccinimide Michael Addition Thiosuccinimide->Thiol_Maleimide Retro-Michael Reaction Thiol_Exchange Thiol Exchange Product (e.g., with Glutathione) Thiosuccinimide->Thiol_Exchange Thiol Exchange Hydrolyzed_Adduct Succinamic Acid Thioether (Stable) Thiosuccinimide->Hydrolyzed_Adduct Ring-Opening Hydrolysis

Figure 2. Competing Stability Pathways of a Maleimide-Thiol Adduct.
Quantitative Stability Data

The stability of the conjugate is paramount for therapeutic applications. Strategies to promote hydrolysis are key to ensuring in vivo robustness.

Linkage TypeKey CharacteristicConsequenceCitation(s)
Thiosuccinimide (Standard) Susceptible to retro-Michael reactionCan lead to premature drug release and off-target toxicity via thiol exchange.[14][16]
Hydrolyzed Thiosuccinimide Resistant to retro-Michael reactionEnsures long-term in vivo stability of the conjugate.[14][17]
Hydrolyzed (Optimized Maleimide) Half-life > 2 yearsConjugates made with electron-withdrawing maleimides can be hydrolyzed to be highly stable.[14][17]
Next-Generation Maleimides (NGMs) Re-bridges disulfide bondsCreates robustly stable conjugates ideal for in vivo applications.[14][19]

Potential Side Reactions

While highly selective, maleimide chemistry is not without potential side reactions that must be understood and controlled.

  • Maleimide Hydrolysis: The maleimide ring itself can hydrolyze, particularly at pH values above 7.5. The resulting maleic amide is unreactive towards thiols, meaning this side reaction consumes the labeling reagent.[8][9]

  • Reaction with Amines: As pH increases above 7.5, the reaction of maleimides with primary amines (e.g., the ε-amino group of lysine) becomes more competitive, leading to a loss of specificity.[8][9]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein via an N-terminal cysteine that has a free amino group, the resulting succinimide can undergo an intramolecular rearrangement to form a six-membered thiazine ring. This side reaction is promoted by basic conditions and can complicate purification and characterization.[20][21]

Experimental Protocols

Successful maleimide conjugation relies on careful execution of established protocols. The following sections provide detailed methodologies for common applications.

G A 1. Prepare Biomolecule (Dissolve in degassed buffer, pH 7.0-7.5) B 2. Reduce Disulfides (Optional) (Add TCEP, incubate 30-60 min) A->B D 4. Conjugation Reaction (Add maleimide to biomolecule, incubate 1-2h RT or overnight 4°C) B->D C 3. Prepare Maleimide Reagent (Dissolve in DMSO or DMF) C->D E 5. Quench Reaction (Optional) (Add free thiol like cysteine) D->E F 6. Purify Conjugate (Size-exclusion chromatography, HPLC, etc.) E->F G 7. Characterize Conjugate (Determine Degree of Labeling) F->G

Figure 3. General Experimental Workflow for Maleimide Conjugation.
Protocol 1: General Labeling of a Thiol-Containing Protein

This protocol describes a general method for labeling a protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).[12][13]

Materials:

  • Thiol-containing protein (1-10 mg/mL)

  • Maleimide-functionalized molecule

  • Degassed conjugation buffer (e.g., 100 mM Phosphate (B84403), 1 mM EDTA, pH 7.0-7.5)

  • TCEP (tris(2-carboxyethyl)phosphine) solution (if disulfide reduction is needed)

  • Organic co-solvent (anhydrous DMSO or DMF)

  • Quenching solution (e.g., 1 M Cysteine or 2-Mercaptoethanol)

  • Purification system (e.g., desalting column for size-exclusion chromatography)

Methodology:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.

  • Disulfide Reduction (if necessary): If the protein's cysteine residues are involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP. Flush the reaction vial with an inert gas (e.g., argon), seal, and incubate for 30-60 minutes at room temperature.[6][12] If TCEP is used, it is often not necessary to remove it before adding the maleimide reagent.[12]

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[22]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[12] Add the solution dropwise while gently stirring. Protect the reaction from light if using a photosensitive reagent.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[12]

  • Quenching: To stop the reaction and consume any excess maleimide, add a quenching solution (e.g., cysteine) to a final concentration of 10-20 mM. Incubate for an additional 15-30 minutes.[12]

  • Purification: Remove the unreacted maleimide reagent and quenching agent by purifying the conjugate using a desalting column (size-exclusion chromatography), dialysis, or HPLC.

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) to 50% and store at -20°C or -80°C.

Protocol 2: Antibody-Drug Conjugate (ADC) Formation

This protocol provides a high-level overview of the steps for creating an ADC by conjugating a maleimide-linker-drug to a monoclonal antibody (mAb).[1][23]

Materials:

  • Monoclonal antibody (e.g., human IgG1)

  • Maleimide-containing linker-drug construct

  • Reduction Buffer (e.g., PBS with 5 mM EDTA, pH 7.4)

  • Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.2-7.5)[23]

  • Reducing agent (e.g., TCEP)

  • Quenching solution (e.g., N-acetylcysteine)

Methodology:

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb to generate a controlled number of free thiol groups. This is a critical step to control the drug-to-antibody ratio (DAR). The extent of reduction is controlled by the concentration of TCEP, temperature, and incubation time.[1]

  • Removal of Reducing Agent (if necessary): Depending on the downstream process, the reducing agent may be removed using a desalting column to prevent it from reacting with the maleimide-linker-drug.[1]

  • Conjugation: Add the maleimide-linker-drug, typically dissolved in a co-solvent like DMSO, to the reduced antibody solution in conjugation buffer. The reaction is typically allowed to proceed for 1-2 hours at room temperature.[1]

  • Quenching: Add a molar excess of a quenching agent like N-acetylcysteine to cap any unreacted thiols on the antibody and consume any remaining maleimide-linker-drug.

  • Purification and Formulation: Purify the resulting ADC from unconjugated drug-linker and other reaction components using methods like hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC). The purified ADC is then transferred into a suitable formulation buffer for storage.

Protocol 3: Quantification of Conjugation using Ellman's Reagent

This protocol determines the number of free thiols remaining after a conjugation reaction, allowing for an indirect calculation of conjugation efficiency.[12][24]

Materials:

  • Conjugated and unconjugated protein samples

  • Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in 0.1 M phosphate buffer, pH 8.0)

  • Reaction Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • Cysteine or N-acetylcysteine for generating a standard curve

  • 96-well microplate and spectrophotometer

Methodology:

  • Standard Curve Preparation: Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.

  • Sample Preparation: Prepare dilutions of your conjugated and unconjugated (control) protein samples in the Reaction Buffer.

  • Reaction: In a 96-well plate, add 50 µL of each standard and sample. To each well, add 5 µL of the Ellman's Reagent solution. Include a blank containing only buffer and the reagent.[12]

  • Incubation and Measurement: Incubate the plate for 15 minutes at room temperature. Measure the absorbance at 412 nm.

  • Calculation:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of free thiols in your conjugated and unconjugated samples.

    • The degree of maleimide conjugation can be calculated by the difference in free thiol concentration between the unconjugated and conjugated samples.

References

An In-Depth Technical Guide to the Discovery and Development of Protease-Sensitive Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-sensitive linkers are a critical component in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). These linkers are designed to be stable in systemic circulation and to undergo selective cleavage by proteases that are overexpressed in the tumor microenvironment or within tumor cells. This targeted release of the cytotoxic payload enhances the therapeutic window of the drug, maximizing its efficacy against cancer cells while minimizing off-target toxicity to healthy tissues. This in-depth technical guide provides a comprehensive overview of the discovery, development, and evaluation of protease-sensitive linkers, with a focus on their application in oncology.

Core Concepts in Protease-Sensitive Linker Design

The fundamental principle behind protease-sensitive linkers is the exploitation of enzymatic activity that is highly upregulated in pathological conditions such as cancer. The design of these linkers requires a delicate balance between stability in the bloodstream and efficient cleavage at the target site. Key considerations in the design of protease-sensitive linkers include the choice of the protease target, the peptide sequence recognized by the protease, and the incorporation of self-immolative spacers to ensure the release of the unmodified payload.

Types of Protease-Sensitive Linkers

Protease-sensitive linkers can be broadly categorized based on the class of proteases they are designed to be cleaved by. The two most extensively studied categories are cathepsin-sensitive linkers and matrix metalloproteinase (MMP)-sensitive linkers.

1. Cathepsin-Sensitive Linkers:

Cathepsins are a family of proteases, primarily cysteine proteases, that are highly active within the acidic environment of lysosomes. Several cathepsins, most notably Cathepsin B, are often overexpressed in various cancer types and are involved in tumor progression and metastasis. This makes them attractive targets for intracellular drug release from ADCs.

The most widely used cathepsin-sensitive linker is the valine-citrulline (Val-Cit) dipeptide. This linker is recognized and cleaved by Cathepsin B within the lysosome following the internalization of the ADC. The Val-Cit linker is often used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which, upon cleavage of the dipeptide, undergoes a 1,6-elimination reaction to release the active drug.

2. Matrix Metalloproteinase (MMP)-Sensitive Linkers:

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM). Several MMPs, including MMP-2 and MMP-9, are overexpressed in the tumor microenvironment and play a key role in tumor invasion, metastasis, and angiogenesis. MMP-sensitive linkers are designed to be cleaved extracellularly in the vicinity of the tumor, releasing the payload to exert its cytotoxic effects on both tumor cells and surrounding stromal cells, leading to a "bystander effect."

MMP-sensitive linkers typically consist of a peptide sequence that is a substrate for a specific MMP. For example, the peptide sequence Gly-Pro-Leu-Gly-Val is a known substrate for MMP-2 and MMP-9.

Quantitative Data on Linker Performance

The selection of a suitable protease-sensitive linker for a particular application depends on a thorough evaluation of its performance characteristics. Quantitative data on cleavage efficiency and plasma stability are crucial for making informed decisions during the drug development process.

Table 1: Cleavage Efficiency of Protease-Sensitive Linkers
Linker SequenceProteasekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Reference
Val-CitCathepsin B1.8151.2 x 10⁵(Hypothetical data based on literature)
Phe-LysCathepsin B0.9253.6 x 10⁴(Hypothetical data based on literature)
Val-AlaCathepsin B0.5501.0 x 10⁴(Hypothetical data based on literature)
Gly-Pro-Leu-Gly-ValMMP-210.21506.8 x 10⁴(Hypothetical data based on literature)
Pro-Leu-Gly-LeuMMP-95.62002.8 x 10⁴(Hypothetical data based on literature)

Note: The values presented in this table are illustrative and may vary depending on the specific experimental conditions and the nature of the payload conjugated to the linker.

Table 2: Plasma Stability of Protease-Sensitive Linkers
LinkerSpeciesHalf-life (t½) in Plasma (hours)Reference
Val-Cit-PABCHuman> 200
Val-Cit-PABCMouse~24
EVCit-PABCHuman> 672
EVCit-PABCMouse> 336
SVCit-PABCHuman> 672
SVCit-PABCMouse~168

Note: The significant difference in the stability of the Val-Cit linker between human and mouse plasma is attributed to the activity of the mouse carboxylesterase 1c (Ces1c). This highlights the importance of selecting appropriate animal models for preclinical evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization and evaluation of protease-sensitive linkers.

Solid-Phase Peptide Synthesis (SPPS) of Protease-Sensitive Linkers

This protocol describes a general method for the synthesis of a dipeptide linker (e.g., Val-Cit) with a maleimide (B117702) group for conjugation to a payload, attached to a solid-phase resin.

Materials:

  • Fmoc-Cit-Wang resin

  • Fmoc-Val-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Dichloromethane (DCM)

  • Maleimidocaproic acid

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Cit-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from citrulline. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve Fmoc-Val-OH, DIC, and HOBt in DMF. Add this solution to the deprotected resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from valine.

  • Maleimide Capping: Dissolve maleimidocaproic acid, DIC, and HOBt in DMF. Add this solution to the deprotected dipeptide resin and shake for 2 hours.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Precipitation and Purification: Filter the resin and precipitate the cleaved linker in cold diethyl ether. Centrifuge to collect the crude product. Purify the linker using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized linker using mass spectrometry and NMR.

In Vitro Protease Cleavage Assay

This assay determines the susceptibility of a protease-sensitive linker to cleavage by a specific protease.

Materials:

  • Protease-sensitive linker-payload conjugate (e.g., ADC)

  • Purified protease (e.g., Cathepsin B, MMP-2)

  • Assay buffer (specific to the protease)

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS system

Procedure:

  • Enzyme Activation (if necessary): Activate the protease according to the manufacturer's instructions. For example, Cathepsin B may require pre-incubation with DTT.

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the linker-payload conjugate at a final concentration of 1-10 µM, and the activated protease.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of cleaved payload released over time.

  • Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage. Kinetic parameters (kcat and KM) can be determined by performing the assay at varying substrate concentrations.

Plasma Stability Assay

This assay evaluates the stability of the linker in plasma from different species to predict its in vivo stability.

Materials:

  • Linker-payload conjugate (e.g., ADC)

  • Human, mouse, rat, and cynomolgus monkey plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the plasma at 37°C.

  • Incubation: Add the linker-payload conjugate to the plasma to a final concentration of 10-100 µg/mL. As a control, incubate the conjugate in PBS.

  • Time Course: Incubate the samples at 37°C. At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots.

  • Sample Processing: Precipitate the plasma proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the half-life (t½) of the linker in plasma.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of an ADC containing a protease-sensitive linker on cancer cells.

Materials:

  • Cancer cell line (antigen-positive)

  • Control cell line (antigen-negative)

  • Cell culture medium and supplements

  • ADC with a protease-sensitive linker

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC₅₀ (the concentration of ADC that inhibits cell growth by 50%).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is essential for a clear understanding of the discovery and development of protease-sensitive linkers.

Upregulation of Proteases in the Tumor Microenvironment

The overexpression of proteases like Cathepsin B and MMPs in the tumor microenvironment is a result of complex signaling cascades initiated by various growth factors and cytokines.

Protease_Upregulation Signaling Pathways for Protease Upregulation in Cancer cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_proteases Protease Production Growth_Factors Growth Factors (e.g., EGF, FGF, HGF) RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Cytokines Cytokines (e.g., TNF-α, IL-1β) NF_kB NF-κB Pathway Cytokines->NF_kB RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB, SP1) RAS_RAF_MEK_ERK->Transcription_Factors PI3K_AKT_mTOR->Transcription_Factors NF_kB->Transcription_Factors Gene_Expression Increased Gene Expression Transcription_Factors->Gene_Expression Pro_Cathepsin_B Pro-Cathepsin B Gene_Expression->Pro_Cathepsin_B Pro_MMPs Pro-MMPs (e.g., Pro-MMP-2, Pro-MMP-9) Gene_Expression->Pro_MMPs Active_Cathepsin_B Active Cathepsin B (in Lysosome) Pro_Cathepsin_B->Active_Cathepsin_B Low pH in lysosome Active_MMPs Active MMPs (Extracellular) Pro_MMPs->Active_MMPs Activation by other proteases (e.g., MT1-MMP)

Caption: Upregulation of Cathepsin B and MMPs in cancer.

Workflow for the Development of Protease-Sensitive Linkers

The development of a novel protease-sensitive linker is a multi-step process that involves design, synthesis, and rigorous in vitro and in vivo evaluation.

Linker_Development_Workflow Workflow for Protease-Sensitive Linker Development cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target Protease Selection Peptide_Design Peptide Sequence Design & Optimization Target_Selection->Peptide_Design Linker_Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Linker_Synthesis Payload_Conjugation Conjugation to Payload & Antibody Linker_Synthesis->Payload_Conjugation Cleavage_Assay Protease Cleavage Assay Payload_Conjugation->Cleavage_Assay Plasma_Stability Plasma Stability Assay Cleavage_Assay->Plasma_Stability Cytotoxicity_Assay Cell-Based Cytotoxicity Assay Plasma_Stability->Cytotoxicity_Assay PK_Studies Pharmacokinetic Studies Cytotoxicity_Assay->PK_Studies Efficacy_Studies Tumor Xenograft Efficacy Studies PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies

Caption: Development and evaluation of protease-sensitive linkers.

Conclusion

Protease-sensitive linkers are a cornerstone of modern targeted drug delivery, enabling the selective release of potent therapeutic agents in the tumor microenvironment. The continued discovery and development of novel linkers with improved stability and cleavage kinetics are essential for advancing the field of oncology. This technical guide has provided a comprehensive overview of the key principles, methodologies, and workflows involved in the design and evaluation of protease-sensitive linkers, serving as a valuable resource for researchers and drug development professionals.

Methodological & Application

Application Notes and Protocols for the Synthesis of Mc-Val-Cit-PABC-PNP and its use in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the cleavable linker, Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl p-Nitrophenyl Carbonate (Mc-Val-Cit-PABC-PNP). This linker is a critical component in the development of Antibody-Drug Conjugates (ADCs), facilitating the targeted delivery of cytotoxic payloads to cancer cells. The protocols outlined below cover the multi-step synthesis of the linker, conjugation to a payload, and subsequent attachment to a monoclonal antibody.

Introduction

The this compound linker is a sophisticated chemical entity designed for selective release of a therapeutic agent within the tumor microenvironment.[1][] It comprises several key functional components:

  • Maleimidocaproyl (Mc) group: Provides a reactive handle for covalent attachment to thiol groups on antibodies, typically generated by the reduction of interchain disulfide bonds.[3]

  • Valine-Citrulline (Val-Cit) dipeptide: This peptide sequence is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[][5] This enzymatic cleavage is the primary mechanism for payload release.

  • p-Aminobenzyl carbamate (B1207046) (PABC) spacer: A self-immolative spacer that, following the enzymatic cleavage of the Val-Cit linker, undergoes a spontaneous 1,6-elimination reaction to release the unmodified cytotoxic payload.[3][]

  • p-Nitrophenyl (PNP) carbonate: An activated ester that serves as a reactive site for the conjugation of the cytotoxic payload, which typically contains a primary or secondary amine or a hydroxyl group.[6][7]

The strategic combination of these elements ensures that the ADC remains stable in systemic circulation, minimizing off-target toxicity, and efficiently releases its potent payload only after internalization into the target cancer cell.[]

Synthesis of this compound Linker

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield, while avoiding side reactions such as epimerization.[8] The general synthetic scheme involves the sequential coupling of the amino acids and the PABC spacer, followed by the introduction of the maleimide (B117702) group and activation of the PABC hydroxyl group.

Experimental Protocols

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH

This key intermediate can be synthesized via two primary routes. An improved methodology that minimizes epimerization is presented here.[1][8]

Protocol:

  • Fmoc-L-Citrulline Synthesis: React L-Citrulline with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) in the presence of a base like sodium bicarbonate in a solvent mixture such as water and THF. Stir the reaction at room temperature for several hours.[6]

  • Coupling of Fmoc-L-Citrulline to p-Aminobenzyl alcohol (PAB-OH):

    • Dissolve Fmoc-L-Citrulline (1.0 eq) and 4-aminobenzyl alcohol (1.0-2.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature until completion, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, purify the product, Fmoc-Cit-PAB-OH, by flash column chromatography.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-Cit-PAB-OH in DMF.

    • Add piperidine (B6355638) (e.g., 20% v/v) and stir at room temperature for 1-2 hours to remove the Fmoc protecting group.

    • Remove the solvent and excess piperidine under reduced pressure to yield H-Cit-PAB-OH.

  • Dipeptide Formation:

    • Dissolve the H-Cit-PAB-OH intermediate in DMF.

    • Add Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine) (1.1 eq).

    • Stir the reaction at room temperature overnight.

    • Purify the final product, Fmoc-Val-Cit-PAB-OH, by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).[8][9]

Step 2: Activation of Fmoc-Val-Cit-PAB-OH to Fmoc-Val-Cit-PABC-PNP

This step activates the hydroxyl group of the PABC spacer for subsequent payload conjugation.

Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq) in anhydrous DMF.

  • Add bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 1-3 hours.[9][10]

  • Precipitate the product by adding diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford Fmoc-Val-Cit-PABC-PNP as a solid.[9]

Step 3: Fmoc Deprotection and Coupling with Maleimidocaproic Acid

Protocol:

  • Fmoc Deprotection: Dissolve Fmoc-Val-Cit-PABC-PNP in DMF and treat with piperidine (20% v/v) at room temperature for 1-2 hours. Remove the solvent and excess piperidine under vacuum to obtain H-Val-Cit-PABC-PNP.

  • Synthesis of Mc-OSu: React 6-maleimidohexanoic acid with N,N'-disuccinimidyl carbonate in DMF to generate the activated N-succinimidyl ester (Mc-OSu) in situ.[8]

  • Coupling: Add the solution of Mc-OSu to the H-Val-Cit-PABC-PNP intermediate in DMF. Stir the reaction at room temperature for several hours.

  • Purification: Purify the final product, this compound, by flash column chromatography or preparative HPLC.

Quantitative Data Summary
StepReactantsReagents/SolventsTypical YieldReference(s)
Fmoc-L-Citrulline SynthesisL-Citrulline, Fmoc-ClSodium bicarbonate, Water/THFHigh[6]
Coupling of Fmoc-L-Citrulline to PAB-OHFmoc-L-Citrulline, 4-aminobenzyl alcoholHATU, DIPEA, DMF60-80%[1][8]
Dipeptide Formation (Fmoc-Val-Cit-PAB-OH)H-Cit-PAB-OH, Fmoc-Val-OSuDMF85-95%[8][9]
Activation to Fmoc-Val-Cit-PABC-PNPFmoc-Val-Cit-PAB-OH, bis(4-nitrophenyl) carbonateDIPEA, DMF~89%[9]
Coupling with Mc-OSu (this compound)H-Val-Cit-PABC-PNP, 6-maleimidohexanoic acid, N,N'-disuccinimidyl carbonateDMF85-97%[8]

Conjugation to Cytotoxic Payload and Antibody

The synthesized this compound linker is first conjugated to a cytotoxic payload and then to a monoclonal antibody to generate the final ADC.

Experimental Protocols

Step 4: Conjugation of Payload to this compound

This protocol is for payloads containing a primary or secondary amine or a hydroxyl group, such as Monomethyl Auristatin E (MMAE) or Doxorubicin.

Protocol:

  • Dissolve the cytotoxic payload (e.g., MMAE) (1.0 eq) and this compound (1.1 eq) in an anhydrous polar aprotic solvent such as DMF or Dimethyl Sulfoxide (DMSO).

  • Add a non-nucleophilic base like DIPEA (2-3 eq).

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring by LC-MS.

  • Upon completion, purify the drug-linker conjugate (e.g., Mc-Val-Cit-PABC-MMAE) by preparative HPLC.

Step 5: Conjugation of Drug-Linker to Antibody

This protocol describes the conjugation to a monoclonal antibody via cysteine residues.

Protocol:

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

    • Add a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) in a controlled molar excess to partially reduce the interchain disulfide bonds, exposing free thiol groups.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

    • Remove the excess reducing agent by size-exclusion chromatography (SEC) or dialysis.

  • Conjugation Reaction:

    • Immediately add the purified drug-linker conjugate (e.g., Mc-Val-Cit-PABC-MMAE), dissolved in a co-solvent like DMSO, to the reduced antibody solution. A typical molar excess of the drug-linker is used to achieve the desired drug-to-antibody ratio (DAR).

    • The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5.[11]

    • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for several hours to overnight.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

    • Purify the resulting ADC from unconjugated drug-linker and other impurities using SEC or other chromatographic techniques like Protein A affinity chromatography.

  • Characterization:

    • Characterize the final ADC for purity, aggregation, and DAR using techniques such as SEC, Hydrophobic Interaction Chromatography (HIC), and LC-MS.

Mechanism of Action and Visualization

The efficacy of an ADC relies on the precise and selective release of its cytotoxic payload within the target cancer cell. The Mc-Val-Cit-PABC linker is designed to facilitate this process through a multi-step mechanism initiated by cellular uptake.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Stable) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Lysosome Lysosome Internalization->Lysosome Trafficking Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage SelfImmolation Self-Immolation of PABC Spacer Cleavage->SelfImmolation Payload Active Cytotoxic Payload SelfImmolation->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Synthesis_Workflow cluster_linker_synthesis This compound Synthesis cluster_adc_synthesis ADC Synthesis Start L-Citrulline & Fmoc-Val-OSu Fmoc_Cit_PAB Fmoc-Cit-PAB-OH Synthesis Start->Fmoc_Cit_PAB Fmoc_Deprot1 Fmoc Deprotection Fmoc_Cit_PAB->Fmoc_Deprot1 Dipeptide Dipeptide Formation (Fmoc-Val-Cit-PAB-OH) Fmoc_Deprot1->Dipeptide Activation PNP Activation (Fmoc-Val-Cit-PABC-PNP) Dipeptide->Activation Fmoc_Deprot2 Fmoc Deprotection Activation->Fmoc_Deprot2 Mc_Coupling Mc Group Coupling Fmoc_Deprot2->Mc_Coupling Final_Linker This compound Mc_Coupling->Final_Linker Payload_Conj Payload Conjugation Final_Linker->Payload_Conj Drug_Linker Drug-Linker (e.g., Mc-Val-Cit-PABC-MMAE) Payload_Conj->Drug_Linker ADC_Conj ADC Conjugation Drug_Linker->ADC_Conj Ab_Reduction Antibody Reduction Ab_Reduction->ADC_Conj Final_ADC Purified ADC ADC_Conj->Final_ADC

References

Step-by-Step Guide to Antibody Conjugation with Mc-Val-Cit-PABC-PNP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the conjugation of a cytotoxic payload to a monoclonal antibody (mAb) using the enzyme-cleavable linker, Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl-p-Nitrophenylcarbonate (Mc-Val-Cit-PABC-PNP). This linker system is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), offering high stability in circulation and controlled payload release within the target cancer cell.

Application Notes

The this compound linker is a sophisticated tool in ADC development, designed for targeted drug delivery.[1][2][3][][5] Its multi-component structure ensures a stable and effective conjugation process. The maleimide (B117702) group facilitates covalent attachment to thiol groups on the antibody, typically introduced by the reduction of interchain disulfide bonds.[6][7][8] The Valine-Citrulline (Val-Cit) dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells, ensuring payload release at the site of action.[1][][9] Following enzymatic cleavage, the p-aminobenzyloxycarbonyl (PABC) group acts as a self-immolative spacer, spontaneously releasing the unmodified active drug.[1] The p-nitrophenyl (PNP) carbonate is a highly reactive group that facilitates the initial attachment of the cytotoxic payload to the linker.[1]

The conjugation process is a two-stage procedure.[10] First, the cytotoxic drug, containing a nucleophilic group (typically a primary or secondary amine), is reacted with the this compound linker to form the drug-linker complex. This reaction involves the displacement of the p-nitrophenol group. The second stage involves the conjugation of this drug-linker construct to the antibody. The antibody's interchain disulfide bonds are partially reduced to generate free thiol groups, which then react with the maleimide group of the drug-linker complex to form a stable thioether bond.[6][7][8] The resulting ADC is a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR), which can be purified and characterized to obtain a more homogeneous product.[11][12]

Experimental Workflow

The overall experimental workflow for the synthesis, purification, and characterization of an ADC using the this compound linker is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization drug_linker_formation Drug-Linker Formation: This compound + Drug conjugation Conjugation: Reduced mAb + Drug-Linker drug_linker_formation->conjugation antibody_reduction Antibody Reduction: Reduce mAb disulfide bonds antibody_reduction->conjugation purification Purification: Hydrophobic Interaction Chromatography (HIC) conjugation->purification Crude ADC dar_analysis DAR Analysis: HIC-HPLC purification->dar_analysis Purified ADC ms_analysis Mass Spectrometry: Confirm identity and purity purification->ms_analysis sec_analysis Size Exclusion Chromatography: Assess aggregation purification->sec_analysis payload_release cluster_extracellular Extracellular Space cluster_intracellular Intracellular ADC ADC binds to target antigen on cancer cell Internalization Internalization via endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Self_immolation PABC self-immolation Cleavage->Self_immolation Payload_release Active Payload released Self_immolation->Payload_release Apoptosis Induction of Apoptosis Payload_release->Apoptosis

References

Application Note & Protocol: Cysteine-Based Conjugation of MMAE to Antibodies Using Mc-Val-Cit-PABC-PNP

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic small molecule, enabling targeted delivery to cancer cells.[1][] The design of an ADC involves three critical components: the antibody, the cytotoxic payload, and the linker that connects them.[1][] This document provides a detailed protocol for the conjugation of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent, to an antibody via a thiol-reactive Mc-Val-Cit-PABC-PNP linker.[4][5][]

The Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (Mc-Val-Cit-PABC) linker is a sophisticated system designed for conditional payload release.[7] Its key features include:

  • Maleimide (B117702) (Mc) group: Enables covalent conjugation to free thiol (sulfhydryl) groups on the antibody.[8]

  • Valine-Citrulline (Val-Cit) dipeptide: Serves as a specific cleavage site for Cathepsin B, a protease highly active within the lysosomal compartment of tumor cells.[7][9][10][11]

  • p-Aminobenzylcarbamate (PABC) spacer: A self-immolative unit that, upon Val-Cit cleavage, releases the unmodified, active MMAE payload.[7][10]

This protocol focuses on cysteine-based conjugation, which utilizes the native or engineered cysteine residues of an antibody. By partially reducing the interchain disulfide bonds, reactive thiol groups are exposed for conjugation, typically resulting in a heterogeneous mixture of ADC species with a drug-to-antibody ratio (DAR) ranging from 0 to 8.[12][13]

2. Principle of the Reaction and Mechanism of Action

The overall process involves three main stages: antibody reduction, thiol-maleimide conjugation, and intracellular payload release.

  • Antibody Reduction: Interchain disulfide bonds within the antibody's hinge region are selectively reduced using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), exposing free sulfhydryl groups.[][12]

  • Thiol-Maleimide Conjugation: The maleimide group of the Mc-Val-Cit-PABC-MMAE linker reacts with the exposed antibody thiols to form a stable thioether bond.[8]

  • Intracellular Payload Release: After the ADC binds to its target antigen on a cancer cell and is internalized, it traffics to the lysosome. The acidic environment and high concentration of proteases, particularly Cathepsin B, lead to the cleavage of the Val-Cit dipeptide.[7][14] This cleavage triggers a cascade involving the self-immolation of the PABC spacer, releasing the active MMAE payload to inhibit tubulin polymerization and induce cell death.[][14]

3. Visualized Workflows and Mechanisms

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_conj Conjugation cluster_purify Purification & Analysis mAb Monoclonal Antibody (mAb) Reduce Partial Reduction (TCEP) mAb->Reduce 1. Expose Thiols Purify1 Remove Reducing Agent (Desalting Column) Reduce->Purify1 Conjugate Thiol-Maleimide Reaction Purify1->Conjugate 2. Conjugate Linker Mc-Val-Cit-PABC-MMAE Linker->Conjugate Purify2 Purify ADC (e.g., SEC) Conjugate->Purify2 3. Purify Characterize Characterization (HIC, SEC) Determine DAR Purify2->Characterize 4. Analyze FinalADC Final ADC Product Characterize->FinalADC

Caption: Overview of the ADC conjugation and purification workflow.

Diagram 2: Conjugation Chemistry

G Ab_SH Reduced Antibody (Ab-SH) Plus + Ab_SH->Plus Linker Mc-Val-Cit-PABC-MMAE Reacts Thiol-Maleimide Reaction (pH 7-7.5) Linker->Reacts Plus->Linker ADC Antibody-Drug Conjugate (Stable Thioether Bond) Reacts->ADC

Caption: Thiol-maleimide reaction for ADC formation.

Diagram 3: Intracellular Cleavage Mechanism

G ADC 1. ADC Internalization Lysosome 2. Trafficking to Lysosome ADC->Lysosome Cleavage 3. Cathepsin B Cleavage (Val-Cit Site) Lysosome->Cleavage SelfImmolation 4. PABC Self-Immolation Cleavage->SelfImmolation Release 5. MMAE Release SelfImmolation->Release Apoptosis 6. Tubulin Inhibition & Apoptosis Release->Apoptosis

Caption: Lysosomal cleavage and payload release pathway.

4. Experimental Protocols

4.1. Materials and Reagents

  • Antibody: Purified monoclonal antibody (e.g., IgG1) at a concentration of 5-10 mg/mL.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP), 10 mM stock in water.

  • Linker-Payload: Mc-Val-Cit-PABC-MMAE, 10 mM stock in anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Quenching Reagent: N-acetylcysteine, 100 mM stock in water.

  • Purification: Desalting columns (e.g., Sephadex G-25) and Size Exclusion Chromatography (SEC) system.[][15][16]

  • Characterization: Hydrophobic Interaction Chromatography (HIC) system.[15][17]

  • General Lab Equipment: pH meter, spectrophotometer, reaction vials, pipettes, centrifuge.

4.2. Protocol 1: Partial Reduction of Antibody

This protocol aims to reduce the interchain disulfide bonds, generating free thiols for conjugation. The molar ratio of TCEP to antibody is critical and may require optimization.

  • Preparation: Prepare the antibody in degassed Conjugation Buffer at a concentration of 5-10 mg/mL.

  • TCEP Addition: Add the 10 mM TCEP stock solution to the antibody solution to achieve a final molar excess of 2.5 to 3.0 equivalents of TCEP per mole of antibody.

    • Calculation Example: For 1 mg of a 150 kDa antibody, you have 6.67 nmol of antibody. For a 2.5 molar excess, you need 16.67 nmol of TCEP, which is 1.67 µL of a 10 mM stock.

  • Incubation: Incubate the reaction at 37°C for 90 minutes with gentle mixing.[18]

  • Removal of TCEP: Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column. Elute with degassed Conjugation Buffer. The resulting reduced antibody is highly reactive and should be used immediately.[]

4.3. Protocol 2: Conjugation of MMAE to Antibody

  • Adjust Concentration: Determine the concentration of the reduced antibody solution using its extinction coefficient at 280 nm.

  • Add Linker-Payload: Add the 10 mM Mc-Val-Cit-PABC-MMAE stock solution to the reduced antibody. A typical starting point is a 5- to 8-fold molar excess of the linker-payload over the antibody.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.[18][19]

  • Quench Reaction: Stop the conjugation reaction by adding a 20-fold molar excess of N-acetylcysteine (relative to the linker-payload) and incubate for an additional 20 minutes.

4.4. Protocol 3: Purification of the ADC

Purification is essential to remove unreacted linker-payload, solvents, and quenching reagent.[17]

  • Buffer Exchange: Perform an initial purification using a desalting column to exchange the ADC into a formulation buffer (e.g., PBS, pH 7.4).

  • Size Exclusion Chromatography (SEC): For higher purity and removal of aggregates, use an SEC column.[16][20] Collect fractions corresponding to the monomeric ADC peak.

  • Sterile Filtration: Pass the purified ADC solution through a 0.22 µm sterile filter.

  • Storage: Store the final ADC at 2-8°C. For long-term storage, consider adding stabilizers and storing at -20°C or -80°C.[21]

5. Characterization and Data Presentation

The final ADC product must be characterized to determine its critical quality attributes, including purity, aggregate content, and the average Drug-to-Antibody Ratio (DAR).[17]

5.1. Purity and Aggregation Analysis (SEC)

  • Methodology: Analyze the purified ADC using an analytical SEC column to separate monomers from high-molecular-weight (HMW) aggregates and low-molecular-weight (LMW) fragments.[16]

  • Expected Result: The main peak should correspond to the monomeric ADC. The percentage of HMW species should ideally be below 5%.

5.2. Drug-to-Antibody Ratio (DAR) Analysis (HIC)

  • Methodology: Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the DAR distribution.[15] The conjugation of the hydrophobic MMAE payload increases the antibody's overall hydrophobicity. HIC separates the different ADC species (DAR 0, 2, 4, 6, 8) based on this difference.

  • Data Analysis: The area of each peak in the HIC chromatogram corresponds to the relative abundance of that DAR species. The average DAR is calculated using the following formula: Average DAR = Σ (Peak Area % of each species × DAR of that species) / Σ (Peak Area % of all species)

5.3. Expected Results and Data Tables

The efficiency of the conjugation is highly dependent on the reaction conditions. Below are tables summarizing expected outcomes.

Table 1: Effect of TCEP Molar Excess on Thiol Generation

TCEP:mAb Molar Ratio Free Thiols per mAb (Average)
2.0 3.5 - 4.5
2.5 5.0 - 6.0
3.0 6.5 - 7.5

| 5.0 | > 8.0 (potential for fragmentation) |

Table 2: Representative HIC Data for ADC Characterization

DAR Species Retention Time (min) Peak Area (%)
DAR 0 (Unconjugated) 8.5 8
DAR 2 10.2 25
DAR 4 11.8 45
DAR 6 13.1 18
DAR 8 14.0 4

| Calculated Average DAR | | 3.9 |

6. Troubleshooting

Table 3: Common Issues and Solutions

Problem Potential Cause Suggested Solution
Low DAR Incomplete antibody reduction. Optimize TCEP concentration and incubation time. Ensure buffers are properly degassed.
Degradation of linker-payload. Use anhydrous DMSO for stock solution; prepare fresh.
High Aggregation Over-reduction of antibody (intra-chain disulfide cleavage). Decrease TCEP concentration or incubation time.
High concentration of organic solvent (DMSO). Keep the final DMSO concentration below 10% (v/v) during conjugation.
Hydrophobicity of the ADC. Optimize purification conditions (e.g., buffer composition in SEC).
Broad HIC Peaks Poor column performance or improper gradient. Equilibrate column thoroughly. Optimize the salt gradient.

| ADC Instability | Deconjugation (maleimide hydrolysis). | Ensure conjugation pH is maintained between 7.0-7.5. |

References

Application Notes and Protocols for the Conjugation of DM1 with a Val-Cit Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload. The valine-citrulline (Val-Cit) dipeptide linker has emerged as a widely utilized cleavable linker in ADC development.[1][] Its design allows for stability in systemic circulation and specific cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1][] This enzymatic cleavage releases the cytotoxic payload intracellularly, leading to targeted cell death.

This document provides a detailed protocol for the conjugation of the maytansinoid derivative DM1, a potent microtubule-inhibiting agent, to a monoclonal antibody using a maleimide-functionalized Val-Cit-PABC linker (Mal-vc-PABC-DM1).[3][4][5] The p-aminobenzyloxycarbonyl (PABC) group serves as a self-immolative spacer, ensuring the efficient release of the unmodified drug upon linker cleavage.[5][6] The protocol covers antibody preparation, reduction of disulfide bonds, conjugation of the drug-linker, and subsequent purification and characterization of the resulting ADC.

Mechanism of Action

The therapeutic efficacy of a vc-PABC-DM1 ADC is initiated by the binding of the monoclonal antibody component to its specific target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosome.[3] Within the acidic environment of the lysosome, cathepsin B cleaves the Val-Cit dipeptide linker.[1] This cleavage event triggers the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the active DM1 payload into the cytoplasm.[5] The liberated DM1 then binds to tubulin, disrupting microtubule dynamics, which ultimately induces cell cycle arrest and apoptotic cell death.[3][4]

ADC_Mechanism_of_Action cluster_intracellular Intracellular Space (Lysosome) ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Internalization 2. Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B DM1_release 4. DM1 Release CathepsinB->DM1_release 3. Linker Cleavage Apoptosis 5. Apoptosis DM1_release->Apoptosis

Caption: Mechanism of action for a vc-PABC-DM1 ADC.

Experimental Protocols

This section details the step-by-step methodology for the synthesis of a DM1-ADC using a pre-formed maleimide-functionalized Val-Cit-PABC-DM1 drug-linker.

Materials and Reagents
Material/ReagentRecommended Purity/Concentration
Monoclonal Antibody (mAb)>95% purity, 5-20 mg/mL
Maleimide-vc-PABC-DM1 (Mal-vc-PABC-DM1)>95% purity
Tris(2-carboxyethyl)phosphine (TCEP)Stock solution in water or buffer
Dimethyl sulfoxide (B87167) (DMSO)Anhydrous, >99.5%
Phosphate-Buffered Saline (PBS)pH 7.2-7.4
L-ArginineTo quench the reaction
Purification ColumnsSize Exclusion (e.g., Sephadex G-25), Hydrophobic Interaction
Step 1: Antibody Preparation and Disulfide Bond Reduction
  • Buffer Exchange: If necessary, exchange the antibody storage buffer to a suitable reaction buffer (e.g., PBS) using dialysis or a desalting column. The final antibody concentration should be between 5-20 mg/mL.

  • Reduction of Interchain Disulfides: To generate free thiol groups for conjugation, the interchain disulfide bonds of the mAb are partially reduced.

    • Add a 2-5 molar excess of TCEP to the antibody solution. The exact molar excess should be optimized for each specific antibody to achieve the desired number of available thiol groups.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

Step 2: Conjugation of Mal-vc-PABC-DM1
  • Drug-Linker Preparation: Prepare a 10 mM stock solution of Mal-vc-PABC-DM1 in anhydrous DMSO.[5]

  • Conjugation Reaction:

    • Add the Mal-vc-PABC-DM1 stock solution to the reduced antibody solution. A 5- to 10-fold molar excess of the drug-linker over the antibody is recommended as a starting point for optimization.[5]

    • Ensure the final concentration of DMSO in the reaction mixture is kept below 10% (v/v) to prevent antibody denaturation.[5]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]

  • Quenching: Add a 5-fold molar excess of L-Arginine relative to the drug-linker to quench any unreacted maleimide (B117702) groups. Incubate for an additional 30 minutes at room temperature.

Conjugation_Workflow node_process node_process node_qc node_qc node_material node_material node_final node_final mAb Monoclonal Antibody reduction 1. Disulfide Reduction (TCEP) mAb->reduction reduced_mAb Reduced mAb (with free thiols) reduction->reduced_mAb conjugation 2. Conjugation Reaction reduced_mAb->conjugation drug_linker Mal-vc-PABC-DM1 drug_linker->conjugation crude_adc Crude ADC Mixture conjugation->crude_adc purification 3. Purification crude_adc->purification purified_adc Purified ADC purification->purified_adc characterization 4. Characterization purified_adc->characterization

References

Application Notes and Protocols for In Vitro Cleavage Assay of Mc-Val-Cit-PABC-PNP ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells. The linker connecting the antibody to the payload is a critical component, dictating the stability, efficacy, and safety of the ADC. The maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (Mc-Val-Cit-PABC) linker is a widely utilized enzyme-cleavable linker in ADC development.[1][][3] Its design allows for high stability in systemic circulation and specific cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[4][] This targeted release mechanism enhances the therapeutic window by minimizing off-target toxicity.[]

The Mc-Val-Cit-PABC-PNP linker is a derivative used in research and development, where the p-nitrophenol (PNP) group serves as a convenient leaving group for the attachment of various payloads.[] In vitro cleavage assays are fundamental for evaluating the performance of this linker system. These assays provide crucial data on the susceptibility of the linker to enzymatic cleavage, the kinetics of payload release, and the overall stability of the ADC construct.[6][7] This information is vital for the selection and optimization of ADC candidates during preclinical development.[6]

Principle of the Assay

The in vitro cleavage assay for this compound ADCs relies on the enzymatic activity of cathepsin B to hydrolyze the amide bond between the citrulline and the PABC self-immolative spacer.[4][8] This initial cleavage triggers a cascade of events, leading to the release of the cytotoxic payload in its active form.[4] The assay involves incubating the ADC with purified cathepsin B under conditions that mimic the lysosomal environment (i.e., acidic pH). The rate of payload release is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the free payload.[6][]

Data Presentation

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
Dipeptide LinkerRelative Cleavage Rate (Compared to Val-Cit)Reference
Val-Cit1x[6]
Val-Ala~0.5x[6]
Phe-Lys~30x[6]

Note: Relative cleavage rates can vary depending on the specific ADC construct, payload, and experimental conditions.

Table 2: Illustrative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage
Linker SequenceEnzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
Mc-Val-Cit-PABCCathepsin B---[6]
Val-Ala-PABCCathepsin B---[6]

Note: "-" indicates that specific, directly comparable values were not provided in the cited sources. Researchers are encouraged to determine these parameters empirically for their specific ADC candidates.

Experimental Protocols

Protocol 1: Time-Course Cleavage Assay

Objective: To determine the rate of payload release from an this compound ADC in the presence of cathepsin B over a specified time period.

Materials:

  • This compound ADC

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)[10]

  • Quenching Solution (e.g., Acetonitrile with an internal standard for LC-MS analysis)[6]

  • 96-well microplate or microcentrifuge tubes

  • Incubator (37°C)

  • HPLC or LC-MS/MS system

Procedure:

  • Enzyme Activation: If required, pre-incubate the cathepsin B in the assay buffer with an activating agent like DTT for 15 minutes at 37°C.[10]

  • Reaction Setup:

    • In a microplate or microcentrifuge tubes, add the ADC to the pre-warmed Assay Buffer to a final concentration of 1-10 µM.

    • Initiate the reaction by adding activated cathepsin B to a final concentration of 10-100 nM.

    • The final reaction volume is typically 100 µL.

  • Incubation: Incubate the reaction mixture at 37°C.[6]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.[6]

  • Reaction Quenching: Immediately terminate the reaction by adding an excess of cold Quenching Solution to the aliquots.[6]

  • Sample Analysis: Analyze the quenched samples by HPLC or LC-MS/MS to quantify the concentration of the released payload.[6]

  • Controls:

    • No-Enzyme Control: Incubate the ADC in Assay Buffer without cathepsin B to assess the intrinsic stability of the linker under assay conditions.[6]

    • Inhibitor Control: Pre-incubate activated cathepsin B with a specific inhibitor before adding the ADC to confirm that the observed cleavage is enzyme-specific.[6]

Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.

Protocol 2: Determination of Kinetic Parameters (Km and kcat)

Objective: To determine the Michaelis-Menten constants (Km and kcat) of cathepsin B for a specific this compound ADC.

Materials:

  • Same as Protocol 1

  • Fluorogenic substrate (optional, for initial rate measurements)

  • Fluorescence plate reader (if using a fluorogenic substrate)[6]

Procedure:

  • Enzyme Activation: Activate cathepsin B as described in Protocol 1.

  • Substrate Preparation: Prepare a series of dilutions of the ADC in Assay Buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.[6]

  • Assay Setup: In a 96-well plate, add the activated cathepsin B solution to each well.

  • Initiate Reaction: Add the different concentrations of the ADC substrate to the wells to start the reaction.

  • Measurement of Initial Velocity (V₀):

    • For ADC Constructs (LC-MS analysis): At multiple time points within the initial linear phase of the reaction, withdraw aliquots and quench the reaction as described in Protocol 1. Analyze the samples to determine the concentration of the released payload. The initial velocity is the rate of product formation at the beginning of the reaction.[6]

    • For Fluorogenic Substrates: Immediately place the plate in a fluorescence plate reader pre-set to 37°C and measure the increase in fluorescence intensity over time.[10]

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.

    • Calculate kcat from Vmax and the enzyme concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (ADC, Cathepsin B, Buffers) activation Activate Cathepsin B (if necessary) reagents->activation setup Set up Reaction Mixture (ADC + Cathepsin B in Assay Buffer) activation->setup incubation Incubate at 37°C setup->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction sampling->quenching analysis Analyze by HPLC/LC-MS quenching->analysis data_analysis Data Analysis (Kinetics, % Release) analysis->data_analysis

Caption: Experimental workflow for the in vitro cleavage assay.

cleavage_pathway ADC Antibody-Mc-Val-Cit-PABC-Payload Cleaved_Intermediate Antibody-Mc-Val-Cit-NH₂ + PABC-Payload ADC->Cleaved_Intermediate Cleavage of Cit-PABC bond CathepsinB Cathepsin B (Lysosome) CathepsinB->ADC Enzymatic Attack Released_Payload Free Payload Cleaved_Intermediate->Released_Payload Spontaneous Byproduct Aza-quinone methide Cleaved_Intermediate->Byproduct Spontaneous Self_Immolation 1,6-Self-Immolation

Caption: Cleavage pathway of the Mc-Val-Cit-PABC linker.

References

Application Notes and Protocols for the Analytical Characterization of Mc-Val-Cit-PABC-PNP ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the essential analytical methods required to characterize Mc-Val-Cit-PABC-PNP Antibody-Drug Conjugates (ADCs). The protocols outlined below are critical for ensuring the quality, consistency, and efficacy of these complex biotherapeutics.

Introduction to this compound ADCs

The this compound linker system is a sophisticated component of modern ADCs, designed for controlled drug release. It incorporates a maleimidocaproyl (Mc) group for cysteine conjugation, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzylcarbamate (PABC) spacer, and a p-nitrophenyl (PNP) carbonate group for activating the payload. Comprehensive analytical characterization is crucial to understand its critical quality attributes (CQAs), including drug-to-antibody ratio (DAR), drug load distribution, aggregation, and the presence of free drug.[1][2]

Key Analytical Methods

A suite of orthogonal analytical techniques is necessary for the complete characterization of this compound ADCs. The most critical methods include:

  • Hydrophobic Interaction Chromatography (HIC): For determining the drug-to-antibody ratio (DAR) and drug load distribution.[3][4][5][6][7][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For intact mass analysis, DAR confirmation, and identification of conjugation sites.[9][10][11][12][13][14]

  • Size Exclusion Chromatography (SEC): For quantifying aggregates and fragments.[15][16][17][18][19][20][21][22]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For quantifying residual free drug and related impurities.[23][24][25][26]

Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the conjugated drug is typically hydrophobic, ADCs with different numbers of drug molecules will have varying retention times, allowing for the determination of the DAR and the distribution of different drug-loaded species.[5][6][7][8]

Data Presentation: HIC Analysis of a Typical this compound ADC
ParameterValue
Average DAR 3.8
Unconjugated mAb (DAR 0) 5%
DAR 2 20%
DAR 4 50%
DAR 6 20%
DAR 8 5%
Experimental Protocol: HIC for DAR Analysis

Objective: To determine the average DAR and drug load distribution of a this compound ADC.

Materials:

  • ADC sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • HIC column (e.g., TSKgel Butyl-NPR)[27]

  • HPLC system with UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-50 µg of the ADC sample.

  • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify peaks corresponding to different DAR species (unconjugated mAb elutes first, followed by species with increasing DAR).

  • Calculate the relative peak area for each DAR species.

  • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of DARn * n) / Σ (% Peak Area of DARn) where 'n' is the number of drugs conjugated.

Experimental Workflow: HIC for DAR Analysis

HIC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Separation cluster_data Data Processing ADC_Sample ADC Sample Injection Inject ADC Sample ADC_Sample->Injection Mobile_Phase_A Mobile Phase A (High Salt) Equilibration Equilibrate Column (100% A) Mobile_Phase_A->Equilibration Mobile_Phase_B Mobile Phase B (Low Salt + Organic) Gradient Gradient Elution (0-100% B) Mobile_Phase_B->Gradient HPLC_System HPLC System with HIC Column HPLC_System->Equilibration Equilibration->Injection Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration DAR_Calculation Calculate Average DAR & Distribution Peak_Integration->DAR_Calculation LCMS_Logic ADC ADC Sample LC Liquid Chromatography (Reversed-Phase) ADC->LC MS Mass Spectrometry (e.g., Q-TOF) LC->MS Deconvolution Deconvolution Software MS->Deconvolution Intact_Mass Intact Mass Profile Deconvolution->Intact_Mass DAR Average DAR & Distribution Intact_Mass->DAR Glycoforms Glycoform Analysis Intact_Mass->Glycoforms SEC_Workflow cluster_prep Preparation cluster_analysis Separation & Detection cluster_data Data Analysis ADC_Sample ADC Sample Injection Inject Sample ADC_Sample->Injection Mobile_Phase Isocratic Mobile Phase Equilibration Equilibrate Column Mobile_Phase->Equilibration HPLC_System HPLC System with SEC Column HPLC_System->Equilibration Equilibration->Injection Isocratic_Elution Isocratic Elution Injection->Isocratic_Elution Detection UV Detection (280 nm) Isocratic_Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks (Aggregate, Monomer, Fragment) Chromatogram->Peak_Integration Quantification Calculate Percentages Peak_Integration->Quantification Cleavage_Pathway ADC Internalized ADC (in Lysosome) Cleavage Val-Cit Cleavage ADC->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage PABC_Spacer PABC-PNP-Drug Cleavage->PABC_Spacer Self_Immolation 1,6-Elimination (Self-Immolation) PABC_Spacer->Self_Immolation Free_Drug Released Cytotoxic Drug Self_Immolation->Free_Drug

References

Determining the Drug-to-Antibody Ratio of Mc-Val-Cit-PABC-PNP Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy. These complex molecules consist of a monoclonal antibody (mAb) covalently linked to a potent cytotoxic payload via a chemical linker. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile. An optimal DAR ensures effective drug delivery to the target cancer cells while minimizing off-target toxicity. For ADCs utilizing the cleavable Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl (Mc-Val-Cit-PABC) linker, accurate and robust determination of the DAR is paramount throughout the development and manufacturing processes.

This document provides detailed application notes and experimental protocols for determining the DAR of ADCs constructed with the Mc-Val-Cit-PABC-PNP linker system. The methodologies described include Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS), which are the most common and reliable techniques for ADC characterization.

The this compound Linker

The this compound linker is a protease-cleavable linker system designed for stability in systemic circulation and efficient release of the cytotoxic payload within the target cell.[1][2][3] The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are overexpressed in many tumor cells.[1] Following cleavage of the dipeptide, the p-aminobenzyl carbamate (B1207046) (PABC) moiety undergoes a self-immolative 1,6-elimination to release the unconjugated, active drug. The maleimidocaproyl (Mc) group allows for covalent attachment to the antibody via free thiol groups, typically generated by the reduction of interchain disulfide bonds. The p-nitrophenyl (PNP) group is an activated carbonate used for conjugating the linker to the payload.

Analytical Methodologies for DAR Determination

Several analytical techniques can be employed to determine the DAR of an ADC. The choice of method often depends on the specific characteristics of the ADC, the desired level of detail, and the instrumentation available.

Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a powerful technique for characterizing the heterogeneity of ADCs and is widely used for DAR determination.[4][5][6] This method separates molecules based on their surface hydrophobicity. The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity. Consequently, ADC species with different numbers of conjugated drugs (DAR 0, DAR 1, DAR 2, etc.) can be resolved as distinct peaks in a chromatogram.[7][8]

Principle: In HIC, the stationary phase is weakly hydrophobic. A high salt concentration in the mobile phase enhances the hydrophobic interactions between the ADC and the stationary phase, leading to retention. A decreasing salt gradient then weakens these interactions, allowing for the elution of species in order of increasing hydrophobicity. The unconjugated antibody (DAR 0) elutes first, followed by species with progressively higher DAR values.

Experimental Protocols

Protocol 1: DAR Determination by HIC-HPLC

Objective: To separate and quantify ADC species with different drug loads to determine the average DAR.

Materials:

  • ADC sample with this compound linker

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[4]

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol[4]

  • HIC HPLC Column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience; MAbPac HIC-Butyl, Thermo Fisher Scientific)[9]

  • HPLC or UHPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter if necessary.

  • HPLC System Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the flow rate to 0.5 mL/min.

    • Set the UV detection wavelength to 280 nm.

  • Chromatographic Separation:

    • Inject 10-20 µL of the prepared ADC sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

    • Wash the column with 100% Mobile Phase B for 5 minutes.

    • Re-equilibrate the column with 100% Mobile Phase A for 10-15 minutes.

  • Data Analysis and DAR Calculation:

    • Integrate the peak areas for each resolved species (DAR 0, DAR 2, DAR 4, etc.). Due to the nature of conjugation to interchain disulfides, typically even-numbered DAR species are observed.

    • The weighted average DAR is calculated using the following formula:

      Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)

      where Peak Area_i is the area of the peak corresponding to a specific DAR value (DAR_i).

Quantitative Data Summary: HIC-HPLC

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 08.510.2
DAR 212.135.5
DAR 415.340.8
DAR 617.912.1
DAR 819.81.4
Average DAR 3.9

Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in Mobile Phase A ADC_Sample->Dilution Injection Inject onto Equilibrated HIC Column Dilution->Injection Gradient Decreasing Salt Gradient Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Integration Peak Integration Detection->Integration Calculation Calculate Average DAR Integration->Calculation

Fig. 1: Experimental workflow for DAR analysis using HIC-HPLC.
Protocol 2: DAR Determination by RP-HPLC of Reduced ADC

Objective: To determine the average DAR by separating and quantifying drug-loaded light and heavy chains after reduction of the ADC.

Materials:

  • ADC sample with this compound linker

  • Reducing Agent: 1 M Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Denaturation Buffer: 6 M Guanidine-HCl or 8 M Urea

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water[10]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[10]

  • RP-HPLC Column (e.g., ZORBAX RRHD 300SB-C8, Agilent Technologies; ACQUITY UPLC Protein BEH C4, Waters)

  • HPLC or UHPLC system with a UV detector

Procedure:

  • Sample Preparation (Reduction):

    • To 50 µg of ADC (at ~1 mg/mL), add an equal volume of Denaturation Buffer.

    • Add the reducing agent to a final concentration of 10-20 mM.

    • Incubate at 37 °C for 30 minutes to reduce the inter-chain disulfide bonds.[3]

  • HPLC System Setup:

    • Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Set the column temperature to 70-80 °C.[10]

    • Set the flow rate to 0.4-0.5 mL/min.

    • Set the UV detection wavelength to 280 nm.

  • Chromatographic Separation:

    • Inject the reduced ADC sample.

    • Apply a linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes.

  • Data Analysis and DAR Calculation:

    • Integrate the peak areas for the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chains (H1, H2, H3).

    • The weighted average DAR is calculated using the following formula:

      Average DAR = [Σ(Peak Area_LCi * i) / Σ(Peak Area_LCi)] + [Σ(Peak Area_HCj * j) / Σ(Peak Area_HCj)]

      where i is the number of drugs on the light chain and j is the number of drugs on the heavy chain. For a typical IgG1 conjugated on the interchain cysteines, the light chain will have 0 or 1 drug, and the heavy chain will have 0, 1, 2, or 3 drugs.

Quantitative Data Summary: RP-HPLC of Reduced ADC

Chain SpeciesRetention Time (min)Peak Area (%)
Light Chain (L0)10.215.8
Light Chain (L1)12.584.2
Heavy Chain (H0)18.95.3
Heavy Chain (H1)20.130.1
Heavy Chain (H2)21.045.5
Heavy Chain (H3)21.719.1
Average DAR 3.8

Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Denature Denaturation (Guanidine-HCl) ADC_Sample->Denature Reduce Reduction (DTT or TCEP) Denature->Reduce Injection Inject Reduced Sample onto RP-HPLC Column Reduce->Injection Gradient Acetonitrile Gradient Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Integration Integrate Light and Heavy Chain Peaks Detection->Integration Calculation Calculate Average DAR Integration->Calculation

Fig. 2: Experimental workflow for DAR analysis by RP-HPLC of reduced ADC.
Protocol 3: DAR Determination by Mass Spectrometry (LC-MS)

Objective: To determine the average DAR and distribution of drug-loaded species by mass analysis of the intact or reduced ADC.

Materials:

  • ADC sample with this compound linker

  • For Intact MS: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • For Reduced MS: Same as RP-HPLC protocol

  • Optional: PNGase F for deglycosylation

  • LC-MS system (e.g., Q-TOF or Orbitrap mass spectrometer coupled to a UHPLC system)

Procedure:

  • Sample Preparation:

    • Intact ADC: Dilute the ADC sample to 0.1-1 mg/mL in Mobile Phase A. For improved spectral quality, deglycosylation can be performed by incubating the ADC with PNGase F according to the manufacturer's protocol.

    • Reduced ADC: Follow the reduction protocol described for RP-HPLC.

  • LC-MS System Setup:

    • Use a suitable column (e.g., ACQUITY UPLC Protein BEH C4 for intact and reduced analysis).

    • Set up the appropriate gradient conditions.

    • Mass Spectrometer Settings:

      • Ionization Mode: ESI+

      • Acquisition Mode: Full MS scan

      • Mass Range: m/z 500-4000 for intact ADC, m/z 500-3000 for reduced ADC

      • Optimize source parameters (e.g., capillary voltage, source temperature) for the specific instrument and analyte.

  • Data Acquisition and Analysis:

    • Acquire the mass spectra of the eluting peaks.

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of each species.

    • For intact ADC, identify the masses corresponding to the different DAR species (and their glycoforms if not deglycosylated).

    • For reduced ADC, identify the masses of the unconjugated and conjugated light and heavy chains.

    • The average DAR is calculated based on the relative abundance of the deconvoluted mass peaks.

Quantitative Data Summary: LC-MS of Intact ADC (Deglycosylated)

DAR SpeciesObserved Mass (Da)Relative Abundance (%)
DAR 0148,2509.8
DAR 2150,20536.1
DAR 4152,16041.2
DAR 6154,11511.5
DAR 8156,0701.4
Average DAR 3.9

Note: The data presented in this table is representative and will vary depending on the specific ADC and experimental conditions.

LCMS_Relationship cluster_methods Analytical Methods DAR_Determination DAR Determination HIC HIC-HPLC DAR_Determination->HIC Separation by Hydrophobicity RP_HPLC RP-HPLC (Reduced) DAR_Determination->RP_HPLC Separation of Reduced Chains LCMS LC-MS (Intact/Reduced) DAR_Determination->LCMS Mass-based Quantification HIC->LCMS Orthogonal Method RP_HPLC->LCMS Orthogonal Method

Fig. 3: Logical relationship of analytical methods for DAR determination.

Conclusion

The accurate determination of the drug-to-antibody ratio is a cornerstone of the analytical characterization of ADCs. HIC-HPLC, RP-HPLC of the reduced ADC, and LC-MS are powerful and complementary techniques for assessing the DAR of this compound ADCs. The detailed protocols and data presentation formats provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable methods for ADC analysis, ensuring the quality, consistency, and safety of these promising cancer therapeutics.

References

Application of Mc-Val-Cit-PABC-PNP in Novel Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the Mc-Val-Cit-PABC-PNP linker in the development of novel antibody-drug conjugates (ADCs). This document details the mechanism of action, experimental protocols for synthesis and conjugation, and relevant quantitative data to guide researchers in this field.

The this compound linker is a cornerstone in the field of targeted cancer therapy, enabling the selective delivery of potent cytotoxic agents to tumor cells.[1] Its design incorporates a multi-component system that ensures stability in systemic circulation and specific, efficient release of the payload within the target cancer cell.[2] This linker system is comprised of four key components:

  • Mc (Maleimidocaproyl): A thiol-reactive maleimide (B117702) group that allows for covalent conjugation to cysteine residues on the antibody.[3]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is a specific substrate for the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[4][]

  • PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, undergoes spontaneous 1,6-elimination to release the attached drug in its active form.[1]

  • PNP (p-nitrophenyl): A para-nitrophenyl (B135317) activated ester that serves as a reactive leaving group for efficient conjugation of the linker to an amine- or hydroxyl-containing cytotoxic payload.[6]

The selective cleavage of the Val-Cit linker by Cathepsin B within the lysosome of cancer cells minimizes off-target toxicity and enhances the therapeutic index of the ADC.[1]

Mechanism of Action and Experimental Workflow

The overall process of ADC development using the this compound linker involves a series of steps from linker synthesis to the final ADC characterization. The logical workflow and the intracellular mechanism of action are depicted in the diagrams below.

ADC_Development_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation ADC Conjugation cluster_characterization ADC Characterization Linker_Synthesis Synthesis of This compound Drug_Linker_Conjugation Conjugation of Linker to Payload Linker_Synthesis->Drug_Linker_Conjugation Activated Linker Payload_Activation Payload with -NH2 or -OH group Payload_Activation->Drug_Linker_Conjugation Purification_DL Purification of Drug-Linker Conjugate Drug_Linker_Conjugation->Purification_DL ADC_Conjugation Conjugation of Drug-Linker to Antibody Purification_DL->ADC_Conjugation Purified Drug-Linker Antibody_Reduction Antibody Reduction (Thiolation) Antibody_Reduction->ADC_Conjugation Purification_ADC Purification of ADC ADC_Conjugation->Purification_ADC DAR_Analysis DAR Determination Purification_ADC->DAR_Analysis Purified ADC In_Vitro_Assay In Vitro Cytotoxicity Assay DAR_Analysis->In_Vitro_Assay In_Vivo_Study In Vivo Efficacy Study In_Vitro_Assay->In_Vivo_Study

Figure 1: ADC Development Workflow.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC_Circulation ADC in Circulation (Stable) Binding ADC binds to cell surface antigen ADC_Circulation->Binding Internalization Internalization via endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Self_Immolation PABC self-immolation Cleavage->Self_Immolation Drug_Release Active drug released into cytoplasm Self_Immolation->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Figure 2: ADC Intracellular Mechanism of Action.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of the this compound linker and the characterization of ADCs developed using this linker.

Synthesis Step Product Typical Yield (%) Reference
Fmoc ProtectionFmoc-L-Citrulline85-95[6]
Dipeptide FormationFmoc-Val-Cit85-97[6]
PABC Spacer AdditionMc-Val-Cit-PABOH60-80[6]
PNP ActivationThis compoundNot specified[6]
Payload ConjugationMc-Val-Cit-PABC-MMAE~65 (non-chromatographic isolation)[7]
ADC Characterization Parameter Typical Value Method Reference
Drug-to-Antibody Ratio (DAR)4Cysteine conjugation[8]
In Vitro Cytotoxicity (IC50) of vc-MMAEPotent (nM range)Cell viability assay[7]
In Vitro Cytotoxicity of Trastuzumab-vc-MMAE8.8 pMCell viability assay[9]
In Vivo EfficacyTumor regression at 3 mg/kgXenograft mouse model[9]

Experimental Protocols

Protocol 1: Synthesis of this compound Activated Linker

This protocol is a multi-step synthesis process. The following is a general outline based on established methodologies.[6]

Step 1: Synthesis of Fmoc-L-Citrulline

  • Dissolve L-Citrulline in a solvent mixture of water and THF.

  • Add a base, such as sodium bicarbonate.

  • Add 9-fluorenylmethyl-chloroformate (Fmoc-Cl) and stir at room temperature for several hours.

  • Purify the product.

Step 2: Synthesis of Fmoc-Val-Cit

  • Couple Fmoc-L-Citrulline with Fmoc-L-Valine-OSu in the presence of a coupling agent.

  • Purify the resulting dipeptide.

Step 3: Synthesis of Mc-Val-Cit-PABOH

  • Remove the Fmoc protecting group from Fmoc-Val-Cit.

  • Couple the deprotected dipeptide with p-aminobenzyl alcohol (PABOH).

  • Couple the resulting product with maleimidocaproic acid (Mc-OSu).

  • Purify the product.

Step 4: Synthesis of this compound

  • Dissolve Mc-Val-Cit-PABOH in an anhydrous solvent such as dichloromethane (B109758) or DMF.

  • Add a base like pyridine (B92270) or triethylamine.

  • Add p-nitrophenyl chloroformate to activate the hydroxyl group of the PABC spacer.

  • Purify the final activated linker, this compound.

Protocol 2: Conjugation of this compound to a Payload (e.g., MMAE)

This protocol describes the conjugation of the activated linker to a payload containing a primary or secondary amine.

  • Dissolution of Reactants:

    • Dissolve this compound (1.0-1.2 equivalents) in an anhydrous polar aprotic solvent such as DMF or DMSO.

    • In a separate vial, dissolve the amine-containing payload (e.g., MMAE, 1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.

  • Reaction:

    • Add the payload solution to the linker solution.

    • Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

    • Stir the reaction mixture at room temperature (20-25°C).

  • Monitoring:

    • Monitor the reaction progress by LC-MS or RP-HPLC until the starting material is consumed (typically 2-18 hours).

  • Purification:

    • Purify the drug-linker conjugate (e.g., Mc-Val-Cit-PABC-MMAE) using reversed-phase high-performance liquid chromatography (RP-HPLC).[6]

Protocol 3: Conjugation of Drug-Linker to a Monoclonal Antibody (mAb)

This protocol outlines the conjugation of the purified drug-linker to a monoclonal antibody via cysteine residues.

  • Antibody Preparation:

    • Start with a purified mAb at a concentration of 5-10 mg/mL in a suitable conjugation buffer (e.g., PBS with EDTA, pH 7.0).

  • Antibody Reduction:

    • Add a reducing agent (e.g., TCEP or DTT) to the antibody solution to a final concentration of 2-5 mM to reduce interchain disulfide bonds.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove the excess reducing agent by buffer exchange into fresh, degassed conjugation buffer using a desalting column.

  • Conjugation Reaction:

    • Dissolve the purified drug-linker (e.g., Mc-Val-Cit-PABC-MMAE) in a co-solvent such as DMSO to prepare a stock solution.

    • Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold. The final concentration of the organic solvent should be kept below 10% (v/v).

    • Gently agitate the reaction mixture at room temperature (20-25°C) for 1-4 hours, protected from light.

  • Quenching:

    • Quench any unreacted maleimide groups by adding an excess of a quenching reagent (e.g., N-acetylcysteine) at a 2-fold molar excess over the initial drug-linker.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or protein A affinity chromatography.

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: The average DAR can be determined by UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry (MS).

  • Procedure (UV-Vis):

    • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

    • The DAR is the molar ratio of the payload to the antibody.

2. In Vitro Cytotoxicity Assay:

  • Method: A cell viability assay (e.g., MTT or CellTiter-Glo) is used to determine the IC50 value of the ADC.

  • Procedure:

    • Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.

    • Treat the cells with a serial dilution of the ADC, the free payload, and a non-targeting control ADC.

    • Incubate for a specified period (e.g., 72-96 hours).

    • Measure cell viability using a plate reader.

    • Calculate the IC50 value from the dose-response curve.[10]

3. In Vivo Efficacy Study:

  • Method: A xenograft mouse model is typically used to evaluate the anti-tumor activity of the ADC.

  • Procedure:

    • Implant human tumor cells subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, non-targeting ADC).

    • Administer the treatments intravenously at specified doses and schedules.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and collect tumors for further analysis.

References

Application Notes and Protocols for the In Vivo Evaluation of Mc-Val-Cit-PABC-PNP ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Antibody-Drug Conjugates (ADCs) utilizing the Mc-Val-Cit-PABC-PNP linker. The protocols outlined below cover essential studies for assessing efficacy, pharmacokinetics, biodistribution, and safety in preclinical animal models.

Introduction to this compound ADCs

The this compound linker is a critical component of many modern ADCs. It is a protease-cleavable linker designed to be stable in systemic circulation and to release its cytotoxic payload upon internalization into target tumor cells. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism aims to enhance the therapeutic window of the ADC by maximizing tumor cell killing while minimizing off-target toxicity.

The p-aminobenzyl carbamate (B1207046) (PABC) acts as a self-immolative spacer, ensuring efficient release of the unmodified payload following cleavage of the Val-Cit moiety. The maleimidocaproyl (Mc) group facilitates conjugation to the antibody, while the p-nitrophenyl (PNP) group is a leaving group from the activated linker used during the conjugation process.

Diagram of the this compound Linker Mechanism

ADC ADC in Circulation (Stable) Internalization Internalization into Target Tumor Cell ADC->Internalization Binding to Tumor Antigen Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Release Payload Release (via PABC self-immolation) Cleavage->Release Apoptosis Induction of Apoptosis Release->Apoptosis

Caption: Mechanism of action for a this compound ADC.

In Vivo Efficacy Studies

The primary goal of in vivo efficacy studies is to determine the anti-tumor activity of the ADC in a relevant animal model. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used.

Recommended Xenograft Models

The choice of xenograft model is critical and should be based on the target antigen expression of the ADC.

Cancer TypeRecommended Cell LinesTarget Antigen (Example)
Breast Cancer MDA-MB-453, NCI-N87, BT-474, JIMT-1HER2
Lung Cancer NCI-H292, Calu-3TROP2
Ovarian Cancer SK-OV-3, OVCAR-3Folate Receptor Alpha
Experimental Protocol: Subcutaneous Xenograft Model
  • Cell Culture and Preparation:

    • Culture the selected human cancer cell line under standard conditions.

    • On the day of implantation, harvest cells and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells/100 µL).

    • For some cell lines, mixing with Matrigel (50% v/v) can improve tumor take rate and growth.

  • Tumor Implantation:

    • Use female athymic nude or SCID mice, 6-8 weeks old.

    • Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[1][2][3][4][5]

  • Animal Grouping and Dosing:

    • Randomize mice into treatment and control groups (n=8-10 mice per group) once tumors reach the desired size.

    • Administer the ADC and control articles (e.g., vehicle, unconjugated antibody) via intravenous (IV) injection.

    • Dosing can be a single dose or multiple doses (e.g., once weekly for 3 weeks).[6][7]

  • Data Collection and Analysis:

    • Continue to monitor tumor volume and body weight for each mouse throughout the study.

    • Euthanize mice when tumors reach a predetermined size or if signs of excessive toxicity are observed.

    • Primary endpoints include tumor growth inhibition (TGI) and survival.

Data Presentation: Tumor Growth Inhibition
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day X (mm³)Tumor Growth Inhibition (%)
Vehicle Control -QW x 31500 ± 2500
Isotype Control ADC 5QW x 31450 ± 2303.3
Test ADC 1QW x 3800 ± 15046.7
Test ADC 5QW x 3200 ± 5086.7

Experimental Workflow for In Vivo Efficacy Study

start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to 100-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing ADC Administration (IV) randomization->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring analysis Data Analysis (TGI) monitoring->analysis end End analysis->end

Caption: Workflow for a typical in vivo efficacy study.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC. These studies typically measure the concentrations of total antibody, conjugated ADC, and free payload in plasma over time.

Experimental Protocol: PK Study in Mice
  • Animal Model and Dosing:

    • Use non-tumor-bearing or tumor-bearing mice.

    • Administer a single IV dose of the ADC.

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital or tail vein sampling) at various time points post-dose. Recommended time points include: 5 min, 1 hr, 6 hrs, 24 hrs, 48 hrs, 72 hrs, 96 hrs, and 168 hrs.[8]

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalytical Methods:

    • Total Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the total antibody concentration (both conjugated and unconjugated).

    • Conjugated ADC: A ligand-binding assay or LC-MS/MS can be used to measure the concentration of the antibody with the payload still attached.

    • Free Payload: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the released cytotoxic drug in plasma.[9][10][11]

Data Presentation: Pharmacokinetic Parameters
AnalyteCmax (µg/mL)Tmax (hr)AUC (µg*hr/mL)t1/2 (hr)
Total Antibody 1500.08312000100
Conjugated ADC 1450.0831000080
Free Payload 0.05242.512

Biodistribution Studies

Biodistribution studies determine the tissue distribution and tumor accumulation of the ADC.

Experimental Protocol: Biodistribution Study
  • Animal Model and Dosing:

    • Use tumor-bearing mice with established tumors.

    • Administer a single IV dose of the ADC. The ADC may be radiolabeled (e.g., with ¹²⁵I or ⁸⁹Zr) for easier quantification.

  • Tissue Collection:

    • At predetermined time points post-dose (e.g., 24, 72, and 168 hours), euthanize groups of mice (n=3-5 per time point).

    • Collect tumors and various organs (e.g., liver, spleen, kidneys, lungs, heart, and muscle).

  • Sample Processing and Analysis:

    • Weigh each tissue sample.

    • If using a radiolabeled ADC, measure the radioactivity in each tissue using a gamma counter.

    • If not using a radiolabel, homogenize the tissues and use ELISA or LC-MS/MS to quantify the ADC concentration.

  • Data Calculation:

    • Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation: Tissue Distribution
Tissue24 hr (%ID/g)72 hr (%ID/g)168 hr (%ID/g)
Tumor 25.5 ± 5.235.8 ± 6.128.3 ± 4.9
Liver 15.2 ± 3.110.5 ± 2.55.1 ± 1.2
Spleen 8.7 ± 1.96.2 ± 1.53.0 ± 0.8
Kidneys 5.1 ± 1.13.8 ± 0.91.9 ± 0.5
Lungs 4.5 ± 1.03.1 ± 0.71.5 ± 0.4
Heart 2.1 ± 0.51.5 ± 0.40.8 ± 0.2
Muscle 1.8 ± 0.41.2 ± 0.30.6 ± 0.1

Safety and Toxicity Assessment

A crucial aspect of ADC evaluation is determining its safety profile and identifying potential toxicities.

Experimental Protocol: Toxicity Study
  • Animal Model and Dosing:

    • Use healthy, non-tumor-bearing mice (e.g., BALB/c or C57BL/6).

    • Administer single or multiple doses of the ADC at various dose levels, including a maximum tolerated dose (MTD) finding portion.

  • Clinical Observations:

    • Monitor animals daily for clinical signs of toxicity, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and body weight.

  • Hematology and Clinical Chemistry:

    • At the end of the study, collect blood for complete blood counts (CBC) and analysis of serum chemistry panels to assess effects on hematopoietic and organ function (e.g., liver and kidney).

  • Histopathology:

    • Perform a full necropsy and collect major organs (e.g., liver, spleen, kidneys, heart, lungs, bone marrow, and injection site).

    • Fix tissues in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A board-certified veterinary pathologist should examine the tissues for any pathological changes.

Data Presentation: Summary of Toxicological Findings
Dose (mg/kg)Key Clinical SignsBody Weight ChangeKey Hematology FindingsKey Histopathology Findings
10 None observed< 5% lossNo significant changesNo significant findings
30 Mild lethargy10-15% lossMild neutropeniaMinimal to mild hepatocellular vacuolation
60 Moderate lethargy, ruffled fur> 20% lossModerate to severe neutropenia, thrombocytopeniaModerate hepatocellular necrosis, bone marrow hypocellularity

Workflow for In Vivo Safety and Toxicity Assessment

start Start dosing ADC Administration (Dose Escalation) start->dosing observation Daily Clinical Observations dosing->observation body_weight Body Weight Monitoring dosing->body_weight blood_collection Terminal Blood Collection observation->blood_collection body_weight->blood_collection necropsy Necropsy and Tissue Collection blood_collection->necropsy hematology Hematology and Clinical Chemistry blood_collection->hematology histopathology Histopathological Analysis necropsy->histopathology end End hematology->end histopathology->end

Caption: Workflow for a comprehensive in vivo safety and toxicity study.

References

Application Notes and Protocols for Bioconjugation Strategies Using Thiol-Reactive Maleimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing thiol-reactive maleimides for bioconjugation. This powerful and widely used chemical strategy enables the precise covalent linkage of molecules to proteins, peptides, and other biomolecules, finding critical applications in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and various research tools.[][2][3] This document details the reaction mechanism, offers step-by-step experimental protocols, presents quantitative data for reaction optimization, and provides troubleshooting guidance.

Introduction to Maleimide-Thiol Chemistry

Maleimide-based bioconjugation is a highly efficient and selective method for covalently modifying biomolecules.[][3] The reaction's popularity stems from its high specificity for thiol groups (sulfhydryl groups, -SH), typically found in cysteine residues of proteins, under mild, physiological conditions.[2][4] This specificity allows for targeted modification with minimal side reactions. The reaction proceeds rapidly, forming a stable thioether bond.[][4]

Reaction Mechanism

The core of this chemistry is the Michael addition of a thiol group to the electron-deficient double bond of the maleimide (B117702) ring.[2][5][6] This nucleophilic attack results in the formation of a stable succinimidyl thioether linkage.[6] The reaction is most efficient and selective within a pH range of 6.5 to 7.5.[2][5] At this pH, the thiol group is sufficiently deprotonated to its more reactive thiolate form, while minimizing competing reactions with other nucleophilic groups like amines.[5][7] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[2][5][]

G cluster_0 Maleimide-Thiol Reaction Biomolecule-SH Biomolecule-SH (e.g., Protein-Cysteine) Conjugate Biomolecule-S-Maleimide-R (Stable Thioether Bond) Biomolecule-SH->Conjugate Michael Addition (pH 6.5-7.5) Maleimide-R Maleimide-R (e.g., Drug, Fluorophore) Maleimide-R->Conjugate

Caption: Mechanism of maleimide-thiol bioconjugation.

Stability of the Thioether Linkage

While the thioether bond is generally stable, the resulting thiosuccinimide ring can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[3][5] This is a critical consideration for in vivo applications, as it can lead to "payload migration" to other thiol-containing molecules like serum albumin.[3] The stability of the linkage is influenced by the local microenvironment on the protein.[3]

Hydrolysis of the succinimide (B58015) ring can also occur, particularly at higher pH.[3] If hydrolysis happens after the thioether bond has formed, the resulting ring-opened product is more stable and resistant to the retro-Michael reaction.[3][9] Strategies such as using "self-hydrolyzing maleimides" are being developed to enhance the long-term stability of bioconjugates.[10][11]

Applications in Research and Drug Development

The versatility of maleimide-thiol chemistry has led to its widespread adoption in various fields:

  • Antibody-Drug Conjugates (ADCs): Maleimide linkers are instrumental in attaching potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[][5][] Prominent examples of FDA-approved ADCs, such as Adcetris® (brentuximab vedotin) and Kadcyla® (ado-trastuzumab emtansine), utilize maleimide-based linkers.[5][9][12]

  • Protein Labeling: This technique is commonly used to attach fluorescent dyes, biotin, or other reporter molecules to proteins for various applications, including fluorescence microscopy, flow cytometry, and immunoassays.[][5]

  • PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties, such as increasing solubility and in vivo half-life.[]

  • Surface Functionalization: Maleimides are used to immobilize proteins or peptides onto surfaces, such as nanoparticles or microarrays, for diagnostic and research purposes.[5]

Quantitative Data for Reaction Optimization

The efficiency of maleimide-thiol conjugation is influenced by several factors. The following tables summarize key quantitative data to guide the design and optimization of your experiments.

Table 1: Effect of pH on Maleimide-Thiol Conjugation
pH RangeReaction RateSelectivity for ThiolsKey Considerations
< 6.5SlowerHighThe concentration of the reactive thiolate anion is reduced.[2][7][13]
6.5 - 7.5 Optimal Very High Balances high selectivity with a good reaction rate and minimal maleimide hydrolysis.[2][5][7]
> 7.5Faster (initially)DecreasedIncreased rate of maleimide hydrolysis and competing reactions with primary amines (e.g., lysine).[2][7][13]
Table 2: Molar Ratio and Conjugation Efficiency
BiomoleculeMaleimide:Thiol Molar RatioReaction Time & TemperatureConjugation Efficiency
cRGDfK peptide2:130 min at room temperature84 ± 4%[4][14][15]
11A4 nanobody5:12 hours at room temperature58 ± 12%[4][14][15]
General Protein (e.g., IgG)10:1 to 20:1 (maleimide dye:protein)2 hours at room temperature or overnight at 4°CVaries, optimization required[16]
H32 monoclonal antibodyVarious2 hours at 30°CDependent on the degree of disulfide reduction[17]

Experimental Protocols

This section provides detailed methodologies for key experiments involving maleimide-thiol conjugation.

Protocol 1: General Protein Labeling with a Maleimide-Activated Dye

This protocol outlines the steps for conjugating a maleimide-activated fluorescent dye to a protein containing accessible cysteine residues.

Materials:

  • Protein of interest (1-10 mg/mL)

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[4][18]

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)[18]

  • Maleimide-activated fluorescent dye

  • Anhydrous DMSO or DMF[4][18]

  • Purification column (e.g., size-exclusion chromatography)[4][16]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[4][18]

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP to the protein solution.[2] Incubate for 20-30 minutes at room temperature under an inert gas atmosphere (e.g., argon or nitrogen).[2]

  • Maleimide Dye Preparation:

    • Allow the vial of maleimide-activated dye to warm to room temperature.[16]

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[16]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide dye stock solution to the protein solution while gently stirring.[16]

    • Flush the reaction vial with an inert gas, seal, and mix thoroughly.[2]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2] Protect the reaction from light if using a fluorescent dye.[2]

  • Purification:

    • Purify the conjugate using size-exclusion chromatography (e.g., gel filtration) or dialysis to remove unreacted maleimide dye and reducing agent.[2][16]

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

G start Start protein_prep Prepare Protein Solution (1-10 mg/mL in degassed buffer) start->protein_prep reduction Optional: Reduce Disulfide Bonds (Add TCEP, incubate 20-30 min) protein_prep->reduction dye_prep Prepare Maleimide Dye Stock (10 mM in DMSO/DMF) reduction->dye_prep conjugation Conjugation Reaction (Add dye to protein, incubate 2h RT or O/N 4°C) dye_prep->conjugation purification Purify Conjugate (Size-Exclusion Chromatography) conjugation->purification end End purification->end G cluster_0 ADC Synthesis Workflow mAb Monoclonal Antibody (mAb) reduction Disulfide Bond Reduction (TCEP/DTT) mAb->reduction reduced_mAb Reduced mAb (Free Thiols) reduction->reduced_mAb conjugation Conjugation Reaction (pH 6.5-7.5) reduced_mAb->conjugation quenching Quenching (e.g., N-acetyl-cysteine) conjugation->quenching maleimide_drug Maleimide-Drug Linker maleimide_drug->conjugation purification Purification (SEC / Ultrafiltration) quenching->purification purified_ADC Purified ADC purification->purified_ADC characterization Characterization (HIC, SEC, MS) purified_ADC->characterization G rect_node rect_node start Low Conjugation? q1 Is pH 6.5-7.5? start->q1 q2 Are Thiols Reduced? q1->q2 Yes a1 Adjust pH to 6.5-7.5 q1->a1 No q3 Is Maleimide Fresh? q2->q3 Yes a2 Add TCEP/DTT before conjugation q2->a2 No a3 Use fresh maleimide stock q3->a3 No success Problem Solved q3->success Yes a1->q2 a2->q3 a3->success

References

Application Notes and Protocols for the Preparation of Mc-Val-Cit-PABC-PNP for Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and conjugation of the protease-cleavable linker, Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl-p-Nitrophenyl Carbonate (Mc-Val-Cit-PABC-PNP), to monoclonal antibodies (mAbs) for the development of Antibody-Drug Conjugates (ADCs).

Introduction

The this compound linker is a critical component in the design of modern ADCs. Its sophisticated structure allows for stable drug conjugation in systemic circulation and specific, efficient cleavage by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[1][2] This targeted release mechanism enhances the therapeutic window of potent cytotoxic payloads by minimizing off-target toxicity.[3]

The linker consists of four key components:

  • Maleimidocaproyl (Mc): A thiol-reactive group for covalent attachment to cysteine residues on the antibody.[4]

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that serves as the specific recognition and cleavage site for Cathepsin B.[5][6]

  • p-Aminobenzyl Carbamate (PABC): A self-immolative spacer that, following enzymatic cleavage of the Val-Cit moiety, spontaneously releases the unmodified cytotoxic payload.[6]

  • p-Nitrophenyl (PNP) Carbonate: An activated ester for efficient coupling to amine-containing cytotoxic drugs.

This document provides detailed protocols for the preparation of the drug-linker conjugate and its subsequent conjugation to a monoclonal antibody, followed by characterization of the resulting ADC.

Overview of the Conjugation Workflow

The overall process for preparing an ADC using the this compound linker involves three main stages: preparation of the drug-linker conjugate, conjugation to the monoclonal antibody, and purification and characterization of the final ADC.

G cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: Antibody Conjugation cluster_2 Stage 3: Purification & Characterization A This compound C Reaction in Anhydrous Solvent (e.g., DMF with DIPEA) A->C B Amine-Containing Cytotoxic Drug B->C D Mc-Val-Cit-PABC-Drug Conjugate C->D H Conjugation Reaction (pH 6.5-7.5) D->H E Monoclonal Antibody (mAb) F Antibody Reduction (e.g., DTT or TCEP) E->F G Reduced mAb (with free thiols) F->G G->H I Crude ADC Mixture H->I J Purification (e.g., SEC, HIC) I->J K Purified ADC J->K L Characterization (DAR, Purity, etc.) K->L M Final ADC Product L->M

Figure 1: Overall workflow for ADC preparation.

Experimental Protocols

Stage 1: Preparation of the Mc-Val-Cit-PABC-Drug Conjugate

This protocol describes the reaction of the activated linker with an amine-containing cytotoxic drug.

Materials:

  • This compound

  • Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Protocol:

  • Dissolve the this compound linker and the amine-containing cytotoxic drug in anhydrous DMF or DMSO. A slight molar excess of the drug (e.g., 1.1 equivalents) is recommended.

  • Add DIPEA (e.g., 2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be purified by RP-HPLC to isolate the Mc-Val-Cit-PABC-Drug conjugate.

  • Lyophilize the purified fractions to obtain the drug-linker conjugate as a solid.

Stage 2: Conjugation to the Monoclonal Antibody

This stage involves the reduction of the antibody's interchain disulfide bonds followed by conjugation with the prepared drug-linker.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Mc-Val-Cit-PABC-Drug conjugate

  • Conjugation buffer: e.g., Phosphate buffer with EDTA, pH 6.5-7.5

  • Quenching reagent: e.g., N-acetylcysteine

  • Purification columns (e.g., Sephadex G-25)

Protocol:

Step 2.1: Antibody Reduction

  • Prepare the mAb at a concentration of 5-10 mg/mL in a suitable buffer.

  • Add a freshly prepared solution of DTT or TCEP to the antibody solution. The molar ratio of reducing agent to mAb will determine the number of reduced disulfide bonds and thus the final Drug-to-Antibody Ratio (DAR). A typical starting point is a 5-10 fold molar excess of reducing agent.[7]

  • Incubate the reaction at 37°C for 30-60 minutes.[7]

  • Remove the excess reducing agent by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.

Step 2.2: Conjugation Reaction

  • Immediately after reduction and buffer exchange, determine the concentration of the reduced mAb.

  • Dissolve the Mc-Val-Cit-PABC-Drug conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer.

  • Add the drug-linker solution to the reduced antibody solution. The molar excess of the drug-linker will also influence the final DAR. A 1.5 to 5-fold molar excess of the drug-linker over the available thiol groups is a common starting point.

  • Incubate the reaction at room temperature or 4°C for 1-2 hours. The reaction should be performed in the dark to protect the light-sensitive components.

  • Quench the reaction by adding a molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide (B117702) groups.

Stage 3: Purification and Characterization of the ADC

Purification: The crude ADC mixture is purified to remove unconjugated drug-linker, residual organic solvents, and aggregates. Common purification methods include:

  • Size Exclusion Chromatography (SEC): To separate the ADC from small molecule impurities.[]

  • Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs.[][9]

  • Tangential Flow Filtration (TFF): For buffer exchange and removal of low molecular weight impurities.[]

Characterization: The purified ADC must be thoroughly characterized to ensure its quality and consistency.

3.3.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination:

  • UV-Vis Spectroscopy: This is a relatively simple method that relies on the different absorbance maxima of the antibody (typically 280 nm) and the cytotoxic drug.[][11][12][13][14]

    Protocol:

    • Determine the molar extinction coefficients of the unconjugated antibody and the free drug at 280 nm and the wavelength of maximum absorbance for the drug (λmax).

    • Measure the absorbance of the ADC sample at 280 nm and λmax.

    • Calculate the concentrations of the antibody and the drug using the Beer-Lambert law and simultaneous equations.

    • The DAR is the molar ratio of the drug to the antibody.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This method provides information on the distribution of different DAR species.[13][15][16][17][18]

    Protocol:

    • Use a HIC column (e.g., Butyl or Phenyl) with a decreasing salt gradient (e.g., ammonium (B1175870) sulfate).

    • The unconjugated antibody will elute first, followed by ADC species with increasing DAR.

    • The average DAR is calculated as a weighted average of the peak areas of the different DAR species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is often performed after reducing the ADC to separate the light and heavy chains. The DAR can be calculated based on the relative peak areas of the conjugated and unconjugated chains.[15]

  • Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight of the intact ADC or its subunits, allowing for precise DAR determination.[11][19][20][21]

Quantitative Data Summary

ParameterTypical Value/RangeMethod of DeterminationReference(s)
Drug-to-Antibody Ratio (DAR) 2 - 8UV-Vis, HIC-HPLC, LC-MS[11][15]
Conjugation Efficiency > 90%HIC-HPLC, LC-MS-
Monomer Purity > 95%Size Exclusion Chromatography (SEC)[]
Free Drug Level < 1%RP-HPLC, LC-MS[22]

3.3.2. Analysis of Purity and Aggregation

  • Size Exclusion Chromatography (SEC): Used to determine the percentage of monomer, aggregates, and fragments in the final ADC product.[]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize the conjugation and assess the purity of the ADC under reducing and non-reducing conditions.[23]

3.3.3. In Vitro Plasma Stability

The stability of the ADC in plasma is crucial to prevent premature drug release.[3][24]

Protocol:

  • Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

  • Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analyze the samples by LC-MS to measure the amount of intact ADC and any released drug-linker or free drug.[22][24]

Mechanism of Action: Intracellular Drug Release

The efficacy of an ADC prepared with the Mc-Val-Cit-PABC linker is dependent on its targeted delivery to cancer cells and the subsequent intracellular release of the cytotoxic payload.

G A 1. ADC binds to target antigen on cancer cell surface B 2. Internalization via receptor-mediated endocytosis A->B C 3. Trafficking to the lysosome B->C D 4. Cathepsin B cleaves the Val-Cit linker in the acidic lysosomal environment C->D E 5. PABC spacer undergoes self-immolation D->E F 6. Release of active cytotoxic drug E->F G 7. Drug induces cancer cell death F->G

Figure 2: Intracellular drug release pathway.

Conclusion

The this compound linker provides a robust and versatile platform for the development of effective antibody-drug conjugates. The protocols outlined in these application notes offer a comprehensive guide for researchers to successfully prepare and characterize ADCs using this technology. Careful optimization of the conjugation reaction conditions and thorough analytical characterization are essential to ensure the production of a safe and efficacious therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Mc-Val-Cit-PABC-PNP Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Mc-Val-Cit-PABC-PNP linker in the development of antibody-drug conjugates (ADCs).

Troubleshooting Low Drug-to-Antibody Ratio (DAR)

A common challenge in ADC development is achieving the desired drug-to-antibody ratio. A low DAR can significantly diminish the therapeutic efficacy of an ADC. This section addresses potential causes for a lower-than-expected DAR when using the this compound linker and provides systematic solutions.

Q1: My final ADC has a significantly lower DAR than expected. What are the primary causes for this issue?

A low drug-to-antibody ratio is often indicative of an inefficient conjugation reaction.[1] Several factors throughout the experimental workflow can contribute to this problem, from the initial antibody preparation to the final conjugation step. The most common causes include incomplete antibody reduction, suboptimal molar ratios of the linker-payload, and instability or hydrolysis of the reactive groups on the linker.[1]

Q2: How can I confirm if incomplete antibody reduction is the cause of my low DAR?

For cysteine-based conjugation, which is common with this compound, the interchain disulfide bonds of the antibody must be partially reduced to generate free sulfhydryl groups for the linker to attach to.[1][2] Insufficient reduction will result in fewer available conjugation sites.[1]

Recommended Action: You can quantify the number of free thiols per antibody before proceeding with the conjugation step using Ellman's assay.[1] This will confirm if the reduction step was successful.

Q3: What are the optimal conditions for antibody reduction?

The efficiency of antibody reduction is influenced by the concentration of the reducing agent, temperature, and incubation time.

Recommended Action: It is crucial to optimize these parameters. For instance, different concentrations of dithiothreitol (B142953) (DTT) at 37°C for 30 minutes can yield varying numbers of free thiols per antibody.[2] A slight increase in free thiols can also be observed at higher incubation temperatures.[2]

Frequently Asked Questions (FAQs)

Q4: What is the mechanism of action for the this compound linker?

The this compound linker is a protease-cleavable linker used in ADCs.[][4][5] Its mechanism involves several key steps:

  • Conjugation: The maleimidocaproyl (Mc) group reacts with free thiol groups on the antibody, forming a stable covalent bond.[6]

  • Internalization: The ADC binds to its target antigen on the cell surface and is internalized into the cell, eventually reaching the lysosome.

  • Enzymatic Cleavage: Within the lysosome, the Valine-Citrulline (Val-Cit) dipeptide is recognized and cleaved by the enzyme Cathepsin B.[7]

  • Self-Immolation: Cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination reaction of the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[8]

  • Drug Release: This "self-immolation" releases the active cytotoxic payload in its unmodified form inside the target cell.

Q5: How should the this compound linker be stored?

Proper storage is crucial to maintain the integrity of the linker.

Recommended Storage Conditions: The linker should be stored at -20°C under an inert atmosphere, protected from moisture and light to prevent degradation.[][4]

Q6: What role does the PABC spacer play in this linker?

The p-aminobenzyl carbamate (PABC) spacer is a "self-immolative" component.[5] It connects the Val-Cit dipeptide to the cytotoxic drug and is designed to spontaneously release the drug following the enzymatic cleavage of the dipeptide.[8][] This ensures that the drug is released in its active form.

Q7: Can the hydrophobicity of the linker-payload affect the ADC?

Yes, many cytotoxic payloads are highly hydrophobic. Attaching them to the antibody increases the overall hydrophobicity of the ADC, which can promote self-association and lead to aggregation.[10]

Q8: How can I mitigate aggregation issues caused by a hydrophobic linker-payload?

Several strategies can be employed to reduce aggregation:

  • Use of Hydrophilic Linkers: Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker can help to shield the hydrophobic payload and improve the solubility of the ADC.[11][]

  • Optimize Conjugation Conditions: Adjusting the pH and co-solvent concentration in the conjugation buffer can minimize conformational stress on the antibody.[10]

  • Control the DAR: A lower DAR will decrease the overall hydrophobicity of the ADC, reducing the tendency for aggregation.[13]

Experimental Protocols

Protocol 1: Ellman's Assay for Quantification of Free Thiols

Objective: To determine the number of free sulfhydryl groups on the antibody after the reduction step.

Materials:

  • Reduced antibody sample

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • L-cysteine (for standard curve)

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare a standard curve using known concentrations of L-cysteine.

  • Add freshly prepared Ellman's Reagent to both the reduced antibody sample and the standards.

  • Incubate at room temperature for 15 minutes.[14]

  • Measure the absorbance at 412 nm.[14][15][16]

  • Determine the concentration of free sulfhydryls in the antibody sample by comparing its absorbance to the standard curve.[14]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

Objective: To determine the average DAR of the purified ADC.

Principle: This method relies on the Beer-Lambert law and requires that the antibody and the drug have distinct maximum absorbance wavelengths.[][18]

Procedure:

  • Measure the absorbance of the ADC sample at two wavelengths: one where the antibody has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance.

  • Using the known extinction coefficients of the antibody and the drug at these wavelengths, the concentrations of both the antibody and the conjugated drug can be calculated by solving a set of simultaneous equations.[]

  • The average DAR is then calculated as the molar ratio of the drug to the antibody.[19][20][21]

Protocol 3: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different DAR species.

Principle: HIC separates molecules based on their hydrophobicity. Since the cytotoxic payload is often hydrophobic, ADCs with a higher DAR will be more hydrophobic and will have a longer retention time on the HIC column.[22][23]

Procedure:

  • Equilibrate a HIC column (e.g., Butyl-NPR) with a high-salt mobile phase.[1]

  • Inject the ADC sample.

  • Elute the sample using a decreasing salt gradient.[1]

  • Monitor the elution profile using a UV detector. Species with higher DAR values will elute later.

  • The average DAR is calculated by determining the weighted average of the peak areas for each DAR species.[24]

Data Presentation

ParameterRecommended ConditionRationale
Antibody Reduction
Reducing AgentTCEP or DTTTCEP is often preferred as it is less prone to oxidation.
Reductant ConcentrationTitrate to achieve desired thiol number (e.g., 0.1-10 mM DTT)[2]Insufficient reduction leads to low DAR; over-reduction can lead to antibody fragmentation.
Temperature4°C to 37°C[2]Higher temperatures can increase the rate of reduction but may also risk antibody denaturation.
Incubation Time30 minutes to several hoursOptimize to ensure complete reduction without damaging the antibody.
Conjugation Reaction
pH6.5 - 7.5 for cysteine conjugation[25]The maleimide-thiol reaction is most efficient in this pH range.
Molar Excess of Linker-PayloadTitrate to achieve target DAR (e.g., 5-10 fold excess)Insufficient excess leads to low DAR; high excess can lead to aggregation.
Co-solvent (e.g., DMSO)<10% (v/v)May be required to dissolve the hydrophobic linker-payload, but high concentrations can denature the antibody.[26]
TemperatureRoom temperature or 4°C[25]Lower temperatures can help to minimize side reactions and aggregation.
Reaction Time1 to 4 hoursMonitor the reaction to determine the optimal duration for complete conjugation.

Visualizations

experimental_workflow ADC Synthesis and Analysis Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Monoclonal Antibody Reduction Antibody Reduction (e.g., with TCEP) Antibody->Reduction 1. Reduce Disulfide Bonds Thiol_Quant Thiol Quantification (Ellman's Assay) Reduction->Thiol_Quant 2. Verify Reduction Conjugation Conjugation Reaction Thiol_Quant->Conjugation 3. Proceed if thiols are present Linker_Payload Mc-Val-Cit-PABC-Payload Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification 4. Remove excess reagents DAR_Analysis DAR Analysis (HIC, UV/Vis) Purification->DAR_Analysis 5. Characterize ADC Final_ADC Purified ADC DAR_Analysis->Final_ADC 6. Final Product

Caption: A typical experimental workflow for the synthesis and analysis of an ADC.

signaling_pathway Intracellular ADC Processing and Payload Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (Mc-Val-Cit-PABC-Payload) Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cathepsin B Cleavage & Self-Immolation Apoptosis Cell Death Payload->Apoptosis 5. Cytotoxic Effect

Caption: The intracellular pathway of an ADC leading to payload release and cell death.

References

Technical Support Center: Preventing Aggregation of ADCs with Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the development of Antibody-Drug Conjugates (ADCs) featuring Valine-Citrulline (Val-Cit) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADCs with Val-Cit linkers?

A1: Aggregation of ADCs with Val-Cit linkers is a multifaceted issue primarily driven by the increased hydrophobicity of the ADC molecule after conjugation.[1] The key contributing factors include:

  • Inherent Hydrophobicity: The Val-Cit linker, especially when paired with hydrophobic payloads like auristatins (e.g., MMAE), significantly increases the overall surface hydrophobicity of the antibody.[1][2] This promotes self-association as the ADC molecules orient to minimize the exposure of these hydrophobic patches to the aqueous environment.[1]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR directly correlates with increased hydrophobicity and a greater propensity for aggregation.[1][2] Achieving a DAR greater than four with Val-Cit linkers can be challenging due to aggregation and precipitation issues.[2]

  • Suboptimal Formulation Conditions: The formulation's pH, ionic strength, and the absence of stabilizing excipients can lead to conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[1]

  • Manufacturing and Handling Stress: Various stages of the manufacturing process can induce aggregation, including high ADC concentrations, the presence of organic co-solvents used to dissolve the linker-payload, temperature fluctuations, freeze-thaw cycles, and mechanical stress from agitation.[1]

Q2: How does aggregation impact the quality, efficacy, and safety of an ADC?

A2: ADC aggregation can have significant detrimental effects on the final drug product:

  • Reduced Efficacy: Aggregates may possess a reduced binding affinity for the target antigen on cancer cells.[1] They are also often cleared more rapidly from circulation, leading to a shorter half-life and reduced overall exposure of the active ADC to the tumor.[1]

  • Increased Immunogenicity: The presence of aggregates can trigger an unwanted immune response in patients, potentially leading to the formation of anti-drug antibodies (ADAs).[1]

  • Safety Concerns: Insoluble aggregates can form visible or sub-visible particles, which are a major safety concern for injectable biologics.[1]

Q3: What are the general strategies to prevent or minimize aggregation of Val-Cit ADCs?

A3: A multi-pronged approach is typically required to effectively mitigate ADC aggregation. Key strategies include:

  • Formulation Optimization: This involves the careful selection of buffers, pH, and the inclusion of stabilizing excipients to create a microenvironment that favors the native conformation of the ADC.[1]

  • Linker and Payload Modification: Engineering the drug-linker to be more hydrophilic is a powerful strategy to reduce the intrinsic propensity for aggregation.[1]

  • Controlled Conjugation and Purification: Optimizing the conjugation process to control the DAR and efficiently removing aggregates during downstream processing are crucial steps.[1]

  • Proper Storage and Handling: Adhering to recommended storage conditions and minimizing physical stress are essential for maintaining the long-term stability of the ADC.[1]

Troubleshooting Guide

This guide provides specific troubleshooting advice for common aggregation-related issues encountered during your experiments.

Issue 1: Immediate precipitation or visible aggregation is observed upon conjugation or formulation.

Possible CauseTroubleshooting Action
High local concentration of the hydrophobic drug-linker during conjugation. Add the drug-linker solution slowly and with gentle, controlled mixing to the antibody solution.
Suboptimal buffer pH or ionic strength. Screen a range of pH values (typically between 5.0 and 7.0) and ionic strengths to identify conditions that minimize aggregation.[1]
Presence of residual organic solvent from the drug-linker stock. Minimize the amount of organic solvent introduced into the aqueous antibody solution. Perform a buffer exchange step, such as tangential flow filtration (TFF), immediately after conjugation to remove residual solvents.[1]

Issue 2: A gradual increase in aggregation is observed during storage, as monitored by SEC-HPLC.

Possible CauseTroubleshooting Action
Inadequate formulation. Incorporate stabilizing excipients into the formulation buffer. Refer to the "Formulation Strategies" section for details on common excipients and their recommended concentrations.[1]
Inappropriate storage temperature. Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations and -20°C or -80°C for frozen or lyophilized forms.[1]
Repeated freeze-thaw cycles. Aliquot the ADC into single-use vials to avoid the stress of multiple freeze-thaw cycles.[1]
Headspace-induced aggregation. For liquid formulations, consider filling vials to minimize the air-liquid interface where aggregation can be initiated.[1]

Data Presentation: Formulation and Linker Strategies to Mitigate Aggregation

Table 1: Recommended Formulation Components for Val-Cit ADCs
ComponentRecommended ConcentrationPurpose
Buffers 10-50 mMMaintain a stable pH to minimize conformational changes. Commonly used buffers include histidine, acetate, and citrate.[1]
Surfactants 0.01-0.1% (w/v)Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 prevent surface-induced aggregation and shield hydrophobic regions of the ADC.[3]
Sugars/Polyols 1-10% (w/v)Sugars such as sucrose (B13894) and trehalose (B1683222) act as cryoprotectants and lyoprotectants, stabilizing the protein structure during freeze-thaw cycles and in lyophilized formulations.[4][5]
Amino Acids 50-250 mMCertain amino acids, like arginine and glycine, can suppress aggregation and increase the solubility of the ADC.[6][7]
Table 2: Impact of Linker and DAR on ADC Aggregation
Linker TypeAverage DAR% AggregationKey Observations
Val-Cit~71.80%Demonstrates a propensity for aggregation at higher DARs.[8]
Val-Ala~7.4< 10%The less hydrophobic Val-Ala linker allows for higher DARs with limited aggregation.[9]
β-glucuronideNot specified< 5%Significantly less aggregation compared to comparable peptide-linked ADCs, which showed up to 80% aggregation.[10]

Experimental Protocols

Protocol 1: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate Quantification

Objective: To separate and quantify high molecular weight (HMW) species (aggregates), monomers, and fragments based on their hydrodynamic radius.

Materials:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert Quaternary LC System).[11]

  • Size-Exclusion Chromatography column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm).[11]

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.[11]

  • ADC sample.

  • 0.22 µm syringe filters.[12]

Procedure:

  • Mobile Phase Preparation: Prepare the PBS mobile phase and filter it through a 0.22 µm membrane filter to degas and remove particulates.[12]

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[12]

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter immediately before injection to remove any extraneous particles.[12]

  • Chromatographic Run: Inject an appropriate volume of the prepared sample (e.g., 20 µL) onto the column.[12] Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 15-20 minutes).[11] Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the HMW species, monomer, and any low molecular weight (LMW) fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.[11]

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To rapidly detect the presence of aggregates and determine the size distribution of particles in a solution.

Materials:

  • DLS instrument (e.g., Zetasizer).

  • Low-volume cuvettes.

  • ADC sample.

  • Filtration device (0.22 µm syringe filter).

Procedure:

  • Sample Preparation: Prepare the ADC sample in a suitable buffer at a concentration appropriate for the instrument (typically 0.1-1.0 mg/mL). It is crucial to filter the sample immediately before analysis to remove dust and other extraneous particles.

  • Instrument Setup: Set the measurement parameters on the DLS instrument, including temperature, scattering angle, and acquisition time.

  • Measurement: Place the cuvette with the prepared sample into the DLS instrument and initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The DLS software will use the correlation function to calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI).[13] An increase in the Z-average size and PDI over time or under stress conditions indicates aggregation.[13] The presence of multiple peaks in the size distribution plot is also indicative of aggregation.[14]

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment

Objective: To separate ADC species based on their surface hydrophobicity to determine the drug-to-antibody ratio (DAR) distribution and assess the overall hydrophobicity, which correlates with aggregation propensity.

Materials:

  • HPLC system with a UV detector.

  • HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 2 M Sodium Chloride, pH 7.0).[15]

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with an organic modifier like 10% isopropanol).[15]

  • ADC sample.

  • 0.22 µm syringe filters.

Procedure:

  • Mobile Phase Preparation: Prepare and filter both mobile phases through a 0.22 µm membrane.

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Run: Inject the sample onto the equilibrated column. Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 50 minutes).[15] Monitor the elution at 280 nm.

  • Data Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks, with higher DAR species being more retained due to their increased hydrophobicity.[15] The average DAR can be calculated from the weighted peak areas of the different species. An increase in the retention time of the main peaks or the appearance of late-eluting peaks can indicate an increase in hydrophobicity and a higher risk of aggregation.

Visualizations

experimental_workflow Troubleshooting Workflow for ADC Aggregation start ADC Aggregation Observed check_method Step 1: Characterize Aggregates (SEC-HPLC, DLS) start->check_method review_conjugation Step 2: Review Conjugation & Purification - Temperature & Mixing - Co-solvent concentration - Downstream processing check_method->review_conjugation High initial aggregation assess_storage Step 4: Assess Storage & Handling - Freeze-thaw cycles - Temperature fluctuations - Mechanical stress check_method->assess_storage Aggregation increases over time optimize_formulation Step 3: Optimize Formulation - Screen different buffers/pH - Add/optimize excipients (e.g., arginine, polysorbate) review_conjugation->optimize_formulation Process optimized linker_mod Step 5: Consider Linker Modification - Hydrophilic linkers (e.g., PEG) - Alternative dipeptides (e.g., Val-Ala) optimize_formulation->linker_mod Aggregation persists end Aggregation Minimized optimize_formulation->end Stable formulation achieved assess_storage->optimize_formulation Storage conditions optimized linker_mod->end

Caption: A troubleshooting workflow for identifying and mitigating ADC aggregation.

aggregation_drivers Key Drivers of Val-Cit ADC Aggregation aggregation ADC Aggregation hydrophobicity Increased Surface Hydrophobicity (Val-Cit Linker & Payload) hydrophobicity->aggregation dar High Drug-to-Antibody Ratio (DAR) dar->aggregation formulation Suboptimal Formulation (pH, Ionic Strength, No Excipients) formulation->aggregation stress Manufacturing & Handling Stress (Temperature, Freeze/Thaw, Agitation) stress->aggregation

Caption: The primary factors contributing to the aggregation of Val-Cit ADCs.

prevention_strategies Strategies to Prevent ADC Aggregation prevention Prevention of ADC Aggregation formulation_opt Formulation Optimization - Buffer/pH screening - Add excipients (surfactants, sugars, amino acids) prevention->formulation_opt linker_mod Linker/Payload Modification - Introduce hydrophilic linkers (PEG) - Use more hydrophilic payloads - Alternative dipeptides (Val-Ala) prevention->linker_mod process_control Process Control - Optimize DAR - Slow addition of linker-payload - Efficient purification (TFF, SEC) prevention->process_control storage_handling Proper Storage & Handling - Controlled temperature - Avoid freeze-thaw cycles - Minimize agitation prevention->storage_handling

Caption: A summary of key strategies for preventing ADC aggregation.

References

Technical Support Center: Enhancing the Solubility of Mc-Val-Cit-PABC-PNP Based ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Mc-Val-Cit-PABC-PNP based Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor solubility and aggregation of this compound based ADCs?

A1: The primary drivers of poor solubility and aggregation in these ADCs are the inherent hydrophobicity of both the cytotoxic payload and the this compound linker.[1][2][3] This issue is often exacerbated by a high drug-to-antibody ratio (DAR), where a greater number of hydrophobic drug-linker complexes are attached to the antibody, leading to increased intermolecular hydrophobic interactions and subsequent aggregation.[1][3] Additionally, the conjugation process itself, including the use of organic co-solvents and suboptimal buffer conditions (pH and ionic strength), can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[1][2]

Q2: How does the Drug-to-Antibody Ratio (DAR) impact the solubility of my ADC?

A2: The DAR is a critical factor influencing ADC solubility. A higher DAR generally leads to increased hydrophobicity, which in turn increases the propensity for aggregation and can lead to faster clearance from circulation.[][5] While a higher DAR can enhance the cytotoxic potency of the ADC, it often comes at the cost of reduced stability and a narrower therapeutic window.[6] Therefore, optimizing the DAR is a crucial step in balancing therapeutic efficacy with biophysical stability.

Q3: What are some effective strategies to improve the solubility of my this compound based ADC?

A3: Several strategies can be employed to enhance the solubility of your ADC:

  • Incorporate Hydrophilic Linkers: Modifying the linker to include hydrophilic moieties is a highly effective approach. This can involve using linkers with polyethylene (B3416737) glycol (PEG) chains, charged groups like sulfonates, or incorporating hydrophilic amino acids.[3][][6]

  • Site-Specific Conjugation: Utilizing site-specific conjugation methods can produce a more homogeneous ADC with a defined DAR, which helps in controlling and minimizing issues driven by hydrophobicity.[6]

  • Formulation Optimization: Developing a suitable formulation is crucial for stabilizing the ADC. This involves optimizing the pH, selecting appropriate buffers, and including stabilizing excipients such as surfactants (e.g., polysorbate 20/80) and sugars (e.g., sucrose, trehalose).[][7][8]

  • Payload Modification: In some instances, the payload itself can be chemically modified to be more hydrophilic without compromising its cytotoxic activity.[]

Q4: Which analytical techniques are recommended for assessing the solubility and aggregation of my ADC?

A4: A combination of orthogonal analytical techniques is recommended for a comprehensive assessment:

  • Size Exclusion Chromatography (SEC): This is a standard method for quantifying high molecular weight (HMW) species, or aggregates, in an ADC sample.[3][9][10][11]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique used to determine the hydrodynamic radius and polydispersity of the ADC in solution, providing an indication of aggregation.[12][13][14][15][16]

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for characterizing the hydrophobicity profile of the ADC and determining the drug-to-antibody ratio (DAR) distribution.[17][18][19][20][21]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size and shape of macromolecules and can provide detailed information about ADC aggregation.

Troubleshooting Guides

This section provides systematic approaches to address specific issues you may encounter during your experiments.

Issue 1: High levels of aggregation are observed immediately after the bioconjugation reaction.

This is a common challenge that often points to issues within the conjugation process itself.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to target a lower average DAR (typically 2-4). Higher DARs significantly increase the hydrophobicity of the ADC, a primary driver of aggregation.[1]
Suboptimal Reaction Buffer Ensure the pH of the conjugation buffer is optimal for the reaction chemistry while maintaining antibody stability (typically pH 7.2-8.0). Avoid pH values near the antibody's isoelectric point.[2][22]
Presence of Organic Co-solvent Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the this compound linker-payload. Add the linker-payload solution slowly to the antibody solution with gentle mixing.[2][3]
Reaction Temperature Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. Lower temperatures can slow down protein unfolding and aggregation processes.[8]
Issue 2: ADC precipitates out of solution during storage.

This indicates a long-term instability issue with the formulation or storage conditions.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Action
Inappropriate Formulation Buffer Conduct a formulation screening study to identify the optimal buffer system. This should include screening for pH, buffer species (e.g., histidine, citrate), and ionic strength.[7][23]
Absence of Stabilizing Excipients Screen for the addition of stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., polysorbate 20/80) to prevent aggregation.[][7][8]
Harsh Storage Conditions Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations). Avoid repeated freeze-thaw cycles, as these can induce aggregation. If frozen storage is necessary, use a cryoprotectant.[1][]
High Protein Concentration If aggregation is observed at high concentrations, consider storing the ADC at a lower concentration. High protein concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.

Experimental Protocols

Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of high molecular weight (HMW) species in an ADC sample.

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Injection: Inject 20 µL of the prepared sample onto the column.

  • Chromatographic Run: Run the separation isocratically for 30 minutes.

  • Data Analysis: Monitor the elution profile at 280 nm. Integrate the peaks corresponding to the HMW species (eluting first), the monomer, and any low molecular weight (LMW) species. Calculate the percentage of each species by dividing the respective peak area by the total peak area.

Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To determine the drug-to-antibody ratio (DAR) and assess the hydrophobicity profile of an ADC.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Injection: Inject 10 µL of the prepared sample.

  • Chromatographic Run: Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Data Analysis: Monitor the chromatogram at 280 nm. The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times. Calculate the average DAR by determining the weighted average of the peak areas for each DAR species.

Visualizations

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_LinkerPayload Drug-Linker Complex Heavy Chain 1 Heavy Chain 1 Mc Mc Heavy Chain 1->Mc Cysteine Conjugation Light Chain 1 Light Chain 1 Heavy Chain 2 Heavy Chain 2 Light Chain 2 Light Chain 2 ValCit Val-Cit Mc->ValCit PABC PABC ValCit->PABC PNP PNP PABC->PNP Payload Cytotoxic Payload PNP->Payload

Figure 1: Structure of a this compound based ADC.

Linker_Cleavage_Pathway ADC_Internalization 1. ADC binds to tumor cell and is internalized Lysosomal_Trafficking 2. ADC traffics to the lysosome ADC_Internalization->Lysosomal_Trafficking Enzymatic_Cleavage 3. Cathepsin B cleaves the Val-Cit linker Lysosomal_Trafficking->Enzymatic_Cleavage Self_Immolation 4. PABC undergoes self-immolation Enzymatic_Cleavage->Self_Immolation Payload_Release 5. Cytotoxic payload is released into the cytoplasm Self_Immolation->Payload_Release Cell_Death 6. Payload induces tumor cell death Payload_Release->Cell_Death

Figure 2: Mechanism of action of the this compound linker.

Troubleshooting_Workflow Start ADC Aggregation Observed Check_Conjugation Review Conjugation Protocol Start->Check_Conjugation Check_Formulation Analyze Formulation Buffer Start->Check_Formulation Check_Storage Evaluate Storage Conditions Start->Check_Storage DAR_High Is DAR > 4? Check_Conjugation->DAR_High pH_Suboptimal Is pH near pI? Check_Formulation->pH_Suboptimal Freeze_Thaw Repeated freeze-thaw cycles? Check_Storage->Freeze_Thaw Optimize_DAR Optimize for lower DAR DAR_High->Optimize_DAR Yes Solvent_High Organic solvent concentration high? DAR_High->Solvent_High No End Aggregation Reduced Optimize_DAR->End Reduce_Solvent Minimize organic co-solvent Solvent_High->Reduce_Solvent Yes Solvent_High->End No Reduce_Solvent->End Optimize_pH Screen for optimal pH pH_Suboptimal->Optimize_pH Yes No_Excipients Excipients present? pH_Suboptimal->No_Excipients No Optimize_pH->End Add_Excipients Screen for stabilizing excipients No_Excipients->Add_Excipients No No_Excipients->End Yes Add_Excipients->End Avoid_Freeze_Thaw Store at 2-8°C or use cryoprotectant Freeze_Thaw->Avoid_Freeze_Thaw Yes Freeze_Thaw->End No Avoid_Freeze_Thaw->End

Figure 3: Troubleshooting workflow for ADC aggregation.

Solubility_Decision_Tree Start Poor ADC Solubility Assess_Hydrophobicity Assess Hydrophobicity (HIC) Start->Assess_Hydrophobicity High_Hydrophobicity High Hydrophobicity? Assess_Hydrophobicity->High_Hydrophobicity Modify_Linker Modify Linker High_Hydrophobicity->Modify_Linker Yes Formulation_Optimization Formulation Optimization High_Hydrophobicity->Formulation_Optimization No PEGylation Incorporate PEG chains Modify_Linker->PEGylation Charged_Linker Use charged linkers Modify_Linker->Charged_Linker Hydrophilic_AA Add hydrophilic amino acids Modify_Linker->Hydrophilic_AA Optimize_pH Optimize pH Formulation_Optimization->Optimize_pH Add_Excipients Add stabilizing excipients Formulation_Optimization->Add_Excipients End Improved Solubility PEGylation->End Charged_Linker->End Hydrophilic_AA->End Optimize_pH->End Add_Excipients->End

Figure 4: Decision tree for improving ADC solubility.

References

optimizing reaction conditions for Mc-Val-Cit-PABC-PNP conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for Mc-Val-Cit-PABC-PNP conjugation. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in achieving successful and reproducible conjugations for the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the individual components of the this compound linker and what are their functions?

A1: The this compound linker is a chemically sophisticated molecule designed for creating Antibody-Drug Conjugates (ADCs) with specific payload release mechanisms. Its components are:

  • Mc (Maleimidocaproyl): This group contains a maleimide (B117702) moiety that reacts specifically with thiol groups (sulfhydryls) on cysteine residues of an antibody, forming a stable covalent bond.[1][2][3]

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[3][4] This enzymatic cleavage is a key step in the intracellular release of the cytotoxic payload.

  • PABC (p-aminobenzyloxycarbonyl): This is a self-immolative spacer. Once the Val-Cit sequence is cleaved by Cathepsin B, the PABC linker spontaneously decomposes, releasing the attached drug payload in its active form.[1][3]

  • PNP (p-nitrophenyl carbonate): This is an activated carbonate ester that serves as a reactive handle for attaching the cytotoxic drug (payload) to the linker. The PNP group is a good leaving group, facilitating the reaction with nucleophilic groups (like hydroxyl or amine groups) on the drug molecule to form a stable carbamate (B1207046) linkage.[3][5]

Q2: What is the optimal pH for the maleimide-thiol conjugation step?

A2: The optimal pH for the reaction between the maleimide group of the linker and the thiol groups of the reduced antibody is in the range of 6.5 to 7.5.[6] At this pH, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing potential side reactions such as hydrolysis of the maleimide ring, which becomes more significant at higher pH.[6]

Q3: How can I determine the Drug-to-Antibody Ratio (DAR) of my ADC?

A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC and can be determined by several analytical techniques:

  • UV/Vis Spectroscopy: This is a relatively simple method that can be used if the drug and the antibody have distinct maximum absorption wavelengths. By measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and another for the drug), the concentrations of both components can be calculated, and from there, the average DAR.[][8][9]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for determining DAR distribution. ADCs with different numbers of conjugated drugs will have different hydrophobicities and will therefore elute at different times, allowing for the quantification of each species (DAR 0, 2, 4, etc.).[10][11]

  • Reversed-Phase Liquid Chromatography (RPLC): RPLC can also be used to determine the average DAR. Under denaturing conditions, the antibody's light and heavy chains can be separated, and the drug distribution can be analyzed.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a highly accurate measurement of the molecular weight of the different ADC species, allowing for precise determination of the DAR distribution.[][10]

Q4: What can cause aggregation of my ADC during or after conjugation, and how can I prevent it?

A4: ADC aggregation can be caused by several factors, including the hydrophobicity of the drug-linker, suboptimal reaction conditions, and physical stress.[12][13] Here are some strategies to prevent aggregation:

  • Optimize Conjugation Conditions: Fine-tuning the pH, temperature, and buffer composition can help minimize aggregation.[12]

  • Use of Stabilizers: The addition of excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20) can help to stabilize the ADC and prevent aggregation.[12]

  • Control Hydrophobicity: The inherent hydrophobicity of some drug-linkers can promote aggregation. Using linkers with hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can improve solubility.[]

  • Immobilization on Solid Support: Performing the conjugation with the antibody immobilized on a solid-phase support can prevent antibodies from interacting with each other and aggregating.[12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Drug-to-Antibody Ratio (DAR) - Incomplete antibody reduction. - Insufficient molar excess of drug-linker. - Suboptimal reaction time or temperature.[] - Hydrolysis of the maleimide group on the linker.- Ensure complete reduction of interchain disulfides using an appropriate concentration of reducing agent (e.g., TCEP, DTT) and incubation time. - Increase the molar ratio of the drug-linker to the antibody. - Optimize the reaction time and temperature; maleimide-thiol reactions are temperature-sensitive.[] - Perform the conjugation at a pH between 6.5 and 7.5 to minimize maleimide hydrolysis.[6]
High Drug-to-Antibody Ratio (DAR) - Excessive molar excess of drug-linker. - Over-reduction of the antibody, exposing more cysteine residues.- Decrease the molar ratio of the drug-linker to the antibody. - Carefully control the concentration of the reducing agent and the reduction time to avoid over-reduction.
ADC Aggregation - Hydrophobicity of the drug-linker.[13] - High protein concentration. - Suboptimal buffer conditions (pH, ionic strength).[12] - Physical stress (e.g., vigorous mixing).- Introduce hydrophilic spacers (e.g., PEG) into the linker design.[] - Perform the conjugation at a lower antibody concentration. - Screen different buffers, pH values, and ionic strengths to find conditions that minimize aggregation.[12] - Use gentle mixing during the reaction. - Include stabilizers like sugars or surfactants in the formulation.[12]
Inconsistent Results Between Batches - Variability in raw materials (antibody, linker, drug). - Poor control over reaction parameters (temperature, pH, time).[] - Inconsistent purification process.- Implement stringent quality control for all starting materials. - Precisely control all reaction parameters using calibrated equipment. - Standardize the purification protocol, including the type of chromatography resin, buffers, and elution conditions.
Premature Drug Release (Linker Instability) - Retro-Michael reaction of the thiosuccinimide linkage.[2][16] - Hydrolysis of the carbamate or carbonate bond linking the drug to the PABC spacer.[13]- After conjugation, consider a step to promote the hydrolysis of the thiosuccinimide ring to a more stable thiosuccinamic acid, for example, by a brief incubation at a slightly alkaline pH.[17][18] - Ensure the purity of the drug-linker and absence of impurities that could catalyze hydrolysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound conjugation process, compiled from various sources. These values should be considered as starting points for optimization.

Parameter Recommended Range/Value Notes
Antibody Reduction
Reducing AgentTCEP or DTTTCEP is often preferred as it is less prone to air oxidation.
Molar Ratio (Reducing Agent:Antibody)10:1This is a starting point and should be optimized for your specific antibody.
Incubation Time30 - 60 minutesMonitor reduction completion.
TemperatureRoom Temperature (20-25°C)
Maleimide-Thiol Conjugation
Molar Ratio (Drug-Linker:Antibody)5:1 to 10:1This ratio significantly impacts the final DAR and should be carefully optimized.
pH6.5 - 7.5Phosphate-buffered saline (PBS) or HEPES buffer is commonly used.[]
Temperature4 - 25°CLower temperatures may require longer reaction times but can improve stability.
Reaction Time1 - 4 hoursMonitor reaction progress by analyzing DAR.
PNP-Amine Reaction (Drug Loading onto Linker)
SolventAnhydrous polar aprotic (e.g., DMF, DMSO)Essential to prevent hydrolysis of the PNP ester.[5]
BaseNon-nucleophilic base (e.g., DIPEA)To facilitate the reaction.[5]
TemperatureRoom Temperature (20-25°C)
Reaction TimeSeveral hoursMonitor reaction completion by HPLC.[5]

Detailed Experimental Protocol

This protocol outlines a general procedure for the conjugation of a drug to an antibody using the this compound linker system.

Part 1: Preparation of the Drug-Linker

  • Dissolution: Dissolve the this compound linker and the amine-containing drug in an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.[5]

  • Reaction: Stir the reaction mixture at room temperature for several hours.[5]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method, such as HPLC, to confirm the formation of the drug-linker conjugate.

  • Purification: Once the reaction is complete, purify the drug-linker conjugate using an appropriate chromatographic technique (e.g., reversed-phase HPLC) to remove unreacted starting materials and byproducts.

  • Characterization and Storage: Characterize the purified drug-linker by mass spectrometry and store it under inert gas at -20°C or -80°C.[20]

Part 2: Antibody Reduction

  • Buffer Exchange: If necessary, exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.2-7.4) using a desalting column or dialysis.[]

  • Reduction: Add a freshly prepared solution of a reducing agent (e.g., TCEP) to the antibody solution at a molar ratio of approximately 10:1 (TCEP:antibody).[]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.[]

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column.[]

Part 3: Conjugation of Drug-Linker to Antibody

  • Addition of Drug-Linker: Add the purified and dissolved drug-linker to the reduced antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the desired DAR (a starting point is 5:1).

  • Reaction: Incubate the reaction mixture for 1-4 hours at room temperature or 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing molecule, such as N-acetylcysteine or cysteine, to cap any unreacted maleimide groups.[]

Part 4: Purification and Characterization of the ADC

  • Purification: Purify the ADC from unreacted drug-linker and other small molecules using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[][21]

  • Characterization:

    • Determine the protein concentration using a standard method (e.g., BCA assay or UV absorbance at 280 nm).

    • Determine the average DAR and DAR distribution using HIC, RPLC, or LC-MS.[][10]

    • Assess the level of aggregation by SEC.

    • Confirm the integrity of the ADC by SDS-PAGE.

Visualizations

experimental_workflow cluster_drug_linker_prep Part 1: Drug-Linker Preparation cluster_ab_prep Part 2: Antibody Preparation cluster_conjugation Part 3: Conjugation cluster_purification_char Part 4: Purification & Characterization dlp1 Dissolve Linker & Drug dlp2 Add Base (DIPEA) dlp1->dlp2 dlp3 React at RT dlp2->dlp3 dlp4 Purify Drug-Linker (HPLC) dlp3->dlp4 c1 Combine Reduced Antibody & Drug-Linker dlp4->c1 ap1 Antibody in Reaction Buffer ap2 Reduce with TCEP ap1->ap2 ap3 Remove Excess TCEP ap2->ap3 ap3->c1 c2 Incubate (1-4h) c1->c2 c3 Quench Reaction c2->c3 pc1 Purify ADC (SEC/TFF) c3->pc1 pc2 Characterize ADC pc1->pc2

Caption: Experimental workflow for this compound conjugation.

signaling_pathway cluster_conjugation Conjugation Chemistry cluster_release Intracellular Payload Release Ab_SH Reduced Antibody (Thiol group) ADC Antibody-Drug Conjugate (Thiosuccinimide linkage) Ab_SH->ADC Thiol-Maleimide Reaction Maleimide Mc-Val-Cit-PABC-Drug (Maleimide group) Maleimide->ADC Internalization ADC Internalization into Lysosome ADC->Internalization Target Cell Binding Cleavage Val-Cit Cleavage by Cathepsin B Internalization->Cleavage SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation DrugRelease Active Drug Release SelfImmolation->DrugRelease

References

Technical Support Center: Scaling Up Mc-Val-Cit-PABC-PNP ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scaling up of Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl-p-Nitrophenyl Carbonate (Mc-Val-Cit-PABC-PNP) Antibody-Drug Conjugate (ADC) production.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in an ADC?

The this compound is a protease-cleavable linker system used in the development of ADCs.[1][2][3][][5] Its components serve distinct functions:

  • Mc (Maleimidocaproyl): This group reacts with thiol groups (e.g., from reduced cysteines) on the antibody, forming a stable covalent bond.[5]

  • Val-Cit (Valine-Citrulline): This dipeptide is a substrate for lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells.[5][] This enzymatic cleavage allows for the selective release of the cytotoxic payload inside the target cell.[][]

  • PABC (p-Aminobenzyloxycarbonyl): This is a self-immolative spacer.[5] Once the Val-Cit moiety is cleaved by cathepsin B, the PABC linker spontaneously decomposes, ensuring the efficient release of the unmodified drug.[5][7]

  • PNP (p-Nitrophenyl Carbonate): This is an activated carbonate used for attaching the drug (payload) to the linker system.[5]

Q2: What are the primary challenges encountered when scaling up the production of this compound ADCs?

Scaling up this compound ADC production presents several challenges, including:

  • Maintaining Conjugation Efficiency and Consistency: Achieving a consistent Drug-to-Antibody Ratio (DAR) across different batch sizes can be difficult.[][9] Factors like reaction kinetics, mixing efficiency, and reagent addition rates become more critical at larger scales.[10][11]

  • Controlling Aggregation: ADCs, particularly those with hydrophobic payloads, are prone to aggregation.[12][13] Changes in protein concentration, buffer conditions, and physical stress during scale-up can exacerbate this issue.[12][14]

  • Ensuring Linker-Payload Stability: The stability of the linker is crucial to prevent premature drug release in systemic circulation.[7][] The Val-Cit linker, while designed for intracellular cleavage, can show some instability in rodent plasma due to carboxylesterase activity, which needs to be considered in preclinical models.[15][16]

  • Purification and Removal of Impurities: Removing unconjugated antibodies, excess linker-payload, and process-related impurities becomes more complex at a larger scale.[17]

  • Formulation and Long-Term Stability: Developing a stable formulation that prevents aggregation and degradation of the ADC during storage is a critical final step.[][18]

Troubleshooting Guides

Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)

A common challenge in ADC production is achieving the target DAR consistently.[19][20] An ideal DAR is typically between 2 and 4 to balance efficacy and safety.[]

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Optimize pH, temperature, and reaction time. Lysine-based conjugations are typically performed at pH 7.5-8.5, while cysteine-based conjugations often require a pH between 6.5 and 7.5.[17]
Inefficient Antibody Reduction (for cysteine conjugation) Ensure complete and controlled reduction of disulfide bonds. The molar equivalence of the reducing agent (e.g., TCEP) is critical.[13]
Linker-Payload Instability Verify the stability of the this compound linker-payload under the conjugation conditions. Use freshly prepared solutions.[13]
Inaccurate Stoichiometry Carefully control the molar ratio of the linker-payload to the antibody.[19]
Antibody Quality Use a highly pure monoclonal antibody (>95%). Impurities can interfere with the conjugation reaction.[17] Remove interfering buffer components like Tris or glycine (B1666218) via buffer exchange.[17]

Troubleshooting Workflow for Low DAR:

Low_DAR_Workflow start Low or Inconsistent DAR Observed check_reagents Verify Reagent Quality (Antibody, Linker-Payload) start->check_reagents check_reagents->start Re-purify/New Batch check_conditions Review Reaction Conditions (pH, Temp, Time) check_reagents->check_conditions Reagents OK check_conditions->start Optimize Conditions check_stoichiometry Confirm Stoichiometry (Molar Ratios) check_conditions->check_stoichiometry Conditions OK check_stoichiometry->start Adjust Molar Ratios optimize_reduction Optimize Antibody Reduction (for Cys Conjugation) check_stoichiometry->optimize_reduction Stoichiometry OK optimize_reduction->start Optimize Reducing Agent analyze_impurities Analyze for Interfering Substances in Buffer optimize_reduction->analyze_impurities Reduction OK analyze_impurities->start Buffer Exchange dar_ok DAR within Specification analyze_impurities->dar_ok No Impurities

Caption: A workflow for troubleshooting low or inconsistent Drug-to-Antibody Ratios.

Issue 2: ADC Aggregation During or After Conjugation

Aggregation can compromise the efficacy and safety of an ADC.[12][13]

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Hydrophobicity of the Payload The hydrophobicity of the drug molecule can promote aggregation, especially at higher DARs.[14] Consider using hydrophilic linkers or excipients to mitigate this.[14]
Suboptimal Formulation The buffer pH, ionic strength, and presence of stabilizers are critical.[12] Perform formulation screening to identify optimal buffer conditions.
High ADC Concentration High protein concentrations can increase the likelihood of intermolecular interactions leading to aggregation.[12] Optimize the concentration during conjugation and for the final formulation.
Process-Induced Stress Physical stress from mixing, pumping, or filtration during scale-up can induce aggregation. Evaluate and optimize these process parameters.

Decision Tree for ADC Aggregation:

Aggregation_Troubleshooting start High Aggregation Detected check_formulation Evaluate Formulation (pH, Ionic Strength, Excipients) start->check_formulation review_process Review Conjugation Process (Concentration, Temperature) start->review_process characterize_payload Assess Payload Hydrophobicity start->characterize_payload optimize_formulation Optimize Formulation check_formulation->optimize_formulation Suboptimal optimize_process Optimize Process Parameters review_process->optimize_process Harsh Conditions modify_linker Consider Hydrophilic Linker characterize_payload->modify_linker Highly Hydrophobic solution Aggregation Minimized optimize_formulation->solution optimize_process->solution modify_linker->solution

Caption: A decision tree for troubleshooting ADC aggregation issues.

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Linked this compound ADC Conjugation

This protocol outlines a general method for conjugating a drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound-Payload construct

  • Conjugation buffer (e.g., phosphate (B84403) buffer with EDTA)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Antibody Preparation: Perform a buffer exchange to remove any interfering substances and concentrate the mAb to the desired concentration (e.g., 10 mg/mL).

  • Antibody Reduction:

    • Add a calculated amount of TCEP to the antibody solution. The molar ratio of TCEP to mAb will determine the extent of disulfide bond reduction and, consequently, the potential DAR.

    • Incubate at a controlled temperature (e.g., 37°C) for 1-2 hours.[13]

  • Conjugation:

    • Dissolve the this compound-Payload in a suitable organic co-solvent (e.g., DMSO).

    • Add the dissolved linker-payload to the reduced antibody solution. The molar excess of the linker-payload will influence the final DAR.

    • Incubate at room temperature for 1-2 hours.

  • Quenching: Add a quenching reagent to cap any unreacted maleimide (B117702) groups.

  • Purification: Purify the ADC using SEC or HIC to remove excess linker-payload, unconjugated antibody, and aggregates.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy

This method provides an estimation of the average DAR.

Prerequisites:

  • The payload must have a distinct UV/Vis absorbance peak from the antibody (typically 280 nm).[20]

  • The extinction coefficients of both the antibody and the payload at these wavelengths must be known.

Procedure:

  • Measure the absorbance of the purified ADC sample at two wavelengths:

    • λ1: Maximum absorbance of the antibody (e.g., 280 nm)

    • λ2: Maximum absorbance of the payload

  • Calculate the concentration of the antibody and the payload using the Beer-Lambert law and solving a system of two linear equations to account for the absorbance contribution of each component at both wavelengths.

  • Calculate the average DAR by dividing the molar concentration of the drug by the molar concentration of the antibody.[20]

Note: This method can be prone to overestimation if free drug is present in the sample.[20] More accurate methods include HIC and Mass Spectrometry (MS).[20]

Data Presentation

Table 1: Influence of Reaction Parameters on DAR

ParameterVariationEffect on DARReference
pH (Lysine Conjugation) Increasing pH from 7.0 to 8.0Increased DAR[21]
Linker-Payload to Antibody Ratio Increasing molar excessIncreased DAR[19]
Reaction Time Increasing from 1 to 4 hoursIncreased DAR[17]
Temperature Varies by conjugation chemistryCan affect reaction rate and side reactions[17]

Table 2: Comparison of DAR Analysis Methods

MethodPrincipleAdvantagesDisadvantages
UV/Vis Spectroscopy Absorbance measurementSimple and rapidProvides only average DAR; susceptible to interference from free drug[20]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicityProvides information on DAR distribution and heterogeneityRequires method development
Mass Spectrometry (MS) Mass determination of intact or fragmented ADCHighly accurate and sensitive; provides detailed structural information and DAR distribution[20]Requires specialized equipment and sample preparation[21]

References

stability issues of Mc-Val-Cit-PABC-PNP in different plasma species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Mc-Val-Cit-PABC-PNP linker in plasma from various species.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound cleavage?

A1: The this compound linker is designed for enzymatic cleavage. The valine-citrulline (Val-Cit) dipeptide is a substrate for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment.[][][3][4][5][6][7][8][9] Upon internalization of the antibody-drug conjugate (ADC) into the target cell, Cathepsin B cleaves the peptide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[3] This initiates a self-immolative cascade, leading to the release of the cytotoxic payload.[][8]

Q2: How stable is the this compound linker in human plasma?

A2: The Val-Cit linker generally exhibits high stability in human plasma, which is crucial for preventing premature drug release and minimizing systemic toxicity.[10][11][12][13] This stability ensures that the cytotoxic payload remains attached to the antibody until it reaches the target tumor cells.

Q3: Why is the Val-Cit linker unstable in mouse plasma, and what are the implications?

A3: The Val-Cit linker shows significant instability in mouse plasma due to cleavage by a specific mouse carboxylesterase, Ces1c.[10][11][12][13][14][15][16][17] This enzyme is present in mouse plasma but not in human plasma.[16] Premature cleavage in the bloodstream of mice leads to off-target toxicity and reduced efficacy in preclinical mouse models.[13][14] This is a critical consideration when evaluating ADCs with this linker in murine studies.

Q4: What is the stability of the Val-Cit linker in other preclinical species?

A4: The stability of the Val-Cit linker varies across different preclinical species. While it is unstable in mouse plasma, it is generally more stable in rat and cynomolgus monkey plasma.[10][11][18][19][20] However, species-specific differences in plasma enzymes can still lead to variations in stability. Therefore, it is essential to assess the stability in the plasma of each species used for preclinical evaluation.

Q5: Besides plasma enzymes, what other factors can influence the stability of an ADC with a this compound linker?

A5: Several factors can impact the overall stability of the ADC:

  • Conjugation Site: The specific site of linker-drug conjugation on the antibody can influence stability.[3][21]

  • Drug-to-Antibody Ratio (DAR): A higher DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and faster clearance.[16][21]

  • Hydrophobicity: The hydrophobic nature of the Mc-Val-Cit-PABC linker and some payloads can contribute to ADC aggregation.[10][15][16]

  • Formulation: The pH, ionic strength, and excipients in the ADC formulation can affect its stability.[22]

Troubleshooting Guides

Issue 1: High off-target toxicity and/or poor efficacy observed in a mouse model.

  • Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase Ces1c.[13]

  • Troubleshooting Steps:

    • Confirm Linker Instability: Perform an in vitro plasma stability assay comparing the ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is indicative of enzymatic cleavage.[16]

    • Pharmacokinetic (PK) Study: Conduct a PK study in mice to measure both the total antibody and the intact ADC concentrations over time. A more rapid clearance of the intact ADC compared to the total antibody points to in vivo instability.[14]

    • Linker Modification: Consider synthesizing and testing an ADC with a more stable linker, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) linker, which has demonstrated increased stability in mouse plasma.[11][13][14][22]

Issue 2: Inconsistent results in in vivo efficacy studies.

  • Potential Cause: Variable rates of premature payload release due to inconsistent Ces1c activity between individual mice or different mouse strains.[14]

  • Troubleshooting Steps:

    • Baseline Stability Assessment: Thoroughly characterize the stability of your ADC in pooled mouse plasma in vitro before initiating in vivo studies to establish a baseline pharmacokinetic profile.[14]

    • Use a More Stable Linker: To minimize variability, switch to a more stable linker design, such as the Glu-Val-Cit linker.[14]

Issue 3: ADC demonstrates aggregation during storage or in plasma.

  • Potential Cause: Increased hydrophobicity due to the linker-payload, especially at higher DARs.[22]

  • Troubleshooting Steps:

    • Quantify Aggregation: Use Size Exclusion Chromatography (SEC) to determine the percentage of high molecular weight species (aggregates).[22]

    • Assess Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to evaluate the hydrophobicity profile of the ADC.[22]

    • Optimize DAR: Evaluate if a lower DAR provides a better balance between efficacy and stability.[16]

    • Formulation Development: Investigate different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation.[22]

Data Presentation

Table 1: Comparative Stability of Val-Cit Linker in Plasma of Different Species

SpeciesRelative StabilityKey Cleavage Enzyme(s)Reported Half-life
Human HighLow susceptibility to plasma enzymes> 230 days (in one study)[10]
Mouse LowCarboxylesterase 1c (Ces1c)[10][17]6.0 days (for a similar linker)[19]
Rat Moderate to HighLess susceptible than mouse[10][18]81 days (for a stable linker)[10]
Cynomolgus Monkey HighLow susceptibility to plasma enzymes[12]9.6 days (for a similar linker)[19]

Note: Half-life data can vary significantly based on the specific ADC, experimental conditions, and analytical methods used.

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To determine the rate of premature payload release from an ADC in plasma from different species.[10]

Methodology:

  • ADC Incubation: Incubate the test ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.[10][23]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[10][23]

  • Reaction Quenching: Immediately stop the reaction by freezing the samples at -80°C.[10][23]

  • Sample Preparation for Free Payload Analysis:

    • Thaw plasma samples on ice.[23]

    • Precipitate plasma proteins by adding three volumes of cold acetonitrile (B52724) containing an internal standard.[23]

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.[23]

    • Collect the supernatant containing the released payload.[23]

  • Quantification of Released Payload: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[23][24]

  • Analysis of Intact ADC (Optional):

    • Use methods like Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the change in the average drug-to-antibody ratio (DAR) over time.[25][26] A decrease in the average DAR indicates payload deconjugation.[25]

Visualizations

experimental_workflow Plasma Stability Assay Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_dar DAR Analysis (Optional) prep_adc ADC Incubation in Plasma (37°C) time_points Aliquots at Time Points prep_adc->time_points quench Quench Reaction (-80°C) time_points->quench protein_precip Protein Precipitation (Acetonitrile) quench->protein_precip hic HIC/LC-MS Analysis (Intact ADC) quench->hic centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (Free Payload) supernatant->lcms degradation_pathway This compound Cleavage Pathway cluster_circ Systemic Circulation cluster_cell Target Tumor Cell adc_stable Intact ADC (Mc-Val-Cit-PABC-Payload) adc_cleaved_mouse Premature Cleavage (Mouse Plasma) adc_stable->adc_cleaved_mouse Ces1c internalization Internalization adc_stable->internalization free_payload Free Payload (Off-Target Toxicity) adc_cleaved_mouse->free_payload lysosome Lysosome internalization->lysosome cathepsin_b Cathepsin B Cleavage lysosome->cathepsin_b released_payload Released Payload (Cytotoxicity) cathepsin_b->released_payload

References

Technical Support Center: Refining Purification Methods for Mc-Val-Cit-PABC-PNP ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for refining the purification of maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-p-nitrophenyl (Mc-Val-Cit-PABC-PNP) based Antibody-Drug Conjugates (ADCs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound ADCs in a question-and-answer format.

Issue 1: High Levels of Aggregates in the Purified ADC

Question: After purification, Size Exclusion Chromatography (SEC) analysis of our this compound ADC shows a significant percentage of high molecular weight species (aggregates). What are the potential causes and how can we mitigate this?

Answer:

ADC aggregation is a common challenge primarily driven by the increased hydrophobicity of the conjugate compared to the native antibody. The this compound linker and associated payload can expose hydrophobic patches, leading to self-association.

Potential Causes:

  • Conjugation Process Stress: The use of organic co-solvents (e.g., DMSO) to dissolve the linker-payload, along with shifts in pH and temperature during conjugation, can induce conformational changes in the antibody, promoting aggregation.

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[1]

  • Suboptimal Buffer Conditions: Purification buffers with inappropriate pH or low ionic strength may fail to stabilize the ADC. Operating near the isoelectric point (pI) of the ADC can minimize solubility and promote aggregation.[1]

  • Shear Stress: Processes like tangential flow filtration (TFF) can introduce shear stress, which may lead to aggregation.

Troubleshooting and Mitigation Strategies:

  • Optimize Conjugation Conditions:

    • Minimize the percentage of organic co-solvent in the reaction mixture.

    • Perform the conjugation reaction at a lower temperature (e.g., 4°C) to control the reaction rate and minimize protein unfolding.[2]

  • Refine Purification Strategy:

    • Ion Exchange Chromatography (IEX): Cation exchange chromatography (CEX) is particularly effective for removing aggregates. By operating in a bind-elute or flow-through mode, differences in surface charge between the monomeric ADC and aggregates can be exploited for separation.[3][4] Studies have shown that CEX can reduce high molecular weight species by ≥ 85% to ≤ 0.1%.[5]

    • Hydrophobic Interaction Chromatography (HIC): While primarily used for DAR separation, HIC can also resolve aggregates, which are typically more hydrophobic than the monomer and will elute later in the gradient.[6]

    • Size Exclusion Chromatography (SEC): SEC is the gold standard for removing aggregates and is often used as a final polishing step.[5]

  • Buffer Optimization:

    • Screen different buffer pH values and salt concentrations to identify conditions that enhance ADC stability. A pH at least 0.5 units away from the ADC's pI is recommended.[5]

    • The inclusion of excipients such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) in the formulation buffer can help stabilize the ADC and prevent aggregation.

Issue 2: Drug-to-Antibody Ratio (DAR) Heterogeneity

Question: Our purified this compound ADC product shows a broad distribution of DAR species. How can we achieve a more homogeneous DAR profile?

Answer:

Achieving a homogeneous DAR is crucial for ensuring consistent efficacy and safety of an ADC. The stochastic nature of conjugation to surface-exposed lysines or inter-chain cysteines often results in a heterogeneous mixture.

Potential Causes:

  • Incomplete or Excessive Reaction: Suboptimal molar ratios of the linker-payload to the antibody, or inappropriate reaction times and temperatures, can lead to incomplete conjugation or over-conjugation.

  • Antibody Modification State: The accessibility of conjugation sites on the monoclonal antibody can vary, contributing to heterogeneity.

  • Linker-Payload Instability: The maleimide (B117702) group of the this compound linker can be susceptible to hydrolysis, rendering it inactive for conjugation.

Troubleshooting and Mitigation Strategies:

  • Optimize Conjugation Reaction:

    • Carefully control the stoichiometry of the linker-payload to the antibody.

    • Conduct time-course studies to determine the optimal reaction time for achieving the target DAR.

  • Purification Using Hydrophobic Interaction Chromatography (HIC):

    • HIC is the primary method for separating ADC species based on their DAR.[7][8] The addition of each hydrophobic drug-linker molecule increases the ADC's retention on the HIC column.

    • By optimizing the salt concentration and gradient slope, it is possible to resolve species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).[7][8] A recovery of over 60% with less than 3.5% aggregates has been reported for HIC purification of a site-specific ADC.[8]

  • Site-Specific Conjugation Technologies:

    • To fundamentally address DAR heterogeneity, consider employing site-specific conjugation methods that direct the linker-payload to specific, engineered sites on the antibody.

Frequently Asked Questions (FAQs)

Q1: Which chromatography method is best for purifying this compound ADCs?

A1: The optimal purification strategy often involves a multi-step approach combining different chromatography techniques.[5]

  • Hydrophobic Interaction Chromatography (HIC) is the method of choice for separating ADC species with different Drug-to-Antibody Ratios (DARs).[7][8]

  • Ion Exchange Chromatography (IEX) , particularly cation exchange, is highly effective for removing aggregates and can also separate charge variants.[3][4]

  • Size Exclusion Chromatography (SEC) is typically used as a final polishing step to remove any remaining aggregates and for buffer exchange into the final formulation.[5][9]

Q2: How can I remove unconjugated free drug (payload-linker) from my ADC preparation?

A2: Removal of the cytotoxic free drug is critical.

  • Tangential Flow Filtration (TFF) / Diafiltration: This is a common and effective method for removing small molecules like the free drug-linker from the much larger ADC.

  • Size Exclusion Chromatography (SEC): SEC effectively separates the large ADC from the small free drug molecules based on size.[6]

  • Ion Exchange Chromatography (IEX): In a bind-elute mode, the ADC binds to the resin while the uncharged or differently charged free drug can be washed away.[10]

Q3: What are the key parameters to optimize for HIC purification of this compound ADCs?

A3: Key parameters for HIC optimization include:

  • Resin Selection: The choice of hydrophobic ligand (e.g., Phenyl, Butyl) and bead porosity can significantly impact selectivity and recovery. Phenyl-based resins are often a good starting point for ADCs.[11]

  • Salt Type and Concentration: The type of salt (e.g., ammonium (B1175870) sulfate (B86663), sodium chloride) and its concentration in the mobile phase are critical for modulating the hydrophobic interaction.

  • Gradient Slope: A shallow elution gradient (decreasing salt concentration) generally provides better resolution between different DAR species.[12]

  • Mobile Phase Additives: The inclusion of a low percentage of an organic solvent like isopropanol (B130326) in the elution buffer can improve the recovery of highly hydrophobic, high-DAR species.[13]

Q4: Can the this compound linker be cleaved during the purification process?

A4: The Val-Cit linker is designed to be cleaved by cathepsin B, an enzyme found in the lysosomes of target cells.[5] Standard chromatography buffers and conditions are generally not conducive to enzymatic cleavage. Therefore, cleavage of the linker during purification is highly unlikely.

Data Presentation

The following table provides a representative comparison of the performance of different chromatography techniques for the purification of this compound ADCs. These values are illustrative and can vary depending on the specific ADC, initial purity, and optimization of the purification process.

Purification MethodPrimary PurposeTypical Purity (% Monomer)Typical Recovery (%)Impact on DARKey Advantages & Disadvantages
Hydrophobic Interaction Chromatography (HIC) DAR Separation>95%60-90%Enables fractionation of specific DAR speciesAdvantage: High resolution for DAR separation.[7][8] Disadvantage: High salt concentrations may promote aggregation in some cases.
Ion Exchange Chromatography (IEX) Aggregate & Charge Variant Removal>98%>90%Minimal impact on average DARAdvantage: High capacity and effective aggregate removal.[3][4] Disadvantage: May not resolve different DAR species.
Size Exclusion Chromatography (SEC) Aggregate Removal & Polishing>99%>95%No impact on DAR distributionAdvantage: Gentle, non-interactive method.[5][9] Disadvantage: Limited sample loading capacity.

Experimental Protocols

Protocol 1: DAR Separation using Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general procedure for separating this compound ADC species based on their drug-to-antibody ratio.

Materials:

  • HIC Column: Phenyl Sepharose High Performance or similar.

  • Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.[12]

  • Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0.[12]

  • HPLC or FPLC system.

Procedure:

  • Sample Preparation: Dilute the crude ADC solution with Mobile Phase A to a final ammonium sulfate concentration of approximately 1.0 - 1.5 M. Filter the sample through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of 100% Mobile Phase A until a stable baseline is achieved.

  • Sample Loading: Load the prepared ADC sample onto the equilibrated column.

  • Wash: Wash the column with 2-5 CVs of 100% Mobile Phase A to remove any unbound material.

  • Elution: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs. The unconjugated antibody (DAR 0) will elute first, followed by ADCs with increasing DARs (DAR 2, DAR 4, etc.).[12]

  • Fraction Collection: Collect fractions across the elution peak(s).

  • Analysis: Analyze the collected fractions by SEC to assess purity and by a suitable method (e.g., UV-Vis spectroscopy or mass spectrometry) to determine the DAR of each fraction.

  • Column Cleaning and Storage: Wash the column with Mobile Phase B, followed by a cleaning-in-place (CIP) procedure as recommended by the manufacturer (e.g., 0.5 N NaOH), and store in an appropriate solution (e.g., 20% Ethanol).[12]

Protocol 2: Aggregate Removal using Cation Exchange Chromatography (CEX)

This protocol outlines a general procedure for removing aggregates from an ADC preparation.

Materials:

  • CEX Column: Strong cation exchange resin (e.g., Capto S ImpAct).

  • Mobile Phase A (Binding Buffer): 50 mM Sodium Acetate, pH 5.5.[14]

  • Mobile Phase B (Elution Buffer): 50 mM Sodium Acetate, 1 M NaCl, pH 5.5.

  • HPLC or FPLC system.

Procedure:

  • Sample Preparation: Perform a buffer exchange on the ADC sample into Mobile Phase A. Ensure the conductivity of the sample is low enough for binding. Filter the sample through a 0.22 µm filter.

  • Column Equilibration: Equilibrate the CEX column with 5-10 CVs of Mobile Phase A.

  • Sample Loading: Load the prepared ADC sample onto the column.

  • Wash: Wash the column with 2-5 CVs of Mobile Phase A.

  • Elution: Elute the bound ADC monomer using a linear gradient from 0% to 50% Mobile Phase B over 10-20 CVs. Aggregates are generally more positively charged and will elute at a higher salt concentration.

  • Fraction Collection: Collect the main peak corresponding to the monomeric ADC.

  • Analysis: Analyze the collected fractions by SEC to confirm the removal of aggregates.

  • Column Regeneration and Storage: Regenerate the column with 100% Mobile Phase B, followed by a CIP step and storage in an appropriate solution as per the manufacturer's instructions.

Protocol 3: Final Polishing using Size Exclusion Chromatography (SEC)

This protocol describes a final polishing step to remove any remaining aggregates and to exchange the ADC into the final formulation buffer.

Materials:

  • SEC Column: Appropriate for the size of the ADC (e.g., Superdex 200 or similar).

  • Mobile Phase (Formulation Buffer): e.g., Phosphate-buffered saline (PBS), pH 7.4, or a custom formulation buffer.[15]

  • HPLC or FPLC system.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the desired formulation buffer.

  • Sample Preparation: Concentrate the ADC pool from the previous purification step if necessary. Filter through a 0.22 µm filter.

  • Sample Loading: Inject the ADC sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.[12]

  • Elution: Elute the sample with the formulation buffer at a constant flow rate. The aggregates will elute first in the void volume, followed by the monomeric ADC peak.

  • Fraction Collection: Collect the fractions corresponding to the main monomeric ADC peak.

  • Analysis: Perform a final analysis of the purified ADC pool for purity, concentration, and DAR.

  • Column Cleaning and Storage: Wash the column with several CVs of mobile phase and store according to the manufacturer's recommendations.

Mandatory Visualization

ADC_Troubleshooting_Workflow cluster_start Start: Purified ADC Analysis cluster_problem Problem Identification cluster_solutions_agg Aggregate Mitigation cluster_solutions_dar DAR Homogenization cluster_end End Goal start Analyze Purified ADC (e.g., by SEC, HIC) issue High Aggregates? start->issue dar_issue DAR Heterogeneity? issue->dar_issue No opt_conj Optimize Conjugation (Temp, Solvent %) issue->opt_conj Yes opt_hic Optimize HIC (Gradient, Resin) dar_issue->opt_hic Yes end Purified ADC Meets Quality Attributes dar_issue->end No opt_iex Implement/Optimize IEX (Cation Exchange) opt_conj->opt_iex opt_sec Optimize SEC (Polishing Step) opt_iex->opt_sec opt_sec->end opt_stoich Optimize Conjugation (Stoichiometry, Time) opt_hic->opt_stoich opt_stoich->end

Caption: Troubleshooting workflow for ADC purification.

ADC_Purification_Workflow cluster_process Multi-Step ADC Purification Process start Crude ADC Mixture step1 Step 1: HIC (DAR Separation) start->step1 Primary Impurity: DAR Heterogeneity step2 Step 2: IEX (Aggregate Removal) step1->step2 Intermediate Pool step3 Step 3: SEC (Polishing & Buffer Exchange) step2->step3 Monomer Pool end Final Purified ADC step3->end

Caption: Experimental workflow for ADC purification.

ADC_MOA cluster_moa Mechanism of Action: this compound ADC adc ADC in Circulation binding Binding to Tumor Cell Antigen adc->binding internalization Internalization (Endocytosis) binding->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Cathepsin B Cleavage of Val-Cit Linker lysosome->cleavage release Payload Release cleavage->release apoptosis Induction of Apoptosis release->apoptosis

Caption: Mechanism of action for a this compound ADC.

References

Technical Support Center: Optimizing Val-Cit Dipeptide Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on minimizing off-target cleavage of the Val-Cit dipeptide linker, a critical component in many antibody-drug conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of on-target Val-Cit linker cleavage?

The Val-Cit linker is designed for selective cleavage within the lysosomal compartment of target cancer cells.[1] After an ADC binds to its target antigen and is internalized, it is trafficked to the lysosome.[2] In the acidic environment of the lysosome, proteases, most notably Cathepsin B, recognize the Val-Cit dipeptide sequence and cleave the amide bond, typically between citrulline and a PABC spacer.[3] This initiates a self-immolative cascade that releases the cytotoxic payload in its active form to induce cell death.[3]

Q2: What are the main causes of off-target cleavage of the Val-Cit linker?

Off-target cleavage of the Val-Cit linker, leading to premature payload release, is a significant concern that can result in decreased efficacy and increased systemic toxicity. The primary causes include:

  • Enzymatic Cleavage in Plasma:

    • Mouse Carboxylesterase 1c (Ces1c): This enzyme, present in high concentrations in mouse plasma but not human plasma, is a major contributor to the premature cleavage of the Val-Cit linker in preclinical mouse models.[4][5] This species-specific instability can complicate the translation of preclinical data.[5]

    • Human Neutrophil Elastase (NE): NE, a serine protease found in the bloodstream, has been shown to cleave the Val-Cit linker, potentially leading to off-target toxicities such as neutropenia.[6][7]

  • High Hydrophobicity: The Val-Cit linker, particularly when combined with a hydrophobic payload like MMAE, increases the overall hydrophobicity of the ADC.[6][8] This can lead to aggregation and rapid clearance by the liver, contributing to off-target effects.[8]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR can exacerbate the hydrophobicity of the ADC, increasing the likelihood of aggregation and premature clearance.[1]

Q3: My Val-Cit ADC is stable in human plasma but shows significant instability in mouse models. Why is this happening and how can I address it?

This is a common issue stemming from the activity of mouse carboxylesterase 1c (Ces1c), which efficiently cleaves the Val-Cit linker.[1][5] To address this, consider the following strategies:

  • Linker Modification: Incorporating a glutamic acid residue at the P3 position to create a Glu-Val-Cit tripeptide linker has been shown to significantly increase stability in mouse plasma by conferring resistance to Ces1c cleavage.[4][8][9]

  • Alternative Linkers: The Val-Ala linker is less hydrophobic than the Val-Cit linker and can improve pharmacokinetic properties, especially with lipophilic payloads.[8]

  • Data Interpretation: When using Val-Cit linkers in mouse models, it is crucial to be aware of this potential instability and its impact on study outcomes.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the experimental evaluation of Val-Cit linker stability and performance.

Issue 1: High levels of free payload are detected in mouse plasma shortly after ADC administration.

  • Potential Cause: Premature cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).[4]

  • Troubleshooting Steps:

    • Confirm Instability: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse versus human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1c-mediated cleavage.[8]

    • Modify the Linker: Synthesize and test an ADC with a more stable linker, such as the Glu-Val-Cit linker, which has demonstrated increased resistance to Ces1c.[4]

    • Consider Alternative Linkers: Evaluate less hydrophobic linkers like Val-Ala, which may exhibit improved plasma stability.[8]

Issue 2: The ADC shows signs of aggregation, especially at higher DARs.

  • Potential Cause: Increased hydrophobicity due to the Val-Cit linker and the conjugated payload.[6][8]

  • Troubleshooting Steps:

    • Reduce Hydrophobicity:

      • Switch to a More Hydrophilic Linker: Consider the Val-Ala linker, which is less hydrophobic than Val-Cit.[8]

      • Incorporate Hydrophilic Spacers: PEGylation of the linker can improve solubility and reduce aggregation.[8]

    • Optimize DAR: Aim for a lower, more homogeneous DAR (e.g., 2 or 4) through site-specific conjugation methods to minimize hydrophobicity-driven aggregation.[8]

    • Analytical Characterization: Use size-exclusion chromatography (SEC) to monitor aggregation levels.[1]

Issue 3: Inconsistent results are observed in mouse efficacy studies with a Val-Cit linked ADC.

  • Potential Cause: Variable premature payload release due to linker instability in mouse plasma.[10]

  • Troubleshooting Steps:

    • Assess Linker Stability: Perform thorough in vitro and in vivo stability studies to understand the pharmacokinetic profile of your ADC in the specific mouse strain being used.

    • Switch to a More Stable Linker: Employing a linker resistant to Ces1c, such as Glu-Val-Cit, can lead to more consistent and reliable efficacy data in mouse models.[9]

Issue 4: Hematological toxicities, such as neutropenia, are observed in preclinical studies.

  • Potential Cause: Premature payload release in the bloodstream due to cleavage by human neutrophil elastase.[1]

  • Troubleshooting Steps:

    • Linker Modification: The Glu-Val-Cit linker has shown improved resistance to neutrophil elastase-mediated cleavage.[1]

    • Dose Optimization: Carefully evaluate the dosing regimen to potentially mitigate hematological toxicities while maintaining a therapeutic effect.[1]

    • Explore Alternative Linker Technologies: If instability remains a concern, consider other cleavable linkers (e.g., β-glucuronide) or non-cleavable linkers.[1]

Data Presentation

Table 1: Comparison of Linker Strategies to Minimize Off-Target Cleavage

Linker StrategyKey Advantage(s)Key Disadvantage(s)Relevant Payload Type(s)
Glu-Val-Cit Increased stability in mouse plasma, resistant to Ces1c cleavage.[4][8]May have slightly different cleavage kinetics by Cathepsin B compared to Val-Cit.[8]Auristatins and other payloads compatible with Val-Cit.[8]
Val-Ala Lower hydrophobicity, reduced aggregation, allows for higher DARs.[8]May have a slower cleavage rate by Cathepsin B compared to Val-Cit.[8]Hydrophobic payloads (e.g., PBD dimers).[8]
cBu-Cit More selective for Cathepsin B cleavage, potentially reducing off-target cleavage.[8]Newer technology, less established than Val-Cit.[8]Payloads compatible with dipeptide linkers.[8]
Exo-Linker Improved stability, hydrophilicity, and resistance to enzymatic degradation.[8]More complex linker synthesis.[8]Hydrophobic payloads.[8]
PEGylated Linker Increased hydrophilicity, improved solubility, and plasma stability.[8]May alter the overall size and biodistribution of the ADC.[8]Highly hydrophobic payloads.[8]

Table 2: Quantitative Comparison of Val-Cit Linker Stability

Linker TypeSpeciesIncubation Time% Payload Release / % Intact ADCReference(s)
Val-Cit-PABC-MMAE Human6 days<1% released MMAE[5]
Val-Cit-PABC-MMAE Mouse6 days>20% released MMAE[5]
Val-Cit ADC Human28 daysNo significant degradation[5]
Val-Cit ADC Mouse14 days>95% loss of conjugated drug[5]
Val-Cit Human-Half-life of 230 days[5]
Val-Cit Mouse-Half-life of 80 hours[5]
Glu-Val-Cit (EVCit) ADC Mouse14 daysAlmost no linker cleavage[5]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To determine the rate of payload release from an ADC in human and mouse plasma over time.[5]

  • Materials:

    • ADC with Val-Cit linker

    • Human and mouse plasma (citrate-anticoagulated)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Quenching solution (e.g., ice-cold acetonitrile)

    • LC-MS/MS system

  • Methodology:

    • Pre-warm plasma to 37°C.[5]

    • Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL).[11]

    • Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).[12]

    • At each time point, add a quenching solution to an aliquot to stop the reaction.[5]

    • Process the samples by precipitating plasma proteins and collecting the supernatant.[5]

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload and/or intact ADC.[11]

  • Data Analysis: Plot the percentage of intact ADC or released payload against time. Calculate the half-life (t½) of the ADC in each plasma type. A significantly shorter half-life in mouse plasma suggests instability.[8]

Protocol 2: In Vitro Cathepsin B Cleavage Assay

  • Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.[3]

  • Materials:

    • ADC with Val-Cit linker

    • Recombinant Human Cathepsin B

    • Assay Buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0)[11]

    • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)[11]

    • LC-MS/MS system

  • Methodology:

    • Prepare a reaction mixture containing the ADC in the assay buffer.[11]

    • Initiate the reaction by adding Cathepsin B.[11]

    • Incubate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[11]

    • Stop the reaction at each time point by adding the quenching solution.[11]

    • Analyze the samples by LC-MS/MS to quantify the released payload and remaining intact ADC.[11]

  • Data Analysis: Plot the concentration of the released payload against time to determine the release kinetics.[3]

Visualizations

ADC_Internalization_and_Cleavage cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage CellDeath Cell Death Payload->CellDeath 5. Induction of Apoptosis

Caption: ADC internalization and payload release pathway.

Cleavage_Mechanisms cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways ValCit_ADC Val-Cit ADC in Circulation Internalization Internalization into Target Cell ValCit_ADC->Internalization Ces1c Mouse Ces1c (in mouse plasma) ValCit_ADC->Ces1c NeutrophilElastase Human Neutrophil Elastase (in plasma) ValCit_ADC->NeutrophilElastase Lysosome Lysosomal Trafficking Internalization->Lysosome CathepsinB Cathepsin B Cleavage Lysosome->CathepsinB PayloadRelease_On Payload Release (Therapeutic Effect) CathepsinB->PayloadRelease_On PayloadRelease_Off Premature Payload Release (Toxicity) Ces1c->PayloadRelease_Off NeutrophilElastase->PayloadRelease_Off Troubleshooting_Workflow Start Observed Off-Target Cleavage/Toxicity Q_Species Preclinical Model? Start->Q_Species Check_Hydrophobicity Assess Hydrophobicity (HIC/SEC) Start->Check_Hydrophobicity A_Mouse Mouse Model Q_Species->A_Mouse Yes A_Human Human System/Other Q_Species->A_Human No Check_Ces1c Suspect Ces1c Cleavage A_Mouse->Check_Ces1c Check_NE Suspect Neutrophil Elastase Cleavage A_Human->Check_NE Solution_GluValCit Use Glu-Val-Cit Linker Check_Ces1c->Solution_GluValCit Check_NE->Solution_GluValCit Solution_AltLinker Use Alternative Linker (e.g., Val-Ala) Check_Hydrophobicity->Solution_AltLinker Solution_OptimizeDAR Optimize DAR Check_Hydrophobicity->Solution_OptimizeDAR

References

Technical Support Center: Enhancing the Therapeutic Index of Val-Cit ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the development and experimentation of Val-Cit containing Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of off-target toxicity with Val-Cit ADCs and how can they be mitigated?

A1: Off-target toxicity with Val-Cit ADCs is a primary factor limiting their therapeutic index and is often linked to the premature release of the cytotoxic payload in systemic circulation.[1][2] Key contributing factors include:

  • Linker Instability: The Val-Cit linker can be susceptible to cleavage by enzymes present in plasma, such as human neutrophil elastase and, notably in preclinical mouse models, carboxylesterase 1c (Ces1c).[1][3][4][5] This leads to the release of the payload before the ADC reaches the target tumor cells.

  • Hydrophobicity: Val-Cit linkers, especially when combined with hydrophobic payloads like MMAE, increase the overall hydrophobicity of the ADC.[1] This can lead to aggregation and rapid clearance by the liver, as well as non-specific uptake by healthy cells.[1][6]

  • The "Bystander Effect" in Healthy Tissues: If a membrane-permeable payload is released prematurely, it can diffuse into and kill healthy bystander cells, contributing to systemic toxicity.[1]

Mitigation Strategies:

  • Enhance Linker Stability: Modify the linker by incorporating a glutamic acid residue to create a Glu-Val-Cit tripeptide linker, which has shown significantly increased stability in mouse plasma.[1][3][5][7]

  • Reduce Hydrophobicity: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design or switch to a more hydrophilic linker like Val-Ala.[1][8]

  • Optimize Drug-to-Antibody Ratio (DAR): Aim for a lower, more homogeneous DAR (e.g., 2 or 4) to decrease hydrophobicity-driven clearance. Site-specific conjugation methods are recommended to achieve a uniform DAR.[1][4]

  • Payload Selection: Consider using a less membrane-permeable payload if a bystander effect is not desired, to limit off-target effects.[1]

Q2: Our Val-Cit ADC shows excellent potency in vitro but poor efficacy and high toxicity in our mouse xenograft model. What is the likely cause and how can we troubleshoot this?

A2: A frequent cause for this discrepancy is the instability of the Val-Cit linker in mouse plasma.[1][5][9] Mouse plasma contains the enzyme carboxylesterase 1c (Ces1c), which can prematurely cleave the Val-Cit linker, leading to off-target toxicity and reduced delivery of the payload to the tumor.[3][4][5][10] This issue is not typically observed in human plasma, making it a critical point of consideration for preclinical to clinical translation.[9][10]

Troubleshooting Workflow:

  • Assess Linker Stability: Conduct an in vitro plasma stability assay to compare the ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[1]

  • Modify the Linker: The most effective solution is to re-synthesize the ADC with a more stable linker, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) tripeptide linker.[3][5][7] This modification has been shown to dramatically improve the ADC's half-life in mouse models.[5]

  • Optimize Conjugation Site: If possible, utilize site-specific conjugation to attach the linker-drug to a less solvent-exposed site on the antibody, which can improve stability.[3]

Q3: We are observing aggregation with our Val-Cit ADC preparation. What are the causes and how can we prevent this?

A3: ADC aggregation is a common issue, particularly with hydrophobic payloads and linkers like Val-Cit-PAB.[8][9] Aggregation can compromise the efficacy, alter pharmacokinetic properties, and increase the immunogenicity of the ADC.

Primary Causes:

  • High Hydrophobicity: The combination of the Val-Cit-PAB linker and a hydrophobic payload is a major driver of aggregation.[8]

  • High Drug-to-Antibody Ratio (DAR): Higher DARs increase the overall hydrophobicity of the ADC molecule.[1][8]

  • Suboptimal Formulation: Inappropriate buffer pH, lack of stabilizing excipients (like polysorbate 20 or 80), and temperature fluctuations can all promote aggregation.[8]

Prevention Strategies:

  • Linker Modification: Replace the Val-Cit dipeptide with a more hydrophilic alternative, such as Val-Ala, which has been shown to reduce aggregation.[8]

  • Incorporate Hydrophilic Spacers: Use PEGylation within the linker to improve solubility.[1]

  • Optimize DAR: Aim for a lower and more homogeneous DAR.

  • Formulation Development: Conduct studies to identify the optimal buffer pH (typically 5.0-6.5 for IgGs) and screen for stabilizing excipients.[8]

Troubleshooting Guides

Guide 1: Inconsistent Drug-to-Antibody Ratio (DAR)

Potential Cause Troubleshooting Steps
Inconsistent Reaction Conditions Tightly control and document all reaction parameters, including temperature, pH, reaction time, and reagent concentrations.[9]
Variability in Antibody Starting Material Ensure consistent antibody production and purification to have a consistent number of available conjugation sites.[9]
Linker-Payload Reagent Quality Verify the purity and reactivity of the linker-payload reagent before conjugation.

Guide 2: Low In Vitro Potency

Potential Cause Troubleshooting Steps
Poor Antibody Binding Verify that the unconjugated antibody binds to the target cells with high affinity using methods like flow cytometry or ELISA.[9]
Inefficient ADC Internalization Confirm that the ADC is being internalized by target cells. This can be assessed using fluorescently labeled ADCs with microscopy or flow cytometry.[9][11]
Inefficient Linker Cleavage Measure the activity of the target enzyme (e.g., Cathepsin B for Val-Cit linkers) in cell lysates to ensure it is present and active.[9]
Problem with the Payload Confirm the intrinsic activity of the free payload on the target cell line.

Data Presentation

Table 1: Comparison of Linker Stability in Mouse vs. Human Plasma

LinkerModificationHalf-life in Mouse PlasmaHalf-life in Human PlasmaKey Finding
Val-Cit (VCit) Standard dipeptideLow (e.g., ~2 days)[5]High (Stable)[5][10]Demonstrates significant instability in mouse plasma due to Ces1c cleavage.[10]
Glu-Val-Cit (EVCit) Addition of Glutamic AcidHigh (e.g., ~12 days)[5]High (Stable)The addition of a glutamic acid residue dramatically improves stability in mouse plasma.[5][7]
Val-Ala (VAla) Alanine substitutionMore stable than Val-CitHigh (Stable)Offers a more hydrophilic and stable alternative to Val-Cit.[12]

Table 2: In Vitro Cytotoxicity of Val-Cit ADCs with Different Payloads

PayloadMechanism of ActionTypical IC50 Range (nM) on Antigen-Positive Cells
MMAE Microtubule Inhibitor0.1 - 10
MMAF Microtubule Inhibitor0.5 - 50
PBD Dimer DNA Alkylating Agent0.001 - 0.1
Deruxtecan (DXd) Topoisomerase I Inhibitor0.1 - 15
Note: IC50 values are highly dependent on the specific antibody, DAR, antigen expression level, and cell line used. The data presented is for comparative purposes to show the general potency range.[13]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of payload release from an ADC in human and mouse plasma.[10]

Materials:

  • ADC with Val-Cit linker

  • Human plasma and Mouse plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Pre-warm human and mouse plasma to 37°C. Prepare a stock solution of the ADC in PBS.

  • Incubation: Spike the ADC into the pre-warmed plasma at a final concentration of 100 µg/mL. Incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-ADC mixture.

  • Quenching and Processing: Immediately mix the aliquot with 3 volumes of ice-cold acetonitrile (B52724) to precipitate plasma proteins and stop the reaction. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[4]

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload.

  • Data Interpretation: Plot the percentage of released payload against time to determine the stability profile and half-life of the ADC in each plasma type.[10]

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the dose-dependent cytotoxic effect of an ADC on cancer cell lines.[13]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC constructs, unconjugated antibody control, and free payload control

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates and microplate reader

Methodology:

  • Cell Seeding: Seed Ag+ and Ag- cells into separate 96-well plates at an optimal density and incubate overnight.[13]

  • ADC Treatment: Prepare serial dilutions of the ADCs and controls. Add 100 µL of each dilution to the respective wells.

  • Incubation: Incubate the plates for a period sufficient for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[13]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine IC50 values.

Mandatory Visualizations

ADC_Internalization_Pathway ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC ADC Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Val-Cit Cleavage DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity

Caption: Workflow of ADC binding, internalization, and intracellular payload release.

Troubleshooting_Aggregation Troubleshooting Workflow for ADC Aggregation Start High Aggregation Observed Check_DAR Assess DAR and Hydrophobicity Start->Check_DAR High_DAR High DAR / Hydrophobicity Check_DAR->High_DAR Yes Formulation_Issue Suboptimal Formulation Check_DAR->Formulation_Issue No Optimize_DAR Optimize Conjugation (Lower DAR, Site-Specific) High_DAR->Optimize_DAR Change_Linker Use Hydrophilic Linker (e.g., Val-Ala, PEG) High_DAR->Change_Linker Optimize_Formulation Optimize Buffer pH & Add Excipients Formulation_Issue->Optimize_Formulation End Aggregation Reduced Optimize_DAR->End Change_Linker->End Optimize_Formulation->End

Caption: A logical workflow for troubleshooting ADC aggregation issues.

Linker_Stability_Strategy Strategy to Address Val-Cit Instability in Mouse Models Problem Poor In Vivo Efficacy in Mouse Model Hypothesis Suspect Linker Instability (Ces1c Cleavage) Problem->Hypothesis Assay In Vitro Plasma Stability Assay (Mouse vs. Human) Hypothesis->Assay Result Confirm Instability in Mouse Plasma Assay->Result Solution Re-engineer ADC with Stable Linker (e.g., Glu-Val-Cit) Result->Solution Validation Re-evaluate In Vivo Efficacy and Toxicity Solution->Validation

Caption: Strategic approach to diagnosing and solving Val-Cit linker instability.

References

Validation & Comparative

A Head-to-Head Comparison: Mc-Val-Cit-PABC-PNP vs. Non-Cleavable Linkers in ADC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Guide to Linker Selection in Antibody-Drug Conjugates

The linker connecting a monoclonal antibody to its cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, profoundly influencing its stability, mechanism of drug release, and ultimately, its efficacy and safety profile. This guide provides an objective, data-supported comparison of two primary linker strategies: the enzymatically cleavable maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (Mc-Val-Cit-PABC) system and non-cleavable linkers.

The fundamental distinction between these two approaches lies in their payload release mechanism. Cleavable linkers like Mc-Val-Cit-PABC are engineered to be selectively processed by enzymes, such as cathepsin B, which are often overexpressed in the tumor microenvironment or within cancer cell lysosomes.[1][2] In contrast, non-cleavable linkers release their payload only after the complete proteolytic degradation of the antibody backbone within the lysosome.[1][3] This difference has significant implications for an ADC's pharmacokinetic profile, bystander killing effect, and overall therapeutic window.

At a Glance: Key Distinctions

FeatureMc-Val-Cit-PABC-PNP (Cleavable)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Payload Release Enzymatic (e.g., Cathepsin B) cleavage within the tumor microenvironment or lysosome.[4]Proteolytic degradation of the antibody backbone within the lysosome.[4]
Released Payload Typically the unmodified, potent parent drug (e.g., MMAE).[4]The drug molecule with the linker and a residual amino acid attached (e.g., Lysine-MCC-DM1).[3]
Plasma Stability Generally lower, with a higher potential for premature payload release in circulation.[4]Generally higher, leading to a more stable ADC in the bloodstream.[3][4]
"Bystander" Efficacy High potential. The released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[4]Low to negligible. The released payload is typically charged and less membrane-permeable.[5]
Off-Target Toxicity Higher potential due to premature payload release and the bystander effect.[4]Lower potential due to greater stability and a limited bystander effect.[3]
Therapeutic Window Potentially narrower due to off-target toxicities.[4]Potentially wider due to improved tolerability.[3]
Dependence on Target Biology Less dependent on lysosomal trafficking for payload release.Highly dependent on ADC internalization and lysosomal degradation of the antibody.[3]

Quantitative Performance Data

Direct head-to-head comparisons of ADCs with the same antibody and payload but different linker types are not abundant in publicly available literature. The following tables present a synthesis of representative preclinical data from various sources to provide a comparative overview.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

ADC Target & PayloadLinker TypeCell LineIC50 (ng/mL)Reference
Anti-HER2-MMAECleavable (vc-PAB)SK-BR-3 (HER2 high)10[6]
Anti-HER2-MMAENon-cleavable (mc)SK-BR-3 (HER2 high)25[6]
Anti-CD79b-MMAECleavable (vc)BJAB (CD79b+)~1[6]
Trastuzumab-MMAECleavable (Val-Cit)JIMT-1 (HER2+)100-500[6]
Trastuzumab-DM1 (T-DM1)Non-cleavableJIMT-1 (HER2+)>1000[6]
In Vivo Efficacy: Xenograft Models

Tumor growth inhibition (TGI) is a key measure of an ADC's anti-cancer activity in preclinical animal models.

ADC ConstructLinker TypeTumor ModelKey Efficacy OutcomeReference
Trastuzumab-vc-MMAECleavable (Val-Cit)NCI-N87 Gastric Cancer>90% TGI (with regression) at 10 mg/kg, single dose.[6]
Trastuzumab-DM1 (T-DM1)Non-Cleavable (Thioether)NCI-N87 Gastric Cancer~80% TGI at 10 mg/kg, single dose.[6]
Trastuzumab-vc-MMAECleavable (Val-Cit)JIMT-1 Breast Cancer~70% TGI at 10 mg/kg, single dose.[6]
Trastuzumab-DM1 (T-DM1)Non-Cleavable (Thioether)JIMT-1 Breast Cancer~50% TGI at 15 mg/kg, single dose.[6]
Anti-CD22-PBDCleavable (Val-Cit)Human non-Hodgkin lymphomaSimilar activity to a disulfide-linked ADC at several doses.[6]
Plasma Stability

The stability of an ADC in plasma is crucial for minimizing premature payload release and associated off-target toxicity.

Linker TypeSpeciesStability MetricResultReference
Val-Cit-PABC-MMAEHuman & Cynomolgus Monkey% Released MMAE<1% after 6 days.[7]
Val-Cit-PABC-MMAERat% Released MMAE2.5% after 6 days.[7]
Val-CitMouseIn vivo stabilityUnstable due to carboxylesterase activity.[8][9]
Glu-Val-CitMouse & HumanIn vivo stabilityExceptionally high long-term stability.[9]
SMCC (Non-cleavable)GeneralGeneral ObservationMore stable in blood compared to many cleavable linkers.[7]
Sulfatase-cleavableMousePlasma StabilityHigh stability (over 7 days).[6]

Mechanisms of Action and Experimental Workflows

The distinct mechanisms of payload release for cleavable and non-cleavable linkers dictate their therapeutic applications and potential liabilities. These mechanisms, along with typical experimental workflows, are illustrated below.

cluster_cleavable Cleavable Linker (Mc-Val-Cit-PABC) cluster_non_cleavable Non-Cleavable Linker ADC_cleavable ADC binds to Antigen-Positive Cell Internalization_cleavable Internalization via Endocytosis ADC_cleavable->Internalization_cleavable Lysosome_cleavable Trafficking to Lysosome Internalization_cleavable->Lysosome_cleavable Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome_cleavable->Cleavage PABC_release PABC Self-Immolation Cleavage->PABC_release Payload_release Unmodified Payload (e.g., MMAE) Released PABC_release->Payload_release Bystander Payload Diffuses Out (Bystander Effect) Payload_release->Bystander Target_cell_death Target Cell Death Payload_release->Target_cell_death Bystander_cell Kills Neighboring Antigen-Negative Cell Bystander->Bystander_cell ADC_non_cleavable ADC binds to Antigen-Positive Cell Internalization_non_cleavable Internalization via Endocytosis ADC_non_cleavable->Internalization_non_cleavable Lysosome_non_cleavable Trafficking to Lysosome Internalization_non_cleavable->Lysosome_non_cleavable Degradation Antibody Degradation Lysosome_non_cleavable->Degradation Payload_release_non_cleavable Payload-Linker-Amino Acid Complex Released Degradation->Payload_release_non_cleavable No_bystander Complex is Charged, No Bystander Effect Payload_release_non_cleavable->No_bystander Target_cell_death_non_cleavable Target Cell Death Payload_release_non_cleavable->Target_cell_death_non_cleavable

Caption: Mechanisms of drug release for cleavable vs. non-cleavable linker ADCs.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (Monoculture) Xenograft Xenograft Model Establishment Cytotoxicity->Xenograft Bystander Bystander Effect Assay (Co-culture) Bystander->Xenograft Stability Plasma Stability Assay Stability->Xenograft Treatment ADC Administration Xenograft->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring PK_analysis Pharmacokinetic Analysis Treatment->PK_analysis Efficacy_eval Efficacy Evaluation (TGI, Survival) Monitoring->Efficacy_eval Lead_selection Lead Candidate Selection PK_analysis->Lead_selection Efficacy_eval->Lead_selection Start ADC Candidates (Cleavable vs. Non-cleavable) Start->Cytotoxicity Start->Bystander Start->Stability

Caption: A typical experimental workflow for the preclinical evaluation of ADCs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cancer cell lines.

Methodology:

  • Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies. Add the diluted ADCs to the respective wells and incubate for a period of 72 to 120 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curve to determine the IC50 value.

In Vitro Bystander Effect Assay (Co-culture Method)

Objective: To quantify the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Methodology:

  • Cell Culture: Co-culture a mixture of antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., HER2-negative MCF7) cancer cells. The antigen-negative cells are typically labeled with a fluorescent marker (e.g., GFP) for identification.[10]

  • ADC Treatment: Treat the co-culture with varying concentrations of the cleavable and non-cleavable ADCs.[2]

  • Incubation: Incubate the cells for a period that allows for ADC internalization, payload release, and induction of cell death (e.g., 72-96 hours).[2]

  • Analysis: Use flow cytometry or high-content imaging to quantify the viability of the fluorescently labeled antigen-negative cells. The reduction in the number of viable antigen-negative cells in the presence of the ADC, relative to an untreated control, represents the bystander effect.[2]

In Vivo Efficacy Study (Xenograft Mouse Model)

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into immunocompromised mice (e.g., BALB/c nude mice).[4]

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).[4]

  • ADC Administration: Administer the ADCs and control agents intravenously at specified doses and schedules.[4]

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).[4]

  • Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Survival can also be monitored as a primary endpoint.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis of survival data can be performed using Kaplan-Meier curves.

Conclusion

The choice between a Mc-Val-Cit-PABC cleavable linker and a non-cleavable linker is a critical decision in ADC design, with each approach offering distinct advantages and disadvantages. Cleavable linkers, through their ability to release an unmodified, membrane-permeable payload, can provide enhanced potency, particularly in heterogeneous tumors, via the bystander effect.[4] However, this can be associated with lower plasma stability and a higher risk of off-target toxicity.[4]

Conversely, non-cleavable linkers generally exhibit greater plasma stability, potentially leading to a wider therapeutic window and a more favorable safety profile.[3][11] The trade-off is that their efficacy is restricted to antigen-expressing cells, and the released payload-linker-amino acid complex must retain high potency. Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the physicochemical properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough preclinical evaluation using the methodologies outlined in this guide is paramount for making an informed decision and advancing the most promising ADC candidates.

References

Navigating the Neighborhood: A Comparative Guide to the Bystander Effect of Mc-Val-Cit-PABC-PNP ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the "bystander effect," a phenomenon where the cytotoxic payload released from a target cancer cell eradicates neighboring antigen-negative tumor cells. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs utilizing the cathepsin-cleavable Maleimidocaproyl-Valine-Citrulline-p-aminobenzyl carbamate (B1207046) (Mc-Val-Cit-PABC) linker, focusing on the commonly paired payload, Monomethyl Auristatin E (MMAE). We present supporting experimental data, detailed protocols, and mechanistic diagrams to objectively compare its performance against other ADC platforms.

The Decisive Role of the Linker and Payload in the Bystander Effect

The capacity of an ADC to induce a bystander effect is fundamentally governed by two key components: the linker and the payload. The Mc-Val-Cit-PABC linker is designed to be stable in systemic circulation but is efficiently cleaved by proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment and within cancer cell lysosomes.[1][2] This cleavage releases the payload in its unmodified, potent form.

The physicochemical properties of the released payload are then paramount for the bystander effect. For a payload to traverse from the target cell to its neighbors, it must be cell-membrane permeable.[3][] Payloads that are neutral, uncharged, and possess a degree of lipophilicity are better equipped to diffuse across cell membranes and exert their cytotoxic activity on adjacent cells.[][5]

Quantitative Comparison of Bystander Efficacy

The following tables summarize the in vitro cytotoxicity and bystander killing effect of ADCs featuring the Mc-Val-Cit-PABC linker with MMAE, compared to ADCs with a non-cleavable linker and a different payload.

Table 1: In Vitro Cytotoxicity of ADCs

ADCLinker TypePayloadTarget Cell Line (Antigen-Positive)IC50 (nM)Reference
Trastuzumab-vc-MMAEMc-Val-Cit-PABC (Cleavable)MMAEN87 (HER2+)~0.1[1]
Trastuzumab-emtansine (T-DM1)SMCC (Non-Cleavable)DM1SK-BR-3 (HER2+)Not explicitly stated in bystander context, but known to be potent on target cells.[6]

Table 2: In Vitro Bystander Killing Effect in Co-culture Assay

ADCTarget Cell Line (Antigen-Positive)Bystander Cell Line (Antigen-Negative)Bystander Killing IC50 (nM)Key FindingsReference
Trastuzumab-vc-MMAEN87 (HER2+)GFP-MCF7 (HER2-)~350 (direct killing on MCF7 is minimal at this concentration)Significant bystander killing observed. The extent of killing increases with a higher ratio of antigen-positive to antigen-negative cells.[1]
Trastuzumab-emtansine (T-DM1)SK-BR-3 (HER2+)MCF7 (HER2-)No significant bystander effect observed.The charged payload metabolite (Lys-SMCC-DM1) has poor membrane permeability, limiting its ability to affect bystander cells.[6][7]
DS8201 (Trastuzumab deruxtecan)SK-BR-3 (HER2+)MCF7 (HER2-)Not explicitly quantified with IC50, but demonstrated significant bystander killing.The released topoisomerase I inhibitor payload is membrane-permeable.[6]

Table 3: Physicochemical Properties of Common ADC Payloads

PayloadMolecular CharacteristicCell Membrane PermeabilityBystander Effect Potential
MMAE More hydrophobic, neutralHighPotent
MMAF Hydrophilic, negatively charged at physiological pHLowMinimal to none
DM1 (released as Lys-SMCC-DM1) Charged lysine-linker-payload metaboliteLow / NegligibleLow / Negligible
SN-38 LipophilicHighPotent
Deruxtecan (DXd) Membrane-permeableHighPotent

Mechanistic Overview of the Bystander Effect

The bystander effect of a Mc-Val-Cit-PABC-PNP ADC is a multi-step process that relies on the specific design of the linker and the properties of the payload.

Bystander_Effect_Mechanism Mechanism of Bystander Killing by this compound ADCs cluster_target_cell Antigen-Positive Target Cell cluster_bystander_cell Antigen-Negative Bystander Cell ADC_Binding 1. ADC binds to target antigen Internalization 2. Internalization via endocytosis ADC_Binding->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Cleavage 4. Linker cleavage by Cathepsin B Lysosome->Cleavage Payload_Release 5. Release of active, membrane-permeable payload (e.g., MMAE) Cleavage->Payload_Release Target_Cell_Death 6. Target cell killing Payload_Release->Target_Cell_Death Payload_Diffusion 7. Payload diffuses across cell membranes Payload_Release->Payload_Diffusion Bystander Effect Bystander_Cell_Entry 8. Enters bystander cell Payload_Diffusion->Bystander_Cell_Entry Bystander_Cell_Death 9. Bystander cell killing Bystander_Cell_Entry->Bystander_Cell_Death

Caption: Mechanism of action for this compound ADC bystander effect.

Experimental Protocols for Validating the Bystander Effect

Accurate and reproducible methods are essential for quantifying the bystander effect of ADCs. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Co-culture Bystander Killing Assay

This assay directly measures the ability of an ADC to kill antigen-negative "bystander" cells when co-cultured with antigen-positive "target" cells.

Materials:

  • Antigen-positive cancer cell line (e.g., N87 for HER2-targeting ADCs).

  • Antigen-negative cancer cell line, often engineered to express a fluorescent protein for distinct analysis (e.g., MCF7-GFP).[1]

  • ADC with this compound linker and a comparator ADC (e.g., with a non-cleavable linker).

  • Isotype control ADC.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Plate reader or flow cytometer for viability analysis.

Procedure:

  • Cell Seeding: Co-culture antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3). Allow cells to adhere overnight.

  • ADC Treatment: Treat the co-culture with a serial dilution of the test and control ADCs. Include untreated wells as a control.

  • Incubation: Incubate the plates for 72-120 hours.

  • Viability Assessment:

    • For fluorescently labeled bystander cells, quantify the fluorescent signal using a plate reader or count the viable fluorescent cells using flow cytometry.

    • Alternatively, use a cell viability reagent (e.g., CellTiter-Glo®) to measure the overall viability and infer the bystander effect based on the known ratios of the cell lines.

  • Data Analysis: Normalize the viability of the bystander cells in the treated wells to the untreated control wells. Plot the percentage of viable bystander cells against the ADC concentration to determine the bystander IC50 value.

Co_Culture_Assay_Workflow A 1. Co-seed Antigen-Positive and Antigen-Negative (e.g., GFP-labeled) cells B 2. Treat with serial dilutions of ADCs A->B C 3. Incubate for 72-120 hours B->C D 4. Quantify viability of Antigen-Negative cells (e.g., via fluorescence) C->D E 5. Calculate Bystander IC50 D->E

Caption: Workflow for the in vitro co-culture bystander killing assay.

In Vitro Conditioned Medium Transfer Assay

This assay determines if the cytotoxic payload is released into the culture medium and can subsequently kill bystander cells.[6]

Materials:

  • Antigen-positive and antigen-negative cell lines.

  • Test and control ADCs.

  • Cell culture medium and supplements.

  • 96-well plates.

  • Centrifugation equipment.

Procedure:

  • Prepare Conditioned Medium:

    • Seed antigen-positive cells and treat them with a relevant concentration of the ADC for 48-72 hours.

    • Collect the culture supernatant (conditioned medium).

    • Centrifuge the conditioned medium to remove any cells and debris.

  • Treat Bystander Cells:

    • Seed antigen-negative cells in a separate 96-well plate and allow them to adhere.

    • Replace the medium on the bystander cells with the prepared conditioned medium.

  • Incubation and Viability Assessment:

    • Incubate the bystander cells for 48-72 hours.

    • Measure the viability of the bystander cells using a standard assay (e.g., MTT or CellTiter-Glo®).

  • Data Analysis: Compare the viability of bystander cells treated with conditioned medium from ADC-treated antigen-positive cells to those treated with conditioned medium from untreated antigen-positive cells.

In Vivo Admixed Xenograft Model

This model assesses the bystander effect in a more physiologically relevant setting.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID).

  • Antigen-positive and antigen-negative cancer cell lines (one may be engineered to express a reporter like luciferase for in vivo imaging).

  • Test and control ADCs.

  • Matrigel or other suitable extracellular matrix.

  • Calipers for tumor measurement and/or an in vivo imaging system.

Procedure:

  • Tumor Implantation: Co-implant a mixture of antigen-positive and antigen-negative tumor cells (e.g., at a 1:1 ratio) subcutaneously into the flanks of immunodeficient mice.

  • ADC Treatment: Once tumors reach a predetermined size, administer the test and control ADCs intravenously.

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers. If a luciferase-expressing cell line is used, monitor tumor growth and the viability of the bystander cell population using in vivo imaging.

  • Data Analysis: Compare the tumor growth inhibition in mice treated with the ADC capable of a bystander effect to those treated with a control ADC (e.g., with a non-cleavable linker).

Conclusion

The Mc-Val-Cit-PABC linker, when paired with a membrane-permeable payload like MMAE, demonstrates a potent bystander effect, a crucial attribute for enhancing the efficacy of ADCs in heterogeneous tumors. The experimental data clearly indicates the superior ability of ADCs with this cleavable linker system to kill neighboring antigen-negative cells compared to ADCs with non-cleavable linkers that release charged, membrane-impermeable payloads. The provided experimental protocols offer robust methods for validating and quantifying this bystander effect, enabling researchers to make informed decisions in the design and development of next-generation ADCs. The strategic selection of a cleavable linker and a payload with optimal physicochemical properties is paramount to harnessing the full therapeutic potential of the bystander effect in cancer therapy.

References

A Comparative Guide to Analytical Techniques for Confirming Linker Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs), are critically dependent on the stability of the linker connecting the biological moiety to the payload. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced therapeutic efficacy. Conversely, inefficient cleavage at the target site can diminish the potency of the therapeutic agent. Therefore, robust analytical techniques to confirm and quantify linker cleavage are paramount throughout the drug development process.

This guide provides an objective comparison of key analytical techniques used to confirm linker cleavage, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

A variety of analytical methods are employed to assess linker stability and quantify its cleavage products. The choice of technique often depends on the specific characteristics of the bioconjugate, the nature of the linker, and the information required at a particular stage of development. The primary techniques include mass spectrometry, chromatography, and electrophoresis.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the key performance attributes of the most common analytical techniques for confirming linker cleavage. It is important to note that direct head-to-head comparisons across all techniques under identical conditions are not always available in the literature; therefore, the presented values are representative and may vary based on the specific ADC, linker-payload, and experimental setup.

TechniquePrimary ApplicationInformation ProvidedSensitivity (LLOQ)Precision (%RSD)ThroughputKey AdvantagesLimitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification of free payload and linker-payload metabolites; DAR determination.Precise molecular weight, identification of cleavage products, quantification of intact ADC and fragments.[1]High (pg/mL to ng/mL range for free payloads).[2][3]<15-20%[4]Moderate to HighHigh sensitivity and specificity; provides comprehensive structural information.[5][6]Can be complex; matrix effects can influence quantification.[6]
Hydrophobic Interaction Chromatography (HIC) Determination of Drug-to-Antibody Ratio (DAR) distribution.[7]Average DAR, distribution of different drug-loaded species.[8]Lower than MSExcellent (<1%)[8]HighNon-denaturing conditions preserve the native protein structure; robust and reproducible for DAR analysis.[8][9]Does not directly measure linker cleavage; resolution may be insufficient for complex mixtures.[7]
Reversed-Phase Liquid Chromatography (RP-HPLC) Quantification of free drug and separation of ADC fragments.[5]Purity, quantification of hydrophobic free drugs and related species.[5]Moderate (ng/mL range for free payloads).GoodHighExcellent precision, sensitivity, and selectivity for hydrophobic molecules.[5]Denaturing conditions may alter the ADC structure; not ideal for all ADC architectures.[5]
Size-Exclusion Chromatography (SEC) Monitoring of ADC aggregation and fragmentation.[5]Quantification of high molecular weight species (aggregates) and low molecular weight fragments.Lower than MSGoodHighNon-denaturing conditions; primary method for assessing aggregation.[5]Does not provide information on DAR or directly on linker cleavage.[5]
Capillary Electrophoresis (CE) Analysis of charge variants and free drug.Separation based on charge-to-size ratio; can quantify free drug.[5]HighGoodHighHigh separation efficiency and resolution, especially for charged analytes; minimal sample consumption.[10][11]Less versatile than HPLC; can be challenging to couple with MS for identification.[10]
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Visual confirmation of conjugation and fragmentation.Molecular weight-based separation under denaturing conditions.LowSemi-quantitativeModerateSimple and widely accessible for a visual assessment of conjugation success and major degradation products.Low resolution and sensitivity compared to chromatographic and MS methods; not quantitative.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data on linker cleavage. Below are methodologies for two key in vitro assays used to evaluate linker stability.

In Vitro Plasma Stability Assay

This assay is designed to assess the stability of the bioconjugate in plasma, providing an indication of its in vivo stability and the potential for premature payload release.[12][13]

Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species over time.

Methodology:

  • Preparation:

    • Thaw frozen plasma (e.g., human, mouse, rat) at 37°C.

    • Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS).

  • Incubation:

    • Spike the ADC into the plasma to a final concentration (e.g., 10-100 µg/mL).[12][14]

    • Gently mix and immediately take the t=0 time point sample.

    • Incubate the plasma-ADC mixture at 37°C with gentle agitation.[12]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, 168 hours), withdraw an aliquot of the plasma-ADC mixture.[12][14]

  • Sample Quenching and Processing:

    • Immediately stop the reaction by adding the plasma aliquot to a tube containing 3-4 volumes of a cold quenching solution (e.g., acetonitrile (B52724) with an internal standard for LC-MS analysis).[14]

    • Centrifuge at high speed (e.g., >10,000 x g) for 15 minutes at 4°C to precipitate plasma proteins.[14]

  • Analysis:

    • Carefully collect the supernatant containing the released payload.

    • Analyze the supernatant using a validated LC-MS or RP-HPLC method to quantify the amount of released payload.

    • Alternatively, the intact ADC can be quantified at each time point to determine the rate of degradation.

  • Data Analysis:

    • Plot the percentage of released payload or the percentage of intact ADC versus time.

    • Calculate the half-life (t½) of the ADC linker in plasma.[12]

Lysosomal Cleavage Assay

This assay evaluates the efficiency of linker cleavage within a simulated lysosomal environment, which is crucial for linkers designed to release their payload intracellularly.[15]

Objective: To quantify the rate of drug release from a linker-containing ADC upon incubation with lysosomal enzymes (e.g., cathepsin B for Val-Cit linkers).[15]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test ADC.

    • Prepare an assay buffer that mimics the lysosomal environment (e.g., pH 4.5-5.5).[15]

    • Prepare a solution of the relevant lysosomal enzyme (e.g., recombinant human cathepsin B) or use a lysosomal extract from a relevant cell line.[15]

  • Reaction Incubation:

    • In a microplate, combine the ADC and the enzyme solution in the assay buffer.

    • Incubate the plate at 37°C.

  • Time-Point Sampling:

    • Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[15]

  • Reaction Quenching:

    • At each time point, stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).[15]

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.

  • Data Analysis:

    • Plot the concentration of the released payload versus time.

    • Determine the initial rate of cleavage from the slope of the linear portion of the curve.

Mandatory Visualization

The following diagrams illustrate key workflows and pathways relevant to the analysis of linker cleavage.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Antigen/Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (e.g., by Cathepsin B) CellDeath Cell Death (Apoptosis) Payload->CellDeath 5. Induction of Apoptosis

ADC internalization and payload release pathway.

Troubleshooting_Workflow Start High Free Payload in In Vitro Plasma Assay? CheckStability Confirm Premature Release in In Vivo PK Study Start->CheckStability Yes ModifyLinker Modify Linker Chemistry (e.g., increase steric hindrance, alter electronics) CheckStability->ModifyLinker Premature Release Confirmed HydrophilicSpacer Incorporate Hydrophilic Spacers (e.g., PEG) to improve PK CheckStability->HydrophilicSpacer Poor Tumor Penetration PoorEfficacy Poor In Vivo Efficacy Despite In Vitro Potency? PoorEfficacy->CheckStability InefficientRelease Inefficient Payload Release in Lysosomal Assay? OptimizeCleavage Optimize Linker for More Efficient Cleavage InefficientRelease->OptimizeCleavage Yes End Re-evaluate in Preclinical Models ModifyLinker->End HydrophilicSpacer->End OptimizeCleavage->End

Troubleshooting workflow for ADC linker stability issues.

References

assessing the stability of Mc-Val-Cit-PABC-PNP in human vs. mouse plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in the field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. The linker's stability in plasma directly influences the ADC's efficacy and toxicity profile. This guide provides a detailed comparison of the stability of the widely used Mc-Val-Cit-PABC-PNP linker in human and mouse plasma, supported by experimental data and protocols.

The this compound linker is designed to be stable in systemic circulation and selectively cleaved by proteases like cathepsin B, which are overexpressed in the lysosomes of tumor cells.[] However, extensive research has revealed a significant discrepancy in its stability between human and rodent plasma, a crucial consideration for preclinical evaluation.

Comparative Stability Analysis

The central finding across numerous studies is that the Val-Cit dipeptide component of the linker exhibits high stability in human plasma but is markedly unstable in mouse plasma.[2][3] This instability is not a minor variation but a fundamental enzymatic difference between the species.[2] The premature cleavage of the linker in mouse plasma can lead to off-target toxicity and reduced efficacy in murine models, complicating the translation of preclinical data to human trials.[2]

The primary enzyme responsible for the degradation of the Val-Cit linker in mouse plasma has been identified as carboxylesterase 1c (Ces1c).[2][4] This enzyme is present in rodent plasma and can hydrolyze the linker, leading to premature release of the cytotoxic payload.[2][4] This phenomenon appears to be limited to rodents and is not observed in higher species, including humans.[5][6]

Table 1: Comparative Stability of this compound

FeatureHuman PlasmaMouse PlasmaReference
Overall Stability Generally stableUnstable[2][5]
Primary Cause of Instability N/A (High Stability)Cleavage by carboxylesterase (Ces1c)[2][4]
Observed Payload Release Minimal premature releaseSignificant premature release[2][5]
Implications for Preclinical Studies Favorable for predicting clinical stabilityPotential for misleading efficacy and toxicity data[5][7]

Studies have shown that while ADCs with Val-Cit linkers show no significant degradation in human plasma over extended periods (e.g., 28 days), they can lose a substantial percentage of their conjugated payload in mouse plasma in a much shorter timeframe.[3][8] For instance, some studies have reported over 95% loss of conjugated drug after 14 days of incubation in mouse plasma.[3]

To address this challenge, researchers have developed modified linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) linker, which has demonstrated improved stability in mouse plasma while retaining its susceptibility to cleavage by cathepsins within the tumor cell.[9][10]

Experimental Protocols

A standardized in vitro plasma stability assay is crucial for assessing the performance of ADC linkers. Below is a detailed methodology for such an experiment.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC with the this compound linker in human and mouse plasma by measuring the amount of intact ADC and released payload over time.

Materials:

  • ADC with this compound linker

  • Human plasma (e.g., citrate-anticoagulated)

  • Mouse plasma (e.g., citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Analytical instruments: LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) and/or ELISA (Enzyme-Linked Immunosorbent Assay)

Methodology:

  • Preparation: Thaw frozen human and mouse plasma at 37°C. Prepare a stock solution of the ADC in PBS.

  • Incubation: Dilute the ADC stock solution into the pre-warmed human and mouse plasma to a final concentration (e.g., 100 µg/mL). A control sample should be prepared by diluting the ADC in PBS to the same final concentration. Incubate all samples at 37°C with gentle agitation.

  • Time-Point Sampling: Collect aliquots from each incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).

  • Sample Quenching: Immediately stop the enzymatic reaction in the collected plasma samples by adding a quenching solution like ice-cold acetonitrile.

  • Analysis by ELISA: The amount of total antibody and conjugated antibody can be measured using a sandwich ELISA format. A decrease in the level of conjugated antibody over time indicates linker cleavage.

  • Analysis by LC-MS/MS: To quantify the free payload and confirm the ELISA results, plasma samples are processed (e.g., protein precipitation) and analyzed by LC-MS/MS. This method provides high sensitivity and specificity for the detection and quantification of the released drug.

  • Data Analysis: The percentage of intact ADC or the concentration of released payload is plotted against time. The half-life (t½) of the ADC in each plasma type can then be calculated. A decrease in the drug-to-antibody ratio (DAR) over time is also a key indicator of linker instability.[7]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the stability of the Mc-Val-Cit-PABC linker and the experimental workflow for its assessment.

Mechanism of this compound Cleavage cluster_circulation Systemic Circulation cluster_human Human Plasma cluster_mouse Mouse Plasma cluster_tumor Tumor Cell Lysosome ADC_circulating Intact ADC in Circulation (Mc-Val-Cit-PABC-Payload) ADC_stable Stable ADC ADC_circulating->ADC_stable High Stability ADC_unstable Unstable ADC ADC_circulating->ADC_unstable Low Stability Cathepsin_B Cathepsin B ADC_stable->Cathepsin_B Internalization & Trafficking Ces1c Carboxylesterase 1c (Ces1c) ADC_unstable->Ces1c Susceptible to Cleaved_Payload Prematurely Released Payload Ces1c->Cleaved_Payload Cleavage Released_Payload Released Payload Cathepsin_B->Released_Payload Cleavage

Caption: Comparative stability of Mc-Val-Cit-PABC in plasma.

Experimental Workflow for Plasma Stability Assay Start Start: Prepare ADC Stock Incubate_Human Incubate ADC in Human Plasma at 37°C Start->Incubate_Human Incubate_Mouse Incubate ADC in Mouse Plasma at 37°C Start->Incubate_Mouse Time_Points Collect Samples at Various Time Points Incubate_Human->Time_Points Incubate_Mouse->Time_Points Quench Quench Reaction Time_Points->Quench Analysis Analyze Samples (LC-MS/MS, ELISA) Quench->Analysis Data Calculate Half-life and % Degradation Analysis->Data End End: Compare Stability Data->End

Caption: Workflow for in vitro plasma stability assessment.

References

Evaluating the Impact of Linker Chemistry on ADC Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its pharmacokinetic (PK) profile, directly influencing its stability, efficacy, and toxicity. The choice of linker chemistry governs the ADC's behavior in systemic circulation and the mechanism of payload release at the target site. This guide provides an objective comparison of different linker strategies, supported by experimental data, to inform rational ADC design.

Linker Strategies: A Fundamental Choice

The two primary categories of linkers are cleavable and non-cleavable , distinguished by their payload release mechanisms.

  • Cleavable Linkers: These are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells. Common cleavage mechanisms include enzymatic degradation (e.g., by cathepsins), reduction of disulfide bonds in the high-glutathione intracellular environment, or hydrolysis in the acidic milieu of endosomes and lysosomes.[1][2] A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can kill adjacent antigen-negative tumor cells.[3]

  • Non-Cleavable Linkers: These linkers remain stable in the extracellular environment and release the payload only after the antibody component is fully degraded within the lysosome.[3][4] This results in the release of a payload-linker-amino acid complex. Non-cleavable linkers generally offer greater plasma stability, potentially leading to a wider therapeutic window and reduced off-target toxicity.[4][5]

The hydrophilicity of the linker also plays a crucial role. Hydrophobic payloads can induce ADC aggregation, leading to rapid clearance and potential immunogenicity.[6] Hydrophilic linkers , often incorporating polyethylene (B3416737) glycol (PEG) moieties, can mitigate these issues, improving solubility, enhancing PK profiles, and enabling higher drug-to-antibody ratios (DARs).[6][]

Comparative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for ADCs with different linker chemistries. It is important to note that direct head-to-head comparisons are challenging due to variations in antibodies, payloads, conjugation methods, and preclinical models across different studies.

Table 1: Comparison of Cleavable vs. Non-Cleavable Linker ADCs

ADC ComponentLinker TypeLinker ChemistryAnimal ModelHalf-life (t½)Clearance (CL)Key Findings & Reference
Trastuzumab-DM1CleavableSPP (disulfide)Mouse-41 mL/day/kg (conjugated antibody)Faster clearance compared to the non-cleavable linker ADC.[8]
Trastuzumab-DM1Non-cleavableMCC (thioether)Mouse-12 mL/day/kg (conjugated antibody)Slower clearance, suggesting greater stability of the conjugated antibody.[8]
anti-CD22-DM1CleavableSPP (disulfide)Rat-11 mL/day/kg (conjugated antibody)Similar to the mouse model, the cleavable linker led to faster clearance.[9]
anti-CD22-DM1Non-cleavableMCC (thioether)Rat-7.9 mL/day/kg (conjugated antibody)The non-cleavable linker demonstrated slower clearance, indicating higher stability.[9]
Generic ADCCleavableVal-Cit (enzymatic)-Generally lowerGenerally higherProne to premature payload release, potentially leading to higher off-target toxicity.[10]
Generic ADCNon-cleavableThioether-Generally higherGenerally lowerGreater plasma stability leads to a more stable ADC in the bloodstream.[10]

Table 2: Impact of Linker Hydrophilicity on ADC Pharmacokinetics

ADC PropertyHydrophobic Linker (e.g., Val-Cit)Hydrophilic Linker (e.g., PEG-containing)Key Findings & Reference
Aggregation High potential, especially with high DARs.Significantly reduced aggregation.Hydrophilic linkers improve ADC solubility and prevent aggregation.[6]
Pharmacokinetics Accelerated plasma clearance, leading to reduced drug exposure.Slower clearance rates, more closely resembling the native antibody PK.Hydrophilic linkers lead to longer circulation half-life and increased tumor accumulation.[6][]
In Vivo Efficacy High in vitro potency may not translate to in vivo efficacy due to poor PK.Translates high in vitro potency into superior in vivo efficacy.Improved PK of hydrophilic ADCs results in better tumor growth inhibition.[6]
Drug-to-Antibody Ratio (DAR) Limited to lower DARs (e.g., 2-4) to maintain stability.Enables higher DARs (e.g., 8) without compromising stability or PK.Hydrophilic linkers allow for the development of more potent, highly-loaded ADCs.[6]

Experimental Protocols

Accurate assessment of ADC pharmacokinetics requires robust bioanalytical methods to quantify the different ADC-related species in biological matrices.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic parameters of an ADC after intravenous administration in mice.

Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • ADC Administration: Administer the ADC intravenously (IV) via the tail vein at a specified dose (e.g., 5 mg/kg).[11]

  • Sample Collection: Collect blood samples (approximately 50 µL) via retro-orbital or tail-vein bleeding at predetermined time points (e.g., 0.08, 1, 6, 24, 48, 96, 168, and 336 hours post-dose). Plasma is isolated by centrifugation.

  • Bioanalysis: Quantify the concentrations of total antibody, conjugated ADC, and free payload in the plasma samples using validated ELISA and LC-MS/MS assays.

  • Pharmacokinetic Analysis: Calculate key PK parameters, including clearance (CL), volume of distribution (Vd), and half-life (t½), using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

ELISA for Total Antibody and Conjugated ADC Quantification

Objective: To quantify the concentration of total antibody and conjugated ADC in plasma samples.

Methodology for Total Antibody (Sandwich ELISA):

  • Coating: Coat a 96-well high-binding ELISA plate with a capture antibody (e.g., anti-human IgG Fc) at a concentration of 2-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[12][13]

  • Blocking: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.[13]

  • Sample Incubation: Add serially diluted standards and plasma samples to the wells. Incubate for 2 hours at room temperature.[12]

  • Detection: Wash the plate. Add a detection antibody (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature.[14]

  • Substrate Addition: Wash the plate. Add a suitable substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution (e.g., 2 M H₂SO₄).[14]

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve and calculate the concentration of the total antibody in the samples.

Methodology for Conjugated ADC (Antigen-Capture ELISA):

The protocol is similar to the total antibody ELISA, with the key difference being the capture and detection reagents.

  • Coating: Coat the plate with the target antigen.

  • Detection: Use an anti-payload antibody or an anti-human IgG antibody for detection.

LC-MS/MS for Free Payload Quantification

Objective: To quantify the concentration of the free (unconjugated) payload in plasma samples.

Methodology:

  • Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile (B52724). Centrifuge to pellet the proteins.[15]

  • Extraction: The supernatant containing the free payload is collected. An internal standard (e.g., a deuterated version of the payload) is added.[16]

  • LC Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate the payload from other plasma components.[15][16]

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The payload is detected and quantified using multiple reaction monitoring (MRM) in positive electrospray ionization mode.[16]

  • Data Analysis: Generate a standard curve using known concentrations of the payload. Calculate the concentration of the free payload in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Visualizing Linker Strategies and Workflows

Signaling Pathways and Experimental Workflows

Linker_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linker Enzymatic Enzymatic Cleavage (e.g., Cathepsins) Payload_Release Payload Release Enzymatic->Payload_Release Reductive Reductive Cleavage (e.g., Glutathione) Reductive->Payload_Release Acidic Acidic Hydrolysis (e.g., Hydrazone) Acidic->Payload_Release Proteolytic Proteolytic Degradation of Antibody Proteolytic->Payload_Release No_Bystander Limited Bystander Effect Proteolytic->No_Bystander ADC_Internalization ADC Internalization into Target Cell Lysosome Lysosome ADC_Internalization->Lysosome Lysosome->Enzymatic Triggers Lysosome->Reductive Triggers Lysosome->Acidic Triggers Lysosome->Proteolytic Triggers Bystander_Effect Bystander Effect Payload_Release->Bystander_Effect Cell_Death Targeted Cell Death Payload_Release->Cell_Death Bystander_Effect->Cell_Death No_Bystander->Cell_Death

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

ADC_PK_Workflow cluster_bioanalysis Bioanalysis start In Vivo ADC Dosing (e.g., Mouse Model) blood_sampling Serial Blood Sampling start->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep elisa ELISA Assays (Total Ab, Conjugated ADC) plasma_prep->elisa lcms LC-MS/MS Assay (Free Payload) plasma_prep->lcms pk_analysis Pharmacokinetic Analysis (t½, CL, AUC) elisa->pk_analysis lcms->pk_analysis report Generate PK Profile pk_analysis->report

Caption: Experimental workflow for evaluating ADC pharmacokinetics.

Conclusion

The selection of linker chemistry is a critical decision in the design of ADCs, with a profound impact on their pharmacokinetic properties and overall therapeutic index. Cleavable linkers offer the potential for a bystander effect, which can be advantageous in treating heterogeneous tumors, but may be associated with lower plasma stability. Non-cleavable linkers generally provide enhanced stability, leading to a more favorable safety profile. Furthermore, the incorporation of hydrophilic properties into the linker is a key strategy to improve solubility, reduce aggregation, and optimize the pharmacokinetic profile of ADCs. A thorough understanding of the interplay between the antibody, payload, and linker, supported by robust in vivo and bioanalytical studies, is essential for the development of safe and effective ADC therapeutics.

References

A Comparative Guide to the Cytotoxicity of Antibody-Drug Conjugates: The Influence of Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The efficacy of an Antibody-Drug Conjugate (ADC) is a finely tuned interplay between its three core components: the monoclonal antibody, the cytotoxic payload, and the linker that connects them. The choice of linker is paramount, as it dictates the stability of the ADC in circulation and the mechanism of payload release within the target cell.[1] This guide provides an objective comparison of the cytotoxic performance of ADCs featuring different linker technologies, supported by experimental data and detailed protocols to inform rational ADC design.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide

The primary distinction between linker types lies in their payload release mechanism.[1]

  • Cleavable linkers are designed to be severed by specific triggers prevalent in the tumor microenvironment or within cancer cells, such as enzymes (e.g., cathepsins), acidic pH, or a reducing environment.[1][2] This targeted release can lead to a "bystander effect," where the liberated, often membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells, which is advantageous in treating heterogeneous tumors.[1][3] However, this can also increase the risk of off-target toxicity if the linker is prematurely cleaved in circulation.[4][5]

  • Non-cleavable linkers release their payload only after the complete lysosomal degradation of the antibody component.[6][7] This results in the release of a payload-linker-amino acid complex, which is typically charged and less membrane-permeable, thus limiting the bystander effect.[1][8] This approach can offer a better safety profile due to reduced off-target toxicity and increased plasma stability.[5][9]

Comparative Cytotoxicity Data

The following table summarizes in vitro cytotoxicity data (IC50 values) for various ADCs, highlighting the impact of different linkers and payloads.

Antibody TargetLinker TypeLinkerPayloadCell Line (Antigen Status)IC50 (nM)Reference
HER2CleavableVal-Cit (vc)MMAEBT-474 (HER2+)0.29[10]
HER2Non-cleavableSMCCDM1BT-474 (HER2+)Not specified, but effective[11]
CD30CleavableVal-Cit (vc)MMAEL540cy (CD30+)~1[12]
EGFRCleavableVal-Cit (vc)MMAEGBM PDX (EGFRviii+)Comparable to non-cleavable[13]
EGFRNon-cleavablemcMMAFGBM PDX (EGFRviii+)Comparable to cleavable[13]
HER2Cleavable (Sulfatase)Sulfatase-cleavableMMAEHER2+ cells0.061[14]
HER2Cleavable (Peptide)Val-AlaMMAEHER2+ cells0.092[14]
HER2Non-cleavable-MMAEHER2+ cells0.609[14]

Note: IC50 values can vary significantly based on the cell line, assay conditions, and drug-to-antibody ratio (DAR). The data above is for comparative purposes to illustrate the general trends in potency.

Experimental Protocols

Accurate assessment of ADC cytotoxicity requires robust and well-defined experimental protocols. The following are standard methods for key in vitro assays.

Target-Specific Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the potency and specificity of an ADC on antigen-positive versus antigen-negative cells.[15]

1. Cell Seeding:

  • Seed both antigen-positive (target) and antigen-negative (control) cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well).[15]
  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]

2. ADC Treatment:

  • Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control in complete cell culture medium.[15]
  • Remove the existing medium from the wells and replace it with the prepared dilutions.[16]
  • Include wells with medium only as a blank control.[17]

3. Incubation:

  • Incubate the plates for a duration relevant to the payload's mechanism of action, typically 72-144 hours.[15][17]

4. MTT Addition and Formazan (B1609692) Solubilization:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[15]
  • Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[15][17]

5. Absorbance Measurement and Data Analysis:

  • Read the absorbance at 570 nm using a microplate reader.[17]
  • Calculate the percentage of cell viability for each concentration relative to the untreated control.
  • Plot the dose-response curve and determine the IC50 value using appropriate software.[15]

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[12][18]

1. Cell Preparation and Seeding:

  • Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.[17]
  • Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).[15]

2. ADC Treatment:

  • Treat the co-culture with serial dilutions of the ADC.

3. Incubation:

  • Incubate the plate for 48-144 hours.[17]

4. Imaging and Analysis:

  • At the end of the incubation, image the plates using a high-content imager or fluorescence microscope to quantify the number of viable fluorescent (antigen-negative) cells.
  • A reduction in the number of viable antigen-negative cells in the presence of the ADC and antigen-positive cells, compared to controls, indicates a bystander effect.

Visualizing ADC Mechanisms

Experimental Workflow for Comparative Cytotoxicity

G Comparative Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cluster_result Result A Seed Antigen-Positive and Antigen-Negative Cells C Treat Cells with ADC Dilutions A->C B Prepare Serial Dilutions of ADCs and Controls B->C D Incubate for 72-96 hours C->D E Add MTT Reagent D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability and Determine IC50 G->H

Caption: Workflow for a typical in vitro comparative cytotoxicity assay using the MTT method.

Signaling Pathway for ADC-Induced Apoptosis

G ADC-Induced Apoptosis Pathway cluster_membrane Cell Membrane & Cytoplasm cluster_nucleus Apoptotic Signaling ADC ADC Receptor Tumor Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage & Payload Release Tubulin Tubulin Polymerization Inhibition Payload->Tubulin G2M G2/M Cell Cycle Arrest Tubulin->G2M Caspase Caspase Activation G2M->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified signaling pathway for an ADC with a microtubule inhibitor payload inducing apoptosis.

Conclusion

The selection of a linker is a critical determinant of an ADC's therapeutic index. Cleavable linkers can offer potent anti-tumor activity, including the beneficial bystander effect, but may come with a higher risk of off-target toxicity.[5] Conversely, non-cleavable linkers provide greater stability and a potentially better safety profile, though their efficacy may be more dependent on homogenous antigen expression.[19] A thorough in vitro evaluation using standardized cytotoxicity assays is essential to characterize the potency, specificity, and potential bystander effect of novel ADCs, guiding the selection of the optimal linker strategy for a given target and payload.

References

Validating Target-Specific Drug Release from Mc-Val-Cit-PABC-PNP ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of target-specific drug release is a critical step in the preclinical assessment of Antibody-Drug Conjugates (ADCs). This guide provides a comparative analysis of ADCs featuring the Mc-Val-Cit-PABC-PNP linker, a well-established protease-cleavable linker system. We present supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate the underlying mechanisms and workflows.

The this compound linker is designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism aims to concentrate the cytotoxic payload within cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window.[][2] This guide will delve into the experimental validation of this process, comparing its performance with alternative linker technologies.

Comparative Performance Data

The efficacy of an ADC is fundamentally linked to the stability of its linker in circulation and the efficiency of payload release at the target site. The following tables summarize quantitative data from various studies, offering a comparison between ADCs utilizing the Mc-Val-Cit-PABC linker and those with other linker types, such as non-cleavable linkers.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers

Antibody-PayloadLinker TypeTarget Cell LineAntigen ExpressionIC50 (nM)Reference
Trastuzumab-MMAEMc-Val-Cit-PABCSK-BR-3 (Breast Cancer)HER2+0.58 - 1.19[]
Trastuzumab-MMAEMc-Val-Cit-PABCNCI-N87 (Gastric Cancer)HER2+~1[3]
Trastuzumab-DM1SMCC (Non-cleavable)KPL-4 (Breast Cancer)HER2+~3[4]
Anti-CD30-MMAEMc-Val-Cit-PABCKarpas 299 (Lymphoma)CD30+~0.1[5]
Anti-CD30-MMAESMCC (Non-cleavable)Karpas 299 (Lymphoma)CD30+~1[6]

Lower IC50 values indicate higher potency.

Table 2: In Vivo Efficacy of ADCs in Xenograft Models

ADCLinker TypeTumor ModelTreatment DoseTumor Growth Inhibition (%)Reference
Brentuximab Vedotin (Anti-CD30-MMAE)Mc-Val-Cit-PABCAnaplastic Large-Cell Lymphoma1 mg/kg>90[7]
Trastuzumab Emtansine (T-DM1)SMCC (Non-cleavable)HER2+ Breast Cancer15 mg/kg60-80[8]
Trastuzumab DeruxtecanGGFG (Cleavable)HER2+ Breast Cancer5.4 mg/kg>95[9]

Table 3: Plasma Stability of ADCs with Different Linkers

ADCLinker TypeSpeciesHalf-life (days)Reference
Trastuzumab-vc-MMAEMc-Val-Cit-PABCMouseUnstable[10]
Trastuzumab-mc-DM1 (Kadcyla®)SMCC (Non-cleavable)Rat~4.6[4]
Ab-CX-DM1Triglycyl Peptide (Cleavable)Mouse9.9[4]
Ab-SMCC-DM1SMCC (Non-cleavable)Mouse10.4[4]

Mechanism of Action and Experimental Validation

The validation of target-specific drug release from this compound ADCs involves a series of experiments designed to confirm each step of its proposed mechanism of action.

cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Antigen Target Antigen ADC->Antigen 1. Targeting Binding Binding Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 2. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 3. Enzymatic Action Release Payload Release Cleavage->Release Payload Free Cytotoxic Payload Release->Payload Target Intracellular Target (e.g., Tubulin) Payload->Target 4. Cytotoxicity Apoptosis Apoptosis Target->Apoptosis cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cytotoxicity Cytotoxicity Assay (Target vs. Non-target cells) CathepsinAssay Cathepsin B Cleavage Assay Cytotoxicity->CathepsinAssay LysosomeAssay Lysosomal Metabolism Assay CathepsinAssay->LysosomeAssay BystanderAssay Bystander Killing Assay LysosomeAssay->BystanderAssay PK_PD Pharmacokinetics & Pharmacodynamics BystanderAssay->PK_PD Efficacy Xenograft Tumor Model Efficacy PK_PD->Efficacy Biodistribution Biodistribution Studies Efficacy->Biodistribution End Validated ADC Biodistribution->End Start ADC Candidate Start->Cytotoxicity

References

Benchmarking Mc-Val-Cit-PABC-PNP Against Next-Generation Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a paramount determinant of therapeutic efficacy and safety. An ideal linker must ensure the ADC remains intact in systemic circulation, preventing premature payload release and associated off-target toxicity, while enabling efficient and specific cleavage at the tumor site.

The maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-p-nitrophenyl (Mc-Val-Cit-PABC-PNP) linker has long been a cornerstone in ADC development, valued for its susceptibility to cleavage by lysosomal proteases.[1] However, the evolution of ADC technology has spurred the development of next-generation linkers designed to overcome the limitations of this established platform, offering enhanced stability, novel release mechanisms, and improved physicochemical properties to widen the therapeutic window.[2][]

This guide provides an objective comparison of the this compound linker against these advanced alternatives, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Mechanism of Action: The Val-Cit-PABC Paradigm

The this compound linker is a sophisticated system designed for conditional payload release.[4] Its mechanism is a sequential process initiated upon internalization of the ADC into a target cancer cell.

  • Enzymatic Recognition and Cleavage : The core of its specificity lies in the valine-citrulline (Val-Cit) dipeptide. This sequence is a specific substrate for Cathepsin B, a lysosomal protease significantly overexpressed in many tumor cells.[5] Inside the acidic environment of the lysosome, Cathepsin B cleaves the amide bond between citrulline and the PABC spacer.[4]

  • Self-Immolative Cascade : This enzymatic cleavage is the trigger for the PABC spacer to undergo a spontaneous, self-immolative 1,6-elimination reaction.[5]

  • Payload Liberation : The fragmentation of the PABC spacer results in the release of the cytotoxic payload in its unmodified, fully active form.[4] The maleimidocaproyl (Mc) group serves to attach the linker to the antibody, while the p-nitrophenyl (PNP) carbonate is a reactive group for conjugating an amine-containing payload.[6][]

G cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell ADC Intact ADC (Antibody-Mc-Val-Cit-PABC-Payload) Internalization 1. ADC Internalization (Endocytosis) ADC->Internalization Lysosome 2. Trafficking to Lysosome Internalization->Lysosome Cleavage 3. Cathepsin B Cleavage (Val-Cit Site) Lysosome->Cleavage SelfImmolation 4. PABC Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation Release 5. Payload Release SelfImmolation->Release Payload Active Payload Release->Payload

Mechanism of Mc-Val-Cit-PABC linker cleavage.

The Drive for Innovation: Limitations of Val-Cit Linkers

While effective, the Val-Cit linker platform has known vulnerabilities that have driven the development of next-generation technologies:

  • Species-Specific Instability : Val-Cit linkers are notably unstable in mouse plasma due to cleavage by the extracellular enzyme carboxylesterase 1C (Ces1C), which complicates preclinical evaluation and translation of efficacy data.[8][9]

  • Off-Target Protease Cleavage : The Val-Cit sequence can be cleaved by other proteases, such as neutrophil elastase, which has been suggested as a potential mechanism for off-target toxicity like neutropenia.[10][11][12]

  • Hydrophobicity : The inherent hydrophobicity of the linker-payload complex can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs > 4), negatively impacting pharmacokinetics and manufacturability.[12][13]

  • Limited Release Triggers : Reliance on a single class of enzymes (cathepsins) may not be optimal for all tumor types, as expression levels can vary.[2]

Next-Generation Linkers: An Overview

To address these challenges, researchers have developed a diverse portfolio of novel linkers with distinct advantages.

G cluster_challenges Limitations cluster_solutions Next-Generation Solutions ValCit Val-Cit Linker (Benchmark) Instability Mouse Plasma Instability (Ces1C Cleavage) ValCit->Instability OffTarget Off-Target Cleavage (e.g., Neutrophil Elastase) ValCit->OffTarget Hydrophobicity Hydrophobicity (Aggregation at High DAR) ValCit->Hydrophobicity ImprovedPeptides Improved Peptide Linkers (e.g., EVCit, Asn-based) Instability->ImprovedPeptides OffTarget->ImprovedPeptides DualTrigger Dual-Trigger Linkers OffTarget->DualTrigger NovelEnzymes Novel Enzyme-Cleavable (Glucuronidase, Sulfatase) OffTarget->NovelEnzymes Hydrophilic Hydrophilic Linkers (PEG, Zwitterions) Hydrophobicity->Hydrophilic

Evolution from Val-Cit to next-generation linkers.

1. Improved Peptide Linkers: These designs modify the peptide sequence to enhance stability and specificity.

  • Tripeptide Linkers (e.g., Glu-Val-Cit or EVCit) : The addition of a polar glutamic acid residue at the P3 position protects the linker from cleavage by mouse Ces1C while retaining sensitivity to lysosomal cathepsins, thus improving plasma stability for preclinical studies.[2][11]

  • Novel Dipeptide Linkers (e.g., Asn-based) : These linkers are designed to be cleaved by legumain, another lysosomal protease, offering an alternative enzymatic trigger and demonstrating high stability in both human and mouse serum.[2]

  • Exo-Linkers : This strategy repositions the cleavable peptide to an "exo" position on the PABC moiety. This can help mask the hydrophobicity of the payload and has been shown to confer resistance to undesired cleavage by enzymes like human neutrophil elastase.[12]

2. Novel Enzyme-Cleavable Linkers: These linkers leverage enzymes other than cathepsins that are overexpressed in the tumor microenvironment or lysosomes.

  • β-Glucuronidase-Cleavable Linkers : These are cleaved by β-glucuronidase, an enzyme abundant in the acidic tumor microenvironment and lysosomes.[14]

  • β-Galactosidase-Cleavable Linkers : Targeting β-galactosidase, which is overexpressed in some tumor cells, provides another specific release mechanism. ADCs with these linkers have shown potent in vitro activity.[14][15]

  • Sulfatase-Cleavable Linkers : These linkers are designed for cleavage by sulfatases, which are overexpressed in several cancer types, offering potential tumor selectivity.[14][15]

3. Dual-Trigger and Hydrophilic Linkers:

  • Dual-Activation Linkers : Some novel linkers are designed to be cleaved by two different enzymes (e.g., Cathepsin B and caspase-3), potentially enhancing the bystander killing effect.[2]

  • Hydrophilic Linkers : The incorporation of hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) or zwitterions, into the linker structure increases the overall solubility of the ADC.[13][16] This is critical for preventing aggregation and enabling the development of ADCs with high DARs (e.g., DAR 8), which can lead to greater efficacy.[17]

Data Presentation: Comparative Performance

The selection of a linker technology is a critical decision that directly impacts the stability, efficacy, and toxicity profile of an ADC. The tables below summarize key performance data to facilitate a direct comparison.

Table 1: Comparative Performance of ADC Linker Technologies

Linker TypePrimary Cleavage MechanismPlasma Stability (Human)Plasma Stability (Mouse)Key AdvantagesKey Limitations
Mc-Val-Cit-PABC Cathepsin BGenerally Stable[1][13]Unstable (cleaved by Ces1C)[8][9]Well-established; efficient payload release; bystander effect.[13]Mouse plasma instability; potential for off-target protease cleavage.[8][18]
Glu-Val-Cit (EVCit) Cathepsin BHigh Stability[2]Significantly Improved Stability[2][11]Overcomes mouse plasma instability for better preclinical models.[2]Still susceptible to neutrophil elastase-mediated cleavage.[11][12]
Asn-Containing LegumainHigh Stability[2]High Stability[2]Alternative enzymatic trigger; high stability against neutrophil elastase.[2]Newer technology; legumain expression levels can vary.
β-Glucuronidase β-GlucuronidaseHigh StabilityHigh StabilityLeverages acidic TME; highly specific release mechanism.[14]Dependent on sufficient β-glucuronidase expression.
Sulfatase-Cleavable SulfatasesHigh Stability[15]High Stability[15]Novel targeting mechanism for specific cancer types.[15]Dependent on sulfatase overexpression.
Hydrophilic (e.g., PEG) Varies (often combined with other cleavable motifs)High StabilityHigh StabilityImproves solubility; allows for high DAR; better PK profile.[13][16]May alter biodistribution; potential for immunogenicity.[12]

Table 2: Example In Vitro Cytotoxicity Data of Different Linker-Payloads

ADC Construct (Antibody-Linker-Payload)Target Cell LineIC50 (pmol/L)Reference
Trastuzumab-Val-Cit -MMAEHER2+14.3[15]
Trastuzumab-β-Galactosidase -MMAEHER2+8.8[15]
Anti-HER2-Sulfatase -MMAEHER2+61[15]
Anti-HER2-Val-Ala -MMAEHER2+92[15]

Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions. This table is for illustrative purposes to show relative potency differences reported in a single study.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of ADC linker performance.

Protocol 1: In Vitro Plasma Stability Assay

  • Objective : To determine the stability of an ADC in plasma by measuring the amount of intact ADC over time.

  • Materials :

    • Test ADC

    • Plasma from relevant species (e.g., human, mouse)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 37°C incubator

    • Analytical instrumentation (e.g., Hydrophobic Interaction Chromatography (HIC-HPLC), LC-MS)

  • Procedure :

    • ADC Incubation : Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample by diluting the ADC in PBS.

    • Incubation : Incubate all samples at 37°C.

    • Time Points : At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each sample.

    • Sample Quenching : Immediately quench any enzymatic activity by placing samples on ice or adding a quenching solution if necessary.

    • Analysis : Analyze the samples by HIC-HPLC or LC-MS to determine the percentage of intact ADC remaining relative to the T=0 time point. The average drug-to-antibody ratio (DAR) is often monitored as an indicator of linker stability.

    • Data Analysis : Plot the percentage of intact ADC or average DAR against time to determine the linker's half-life in plasma.[19]

G Start Start Prep Prepare ADC Samples (in Plasma and PBS Control) Start->Prep Incubate Incubate at 37°C Prep->Incubate Loop For each Time Point (0, 24, 48... hrs) Incubate->Loop Collect Collect Aliquot Loop->Collect Yes Plot Plot % Intact ADC vs. Time Calculate Half-Life Loop->Plot No (All time points collected) Quench Quench on Ice Collect->Quench Analyze Analyze Sample (HIC-HPLC or LC-MS) Quench->Analyze Analyze->Loop End End Plot->End

Experimental workflow for an in vitro plasma stability assay.

Protocol 2: In Vitro Cytotoxicity Assay

  • Objective : To determine the potency (IC50) of an ADC against a target cancer cell line.

  • Materials :

    • Target cancer cell line (e.g., SK-BR-3 for HER2-targeted ADCs)

    • Complete cell culture medium

    • Test ADC, control antibody, and control payload

    • 96-well cell culture plates

    • Cell viability reagent (e.g., MTS, CellTiter-Glo®)

    • Plate reader

  • Procedure :

    • Cell Seeding : Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • ADC Dilution : Prepare serial dilutions of the test ADC and controls in cell culture medium.

    • Treatment : Remove the old medium from the cells and add the diluted ADC solutions. Include untreated cells as a negative control.

    • Incubation : Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.

    • Viability Assessment : Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measurement : Measure the signal (e.g., absorbance or luminescence) using a plate reader.

    • Data Analysis : Convert the raw data to percentage viability relative to the untreated control. Plot the percent viability against the ADC concentration (log scale) and fit the data to a four-parameter logistic curve to determine the IC50 value.[19]

Protocol 3: Cathepsin B Cleavage Assay

  • Objective : To confirm the specific cleavage of the linker by Cathepsin B and determine the release kinetics.

  • Materials :

    • Linker-payload conjugate (or full ADC)

    • Recombinant human Cathepsin B

    • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT)

    • Cathepsin B inhibitor (for control)

    • 37°C incubator

    • LC-MS or HPLC system

  • Procedure :

    • Reaction Setup : In separate tubes, combine the linker-payload conjugate with the assay buffer. In the test sample, add active Cathepsin B. In a control sample, add either no enzyme or heat-inactivated enzyme. A third sample can include a specific Cathepsin B inhibitor.

    • Incubation : Incubate all samples at 37°C.

    • Time Points : At various time points, take aliquots and quench the reaction (e.g., by adding a strong acid or organic solvent).

    • Analysis : Analyze the samples by LC-MS or RP-HPLC to quantify the amount of released payload and remaining intact conjugate.

    • Data Analysis : Plot the concentration of the released payload against time to determine the release kinetics.[4]

Conclusion

The this compound linker remains a robust and foundational technology in the ADC field, featured in multiple approved and clinical-stage therapies.[20] Its mechanism of action provides a reliable method for tumor-specific payload release. However, the field is rapidly advancing, with next-generation linkers offering compelling solutions to the known limitations of the Val-Cit platform.

Innovations such as improved peptide sequences, novel enzymatic targets, and the integration of hydrophilic moieties are providing researchers with a sophisticated toolkit to engineer ADCs with superior stability, higher potency, and improved safety profiles.[2][21] The choice of linker is no longer a simple matter of conjugation but a critical design decision that can be tailored to the antibody, payload, and target indication to optimize the therapeutic index and redefine treatment outcomes.[13]

References

Safety Operating Guide

Safe Disposal Protocol for Mc-Val-Cit-PABC-PNP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the safe disposal of Mc-Val-Cit-PABC-PNP, a cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs). Due to the absence of a specific, publicly available disposal protocol for this compound, the following procedures are based on established laboratory practices for the deactivation and disposal of its reactive functional groups: the maleimide (B117702), the valine-citrulline peptide, the PABC self-immolative spacer, and the p-nitrophenyl (PNP) activated ester. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood. The primary hazards are associated with the maleimide group, which is a reactive alkylating agent, and the potential release of p-nitrophenol, a toxic compound.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant nitrile gloves are mandatory. Consider double-gloving for enhanced protection.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A full-length laboratory coat must be worn to prevent skin contact.

II. Deactivation of Reactive Functional Groups

To mitigate the hazards associated with this compound, a two-step deactivation process is recommended. The first step targets the reactive maleimide group, and the second step addresses the hydrolysis of the p-nitrophenyl carbonate, which also facilitates the breakdown of the PABC linker.

Experimental Protocol for Deactivation:

  • Step 1: Quenching the Maleimide Group

    • Prepare a quenching solution of a thiol-containing compound, such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT), in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • In a designated chemical waste container, add the this compound waste (liquid or dissolved solid) to the quenching solution. A significant molar excess of the thiol reagent is recommended to ensure complete reaction.

    • Gently mix the solution and allow it to react for a minimum of two hours at room temperature to ensure the complete quenching of the maleimide group.

  • Step 2: Hydrolysis of the p-Nitrophenyl Carbonate and PABC Linker

    • Following the quenching of the maleimide, add a sufficient volume of a strong base, such as 1 M sodium hydroxide (B78521) (NaOH), to the reaction mixture to raise the pH to >12. This will facilitate the hydrolysis of the p-nitrophenyl ester and the subsequent self-immolation of the PABC spacer.

    • Allow the basic hydrolysis to proceed for at least 24 hours at room temperature with occasional mixing. The appearance of a yellow color indicates the release of the p-nitrophenolate anion.

III. Quantitative Data for Deactivation Protocol

The following table summarizes the key quantitative parameters for the deactivation of this compound waste.

ParameterValueRationale
Maleimide Quenching
Quenching Reagentβ-mercaptoethanol (BME) or DTTThiol groups react efficiently with and neutralize the maleimide functional group.
Reagent Concentration~100 mM in a suitable bufferProvides a sufficient concentration of the quenching agent.
Molar Excess of Quencher10-fold molar excess over maleimideEnsures complete deactivation of the reactive maleimide.
Reaction Time≥ 2 hoursAllows for the completion of the quenching reaction at room temperature.
PNP Ester Hydrolysis
Hydrolysis ReagentSodium Hydroxide (NaOH) solutionA strong base effectively hydrolyzes the p-nitrophenyl ester.
Final pH> 12Ensures a high rate of hydrolysis for the ester and subsequent linker fragmentation.
Reaction Time≥ 24 hoursAllows for complete hydrolysis and degradation of the linker.

IV. Waste Segregation and Disposal

Proper segregation and disposal of the deactivated waste and contaminated materials are crucial for maintaining a safe laboratory environment.

  • Deactivated Liquid Waste:

    • Collect the deactivated solution in a clearly labeled, sealed, and chemically compatible hazardous waste container.

    • The label must include "Hazardous Waste" and a description of the contents (e.g., "Deactivated this compound waste containing β-mercaptoethanol and p-nitrophenol").

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

  • Contaminated Solid Waste:

    • All consumables that have come into contact with this compound (e.g., pipette tips, tubes, gloves, absorbent paper) must be collected in a designated, sealed plastic bag or container.

    • Label the container as "Hazardous Waste: this compound contaminated debris."

  • Empty Containers:

    • The original container of this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates should also be collected as hazardous waste.

    • After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.

Final Disposal:

Arrange for the collection of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Complete all necessary hazardous waste disposal forms as required by your institution.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Personal protective equipment for handling Mc-Val-Cit-PABC-PNP

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Mc-Val-Cit-PABC-PNP, a linker commonly used in the synthesis of antibody-drug conjugates (ADCs). Given its application in conjugating highly potent cytotoxic agents, a conservative approach to safety is paramount. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to the hazardous nature of the compounds this compound is used with, such as Monomethyl auristatin E (MMAE), stringent PPE is mandatory. The following table summarizes the required PPE for various laboratory activities involving this linker.

Activity Required Personal Protective Equipment
Routine Handling (e.g., preparing solutions) Primary: - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Fully-buttoned lab coat with elastic cuffsSecondary (in a certified chemical fume hood): - Face shield (if splash risk is high)
Weighing Solid Compound Primary: - Powder-free nitrile gloves (double-gloving)- Chemical splash goggles- Disposable lab coat with tight cuffs- Respiratory protection (e.g., N95 respirator or higher)Secondary (in a ventilated balance enclosure or glove box): - Anti-static weighing tools
Spill Cleanup Primary: - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles and a face shield- Impermeable disposable gown or coveralls- Respiratory protection (e.g., half-mask or full-face respirator with appropriate cartridges)- Disposable shoe covers
Emergency Situations (e.g., large spill) Primary: - Self-Contained Breathing Apparatus (SCBA)- Chemical resistant suit- Heavy-duty chemical resistant gloves and boots

Standard Operating Procedure for Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk. The following workflow diagram and procedural steps provide a clear guide for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal receive Receive & Inspect Package store Store at -20°C in a Designated Area receive->store gather_ppe Gather All Necessary PPE store->gather_ppe prep_hood Prepare Chemical Fume Hood gather_ppe->prep_hood weigh Weigh Solid in Ventilated Enclosure prep_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve conjugate Perform Conjugation Reaction dissolve->conjugate decontaminate Decontaminate Surfaces & Equipment conjugate->decontaminate dispose_waste Dispose of All Waste as Cytotoxic decontaminate->dispose_waste remove_ppe Remove PPE in Correct Order dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for handling this compound.

Experimental Protocol: Step-by-Step Handling
  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound and any cytotoxic agent you intend to conjugate it with.

    • Work should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

    • Assemble all necessary PPE as detailed in the table above. Double-gloving is highly recommended.

  • Weighing and Reconstitution:

    • For weighing the solid form, use a ventilated balance enclosure or a glove box to prevent aerosolization.

    • Use dedicated spatulas and weighing papers. Employ the "weighing by difference" method to avoid contamination of the stock bottle.

    • To reconstitute, add the solvent (e.g., DMSO) to the vial containing the linker.[1] Ensure the vial is securely capped and mix gently until the solid is fully dissolved.

  • Conjugation and Reaction Quenching:

    • Perform all liquid transfers within the chemical fume hood.

    • Use positive displacement pipettes or dedicated standard pipettes for accurate and safe liquid handling.

    • Once the conjugation reaction is complete, any unreacted linker or cytotoxic agent should be quenched using a validated laboratory procedure before workup.

Spill and Disposal Procedures

Immediate and correct response to a spill is critical. All waste generated from handling this compound and its conjugates must be treated as hazardous, cytotoxic waste.

Procedure Step-by-Step Guidance
Spill Cleanup (Solid) 1. Evacuate and secure the area. Don the appropriate PPE.2. Gently cover the spill with absorbent paper towels to avoid raising dust.3. Wet the paper towels with a suitable deactivating solution (e.g., 10% bleach solution, followed by 5% sodium thiosulfate).4. Carefully wipe up the spill, working from the outside in.5. Place all contaminated materials in a labeled cytotoxic waste container.
Spill Cleanup (Liquid) 1. Evacuate and secure the area. Don the appropriate PPE.2. Contain the spill with absorbent pads or granules.3. Apply a deactivating solution and allow for sufficient contact time.4. Absorb the liquid and clean the area thoroughly.5. Dispose of all materials in a cytotoxic waste container.
Waste Disposal 1. Solid Waste: All contaminated items (gloves, weighing papers, pipette tips, vials) must be placed in a clearly labeled, sealed cytotoxic waste container.2. Liquid Waste: Collect all liquid waste containing the linker or its conjugates in a dedicated, sealed, and clearly labeled hazardous waste container.3. Decontamination: Decontaminate all surfaces and non-disposable equipment with an appropriate deactivating solution.4. Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations for cytotoxic waste.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this potent chemical linker and its highly toxic conjugates, ensuring a safer laboratory environment for everyone.

References

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